Product packaging for Sipagladenant(Cat. No.:CAS No. 858979-50-7)

Sipagladenant

Cat. No.: B10857051
CAS No.: 858979-50-7
M. Wt: 397.4 g/mol
InChI Key: KMFLQPJJHQNKKF-UHFFFAOYSA-N
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Description

KW-6356 is a selective antagonist of adenosine A2A receptors developed by Kyowa Kirin.
SIPAGLADENANT is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O4S B10857051 Sipagladenant CAS No. 858979-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

858979-50-7

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25)

InChI Key

KMFLQPJJHQNKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4

Origin of Product

United States

Foundational & Exploratory

Sipagladenant (KW-6356): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a potent and selective second-generation, non-xanthine adenosine A2A receptor antagonist and inverse agonist.[1][2] Developed by Kyowa Kirin, it was investigated for the treatment of Parkinson's disease.[1][2] Preclinical and clinical studies have demonstrated its high affinity for the human A2A receptor, approximately 100-fold greater than the first-generation antagonist istradefylline.[1] A key pharmacological feature of this compound is its insurmountable antagonism, which, combined with its inverse agonist activity, distinguishes it from earlier compounds in its class. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism and Inverse Agonism

This compound exerts its effects primarily through its interaction with the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that is highly expressed in the basal ganglia, a key brain region involved in motor control.

Antagonism of the Adenosine A2A Receptor

Under normal physiological conditions, adenosine binds to the A2A receptor, activating a Gs-protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). In the striatum, this signaling pathway has an inhibitory effect on dopamine D2 receptor function, which can exacerbate the motor symptoms of Parkinson's disease.

This compound, as a competitive antagonist, binds to the A2A receptor at the same site as adenosine, thereby blocking the binding of the endogenous agonist and preventing the initiation of this downstream signaling cascade.

Inverse Agonism

In addition to blocking the effects of adenosine, this compound also exhibits inverse agonist activity. This means that it can inhibit the basal, or constitutive, activity of the A2A receptor that occurs even in the absence of an agonist. This further reduces the overall signaling output of the A2A receptor pathway.

Insurmountable Antagonism

A distinguishing characteristic of this compound is its insurmountable antagonism. Unlike surmountable antagonists, which cause a parallel rightward shift in the agonist dose-response curve, insurmountable antagonists also depress the maximum response to the agonist. This effect is often associated with a very slow dissociation rate of the antagonist from the receptor, leading to a prolonged blockade of receptor function.

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling pathway:

Sipagladenant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates This compound This compound (KW-6356) This compound->A2AR Blocks (Antagonist) This compound->A2AR Inhibits Basal Activity (Inverse Agonist) Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

This compound's dual action on the A2A receptor pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

SpeciesPreparationRadioligandParameterValueReference
HumanRecombinant cells[³H]-ZM241385pKi9.93
MarmosetBrain tissue[³H]-ZM241385pKi9.95
DogBrain tissue[³H]-ZM241385pKi9.55
RatBrain tissue[³H]-ZM241385pKi10.0
MouseBrain tissue[³H]-ZM241385pKi9.49

Table 2: Functional Activity

AssayCell LineParameterValueReference
Inverse Agonism (cAMP accumulation)HEK293 expressing human A2A receptorpEC508.46
Antagonism (CGS21680-induced cAMP accumulation)Namalwa cellspKB10.00

Table 3: Pharmacokinetics

ParameterValueSpeciesReference
Terminal Elimination Half-life (single dose)18.4 - 43.1 hoursHuman
Half-life of active metabolite (M6)4.34 hoursHuman

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific proprietary details may not be fully available, the following sections outline the general methodologies employed in the key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for the adenosine A2A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the A2A receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the A2A receptor (e.g., recombinant cell lines or brain tissue from various species). This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated to allow for the binding to reach equilibrium. Incubation times and temperatures are optimized for the specific receptor and radioligand.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (A2A Receptor Source) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand ([³H]-ZM241385) Radioligand_Prep->Incubation Sipagladenant_Prep Prepare this compound (Varying Concentrations) Sipagladenant_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.
cAMP Functional Assays

These assays are used to determine the functional activity of this compound as both an antagonist and an inverse agonist.

Objective: To measure the effect of this compound on intracellular cAMP levels, both in the presence of an agonist (antagonism) and in its absence (inverse agonism).

General Protocol for Antagonism:

  • Cell Culture: Cells endogenously or recombinantly expressing the A2A receptor (e.g., Namalwa cells) are cultured to an appropriate density.

  • Pre-incubation with this compound: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known A2A receptor agonist (e.g., CGS21680) at a concentration that elicits a submaximal response.

  • Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and a pKB value (a measure of antagonist potency) is determined.

General Protocol for Inverse Agonism:

  • Cell Culture: Cells expressing the human A2A receptor, often at high levels to enhance basal signaling (e.g., HEK293 cells), are used.

  • Incubation with this compound: The cells are incubated with varying concentrations of this compound alone.

  • cAMP Measurement: Intracellular cAMP levels are measured as described above.

  • Data Analysis: A decrease in basal cAMP levels in the presence of this compound indicates inverse agonist activity. The pEC50 value, representing the concentration at which this compound produces 50% of its maximal inhibitory effect, is calculated.

cAMP_Functional_Assay cluster_setup Cell Preparation cluster_antagonism Antagonism Assay cluster_inverse_agonism Inverse Agonism Assay Cell_Culture Culture A2A Receptor Expressing Cells Preincubation_Ant Pre-incubate with Varying [this compound] Cell_Culture->Preincubation_Ant Incubation_Inv Incubate with Varying [this compound] Cell_Culture->Incubation_Inv Stimulation Stimulate with A2A Agonist (e.g., CGS21680) Preincubation_Ant->Stimulation Measurement_Ant Measure cAMP Stimulation->Measurement_Ant pKB_Calc Calculate pKB Measurement_Ant->pKB_Calc Measurement_Inv Measure Basal cAMP Incubation_Inv->Measurement_Inv pEC50_Calc Calculate pEC50 Measurement_Inv->pEC50_Calc

workflows for cAMP functional assays.

Conclusion

This compound (KW-6356) is a highly potent and selective adenosine A2A receptor antagonist with the additional properties of inverse agonism and insurmountable antagonism. Its mechanism of action involves the blockade of adenosine-mediated signaling and the suppression of basal receptor activity, leading to a reduction in the inhibitory influence on dopamine D2 receptor function in the striatum. The quantitative pharmacological data and the methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of this compound, which is of significant interest to researchers and professionals in the field of neuropharmacology and drug development for neurodegenerative disorders. Although the clinical development of this compound was discontinued for strategic reasons, its unique pharmacological profile continues to make it a valuable tool for studying the role of the adenosine A2A receptor in health and disease.

References

Sipagladenant as a selective A2A adenosine receptor inverse agonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of sipagladenant (KW-6356), a potent and selective inverse agonist of the A2A adenosine receptor. Developed by Kyowa Kirin, this compound was investigated as a potential therapeutic for Parkinson's disease.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacological profile, and key experimental data.

Introduction to this compound and the A2A Adenosine Receptor

This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the A2A adenosine receptor.[2] Unlike neutral antagonists, this compound is an inverse agonist, meaning it not only blocks the binding of the endogenous agonist adenosine but also reduces the receptor's basal, constitutive activity.[2][3] This mechanism of action is particularly relevant in the context of Parkinson's disease, where the A2A receptor is highly expressed in the basal ganglia and modulates dopaminergic signaling.[3]

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the A2A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons, where they form heterodimers and exert an antagonistic modulatory effect on dopamine signaling. By acting as an inverse agonist, this compound can reduce the inhibitory effect of the A2A receptor on D2 receptor function, thereby potentiating dopaminergic neurotransmission.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the A2A adenosine receptor across multiple species. Its selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature of its pharmacological profile.

SpeciesReceptorpKiReference
HumanA2A9.93
MarmosetA2A9.95
DogA2A9.55
RatA2A10.0
MouseA2A9.49
HumanA1< 7
MouseA17.51
HumanA2B7.49
HumanA3< 7

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

As an inverse agonist, this compound reduces the constitutive activity of the A2A receptor. This has been demonstrated in functional assays measuring cAMP levels in cells expressing the human A2A receptor.

Assay TypeCell LineParameterValueReference
cAMP Accumulation (Inverse Agonism)HEK293 (human A2A receptor)pEC508.46
cAMP Accumulation (Antagonism)NamalwapKB10.00

pEC50 is the negative logarithm of the half maximal effective concentration for inverse agonist activity. pKB is the negative logarithm of the dissociation constant of an antagonist.

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

The canonical signaling pathway of the A2A adenosine receptor involves its activation by adenosine, leading to a cascade of intracellular events mediated by cAMP. This compound, as an inverse agonist, inhibits this pathway at its origin.

A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Agonist Binding This compound This compound This compound->A2AR Inverse Agonist Binding Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

A2A Adenosine Receptor Signaling Pathway
Experimental Workflow: Characterization of an Inverse Agonist

The characterization of a compound like this compound as a selective A2A inverse agonist involves a series of in vitro experiments to determine its binding affinity, selectivity, and functional effect on receptor activity.

Inverse_Agonist_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Selectivity Profiling cluster_step3 Step 3: Functional Activity cluster_step4 Step 4: Antagonist Activity BindingAssay Radioligand Binding Assay (A2A Receptor) DetermineKi Determine Ki value BindingAssay->DetermineKi SelectivityAssay Radioligand Binding Assays (A1, A2B, A3 Receptors) DetermineKi->SelectivityAssay High Affinity? CompareKi Compare Ki values SelectivityAssay->CompareKi FunctionalAssay cAMP Accumulation Assay (Basal Activity) CompareKi->FunctionalAssay Selective? DetermineEC50 Determine EC50 (Inverse Agonism) FunctionalAssay->DetermineEC50 AntagonistAssay cAMP Accumulation Assay (with Agonist) DetermineEC50->AntagonistAssay Inverse Agonist? DetermineIC50 Determine IC50 (Antagonism) AntagonistAssay->DetermineIC50

Workflow for Inverse Agonist Characterization

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human A2A adenosine receptor.

  • [³H]-ZM241385 (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes (20-40 µg of protein) with a fixed concentration of [³H]-ZM241385 (e.g., 2 nM) and varying concentrations of this compound in the binding buffer.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled ligand (e.g., 10 µM NECA).

  • Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Inverse Agonism)

Objective: To determine the inverse agonist activity (EC50) of this compound on the basal activity of the human A2A adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • This compound (test compound).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the HEK293 cells into a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP concentration using the detection kit's instructions.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal reduction in basal cAMP levels, using non-linear regression analysis.

Preclinical and Clinical Data

Preclinical Efficacy in Parkinson's Disease Models

This compound has demonstrated efficacy in animal models of Parkinson's disease. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, oral administration of this compound reversed motor disability in a dose-dependent manner up to 1 mg/kg. Notably, the anti-parkinsonian activity of this compound was significantly greater than that of istradefylline, a first-generation A2A antagonist. Furthermore, repeated administration of this compound induced minimal dyskinesia in L-DOPA-primed MPTP-treated marmosets. In another study with MPTP-treated marmosets, this compound (1 mg/kg) enhanced the anti-parkinsonian effects of various doses of L-DOPA without exacerbating dyskinesia.

Animal ModelTreatmentDoseOutcomeReference
MPTP-treated marmosetsThis compoundup to 1 mg/kgDose-dependent reversal of motor disability
L-DOPA-primed MPTP-treated marmosetsThis compound (repeated)Not specifiedLittle induction of dyskinesia
MPTP-treated marmosetsThis compound + L-DOPA1 mg/kg + 1.25-10 mg/kgEnhanced anti-parkinsonian activity of L-DOPA without increasing dyskinesia
Clinical Trial Results in Parkinson's Disease

This compound has undergone Phase 2 clinical trials for the treatment of Parkinson's disease, showing promising results in improving motor symptoms.

Phase 2a Study (NCT02939391): Monotherapy in Early-Stage PD

This randomized, double-blind, placebo-controlled study evaluated this compound as a monotherapy in patients with early, untreated Parkinson's disease.

Treatment GroupNBaseline MDS-UPDRS Part III Score (Mean)Change from Baseline in MDS-UPDRS Part III Score (Mean)95% Confidence Interval
Placebo55Not Reported-3.14-4.97 to -1.30
This compound (Low Dose)55Not Reported-5.37-7.25 to -3.48
This compound (High Dose)58Not Reported-4.76-6.55 to -2.96

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement in motor symptoms.

Phase 2b Study (NCT03703570): Adjunctive Therapy to Levodopa

This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound as an adjunctive therapy to levodopa in patients with Parkinson's disease. The primary endpoint was the change from baseline in the MDS-UPDRS Part III total score.

Treatment GroupNChange from Baseline in MDS-UPDRS Part III Scorep-value vs. Placebo
Placebo168Not explicitly stated, but used as comparator-
This compound (3 mg)168Statistically significant decrease0.006
This compound (6 mg)167Statistically significant decrease0.049

In this study, the responder ratio, defined as a ≥20% decrease in MDS-UPDRS Part III score at Week 26, was 46.9% in the placebo group, 63.1% in the 3 mg this compound group, and 53.6% in the 6 mg this compound group. For a ≥30% decrease, the responder rates were 34.5% (placebo), 52.5% (3 mg), and 37.7% (6 mg).

Conclusion

This compound is a potent and selective A2A adenosine receptor inverse agonist with a well-characterized pharmacological profile. Preclinical studies in primate models of Parkinson's disease demonstrated its efficacy in improving motor symptoms, both as a monotherapy and as an adjunct to L-DOPA, with a low propensity to induce dyskinesia. These findings were supported by positive results from Phase 2 clinical trials, which showed statistically significant improvements in motor function in patients with both early and more advanced Parkinson's disease. Despite these promising results, the clinical development of this compound has been discontinued. Nevertheless, the data presented in this guide underscore the therapeutic potential of targeting the A2A adenosine receptor with inverse agonists for the treatment of Parkinson's disease and provide valuable information for future drug discovery and development efforts in this area.

References

The Discovery and Synthesis of Sipagladenant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and selective second-generation non-xanthine adenosine A2A receptor antagonist and inverse agonist. Developed by Kyowa Kirin, it was investigated for the treatment of Parkinson's disease, showing promise in clinical trials before its development was ultimately discontinued. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Introduction

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key modulator of dopaminergic neurotransmission in the basal ganglia. Its antagonism presents a compelling non-dopaminergic therapeutic strategy for Parkinson's disease.[1] this compound emerged as a promising candidate from this class of compounds, designed to improve upon first-generation A2A receptor antagonists like istradefylline.[2][3] This whitepaper will detail the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Rationale

The development of this compound was driven by the need for more potent and selective A2A receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. The rationale for targeting the A2A receptor in Parkinson's disease lies in its anatomical location and function. These receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors on striatopallidal output neurons.[4] Activation of A2A receptors antagonizes D2 receptor function, thus exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking these A2A receptors, this compound was designed to restore the balance of the indirect pathway in the basal ganglia, thereby alleviating motor symptoms.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound is proprietary to Kyowa Kirin and not publicly available in full detail, a plausible synthetic route can be constructed based on established organic chemistry principles and general methods for the synthesis of its constituent chemical moieties: a substituted 2-aminothiazole, 6-methylnicotinic acid, and a tetrahydropyran acyl group.

The proposed synthesis involves a multi-step process, likely beginning with the synthesis of the core 2-amino-4-(furan-2-yl)thiazole scaffold. This is followed by the coupling of this intermediate with 6-methylnicotinic acid or its activated derivative to form the amide bond. The final key step would be the acylation of the thiazole ring at the 5-position with a tetrahydro-2H-pyran-4-carbonyl derivative.

Disclaimer: The following synthesis scheme is a plausible representation and has not been confirmed by the original manufacturer.

Proposed Synthetic Scheme:

G cluster_0 Synthesis of 2-amino-4-(furan-2-yl)thiazole cluster_1 Synthesis of 6-methylnicotinoyl chloride cluster_2 Amide Coupling cluster_3 Friedel-Crafts Acylation A 2-bromo-1-(furan-2-yl)ethan-1-one C 2-amino-4-(furan-2-yl)thiazole A->C Hantzsch Thiazole Synthesis Ethanol, reflux B Thiourea B->C C2 2-amino-4-(furan-2-yl)thiazole D 6-methylnicotinic acid F 6-methylnicotinoyl chloride D->F Reflux E Thionyl chloride (SOCl2) E->F F2 6-methylnicotinoyl chloride G N-(4-(furan-2-yl)thiazol-2-yl)-6-methylnicotinamide C2->G Pyridine, DCM F2->G G2 N-(4-(furan-2-yl)thiazol-2-yl)-6-methylnicotinamide I This compound G2->I AlCl3, CS2 H Tetrahydro-2H-pyran-4-carbonyl chloride H->I

Caption: Plausible synthetic route for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist and inverse agonist of the adenosine A2A receptor.[5] As an antagonist, it blocks the binding of endogenous adenosine, thereby preventing the activation of the receptor. As an inverse agonist, it reduces the basal, constitutive activity of the receptor.

The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking this pathway, this compound effectively reduces cAMP levels and the subsequent downstream signaling events.

G cluster_0 Cell Membrane cluster_1 Intracellular A2A Adenosine A2A Receptor Gs Gs protein A2A->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Adenosine Adenosine Adenosine->A2A Activates This compound This compound This compound->A2A Blocks

Caption: Adenosine A2A receptor signaling pathway.

Pharmacological Profile

This compound exhibits a superior pharmacological profile compared to first-generation A2A antagonists. It possesses a significantly higher affinity for the human A2A receptor and a slower dissociation rate, contributing to its insurmountable antagonism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

SpeciesReceptorAssay TypeValueReference
HumanA2ARadioligand Binding ([3H]-KW-6356)pKi = 9.93
HumanA2ARadioligand Binding ([3H]-KW-6356)Kd = 0.13 nM
MarmosetA2ARadioligand BindingpKi = 9.95
DogA2ARadioligand BindingpKi = 9.55
RatA2ARadioligand BindingpKi = 10.0
MouseA2ARadioligand BindingpKi = 9.49
HumanA1Radioligand Binding>100-fold selectivity vs A2A
HumanA2BRadioligand BindingpKi = 7.49
HumanA3Radioligand Binding>100-fold selectivity vs A2A

Table 2: In Vitro Functional Activity of this compound

Cell LineAssay TypeParameterValueReference
Namalwa cellscAMP accumulation (antagonism vs CGS21680)pKB10.00
HEK293 cells (expressing human A2A)Constitutive activity inhibition (inverse agonism)pEC508.46

Table 3: Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference
HumanHalf-life (t1/2)22.9 hours
HumanHalf-life of active metabolite (M6)4.34 hours
Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Materials:

  • Cell membranes expressing the human adenosine A2A receptor.

  • [3H]-ZM241385 or a similar high-affinity A2A receptor radioligand.

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled A2A antagonist like ZM241385).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either buffer, this compound at varying concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate (Reaching Equilibrium) A->B C Filtration (Separate Bound/Unbound) B->C D Wash Filters C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Experimental workflow for a radioligand binding assay.

Objective: To assess the ability of this compound to reverse motor deficits in a preclinical model of Parkinson's disease.

Animals: Male Sprague-Dawley or Wistar rats.

Materials:

  • This compound.

  • Haloperidol.

  • Vehicle for drug administration (e.g., 0.5% methylcellulose).

  • Catalepsy scoring bar (a horizontal bar raised a specific height above the surface).

Procedure:

  • Administer this compound or vehicle orally to the rats.

  • After a predetermined time (e.g., 60 minutes), administer haloperidol intraperitoneally to induce catalepsy.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

  • To assess catalepsy, gently place the rat's forepaws on the horizontal bar.

  • Measure the time (in seconds) the rat remains in this unnatural posture, up to a maximum cut-off time (e.g., 180 seconds).

  • A longer duration indicates a higher degree of catalepsy.

  • Compare the catalepsy scores between the this compound-treated and vehicle-treated groups. A significant reduction in the duration of immobility in the this compound group indicates anti-parkinsonian-like efficacy.

Clinical Development and Discontinuation

This compound progressed to Phase 2b clinical trials for Parkinson's disease. These trials demonstrated that this compound, both as a monotherapy and as an adjunct to levodopa, significantly improved motor symptoms in patients. Despite these positive results, Kyowa Kirin announced the discontinuation of the development of this compound in 2022, citing regulatory and developmental challenges.

Conclusion

This compound represents a significant advancement in the development of adenosine A2A receptor antagonists. Its high potency, selectivity, and unique insurmountable antagonism demonstrated a strong preclinical and clinical rationale for its use in Parkinson's disease. Although its development was halted, the extensive research and clinical data gathered for this compound provide valuable insights for the future design and development of novel therapeutics targeting the adenosine A2A receptor and other GPCRs involved in neurodegenerative disorders. The information presented in this whitepaper serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of neuropharmacology and drug discovery.

References

Sipagladenant (KW-6356): A Preclinical Pharmacodynamic and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction to Sipagladenant

This compound is a non-xanthine derivative designed as a second-generation adenosine A2A receptor antagonist.[1] Its mechanism of action involves blocking the activity of the A2A receptor, which is highly expressed in the basal ganglia, a key brain region involved in motor control. In Parkinson's disease, the loss of dopamine leads to an overactivity of the adenosine A2A receptor-mediated pathway, contributing to motor deficits. By antagonizing this receptor, this compound is expected to normalize basal ganglia function and alleviate motor symptoms. Furthermore, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the A2A receptor in the absence of an agonist.[2]

Preclinical Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies. These studies have established its high binding affinity and selectivity for the adenosine A2A receptor, its functional antagonism and inverse agonism, and its efficacy in animal models relevant to Parkinson's disease.

Receptor Binding Affinity

This compound demonstrates high affinity for the adenosine A2A receptor across various preclinical species, including mouse, rat, dog, and marmoset, as well as for the human receptor.[2] Its selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature, suggesting a lower potential for off-target effects.

SpeciesReceptor SubtypepKiReference
Human Adenosine A2A9.93[2]
Adenosine A2B7.49
Mouse Adenosine A2A9.49
Adenosine A17.51
Rat Adenosine A2A10.0
Dog Adenosine A2A9.55
Marmoset Adenosine A2A9.95

Table 1: In Vitro Binding Affinity (pKi) of this compound for Adenosine Receptors in Various Species.

Functional Activity

This compound acts as both an antagonist and an inverse agonist at the A2A receptor. As an antagonist, it blocks the binding of the endogenous agonist adenosine, thereby inhibiting the downstream signaling cascade. As an inverse agonist, it reduces the constitutive activity of the receptor. This dual activity has been demonstrated in functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Assay TypeCell LineParameterValueReference
Inverse AgonismHEK293pEC508.46
AntagonismNamalwa-Insurmountable

Table 2: In Vitro Functional Activity of this compound.

In Vivo Efficacy in Preclinical Models

This compound has shown efficacy in rodent and primate models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms.

A common preclinical model to assess the anti-parkinsonian potential of a compound is the reversal of catalepsy induced by the dopamine D2 receptor antagonist haloperidol. This compound has been shown to be effective in this model.

Animal ModelEffectDosageReference
RatReversal of haloperidol-induced catalepsyNot specifiedGeneral finding for A2A antagonists

Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease.

In a more translationally relevant primate model, this compound has been shown to enhance the anti-parkinsonian effects of L-DOPA without exacerbating dyskinesia.

Animal ModelEffectDosageReference
MPTP-treated common marmosetEnhanced anti-parkinsonian activity of L-DOPA1 mg/kg (oral)
Did not exacerbate L-DOPA-induced dyskinesia1 mg/kg (oral)

Table 4: In Vivo Efficacy of this compound in a Primate Model of Parkinson's Disease.

Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular levels of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, ultimately leading to the modulation of neuronal activity. In the striatum, activation of the A2A receptor has an inhibitory effect on the function of dopamine D2 receptors. This compound, by blocking this pathway, is thought to restore the balance in striatal signaling.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates This compound This compound This compound->A2AR Blocks ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (Modulation of D2 Receptor Signaling) Downstream->Response Leads to

Adenosine A2A Receptor Signaling Pathway

Preclinical Pharmacokinetics

A comprehensive and structured quantitative dataset on the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of this compound in animal models such as rats, mice, and monkeys is not publicly available. Qualitative statements indicate that this compound is orally available.

Due to the lack of specific preclinical data, a detailed summary table of pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, etc.) cannot be provided at this time. Research and development in the pharmaceutical industry often involves proprietary data that is not released into the public domain until later stages of drug development or publication.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

This protocol describes a general method for determining the antagonist/inverse agonist activity of a compound at the adenosine A2A receptor by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Start cell_culture 1. Culture cells expressing A2A receptors (e.g., HEK293) start->cell_culture seeding 2. Seed cells into multi-well plates cell_culture->seeding incubation1 3. Incubate with this compound (various concentrations) seeding->incubation1 stimulation 4. Stimulate with an A2A agonist (e.g., CGS 21680) (for antagonist mode) incubation1->stimulation lysis 5. Lyse cells to release intracellular cAMP stimulation->lysis detection 6. Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis 7. Data analysis to determine IC50/EC50 values detection->analysis end End analysis->end

In Vitro cAMP Functional Assay Workflow

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human adenosine A2A receptor (e.g., HEK293 cells) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The cell culture medium is replaced with a buffer containing various concentrations of this compound. For inverse agonist assessment, the cells are incubated with the compound alone.

  • Agonist Stimulation (for antagonist assessment): After a pre-incubation period with this compound, an A2A receptor agonist (e.g., CGS 21680) is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (for antagonists) or EC50 (for inverse agonists) values.

In Vivo Pharmacodynamic Model: Haloperidol-Induced Catalepsy in Rats

This protocol outlines a standard procedure for evaluating the anti-cataleptic effects of a test compound in rats.

Catalepsy_Study_Workflow start Start acclimatization 1. Animal Acclimatization start->acclimatization grouping 2. Randomization into treatment groups acclimatization->grouping compound_admin 3. Administer this compound or Vehicle (e.g., p.o.) grouping->compound_admin haloperidol_admin 4. Administer Haloperidol (e.g., i.p.) to induce catalepsy compound_admin->haloperidol_admin catalepsy_measurement 5. Measure catalepsy at pre-defined time points (Bar Test) haloperidol_admin->catalepsy_measurement data_collection 6. Record the latency to move from a fixed posture catalepsy_measurement->data_collection analysis 7. Statistical analysis of the results data_collection->analysis end End analysis->end

Haloperidol-Induced Catalepsy Study Workflow

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with free access to food and water and are allowed to acclimatize to the experimental environment.

  • Drug Administration:

    • This compound or its vehicle is administered orally (p.o.) or via another appropriate route at a pre-determined time before the induction of catalepsy.

    • Haloperidol (typically 0.5-2 mg/kg) or its vehicle is administered intraperitoneally (i.p.) to induce catalepsy.

  • Catalepsy Assessment (Bar Test):

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat is gently placed with its forepaws on a horizontal bar raised a few centimeters from the base of a cage.

    • The time it takes for the rat to remove both forepaws from the bar (latency) is recorded. A cut-off time (e.g., 180 seconds) is typically set, and if the rat remains in the cataleptic posture for this duration, the maximum score is assigned.

  • Data Analysis: The mean latency to descend from the bar is calculated for each treatment group at each time point. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-cataleptic effect of this compound compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist/inverse agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its high affinity for the A2A receptor and its ability to modulate motor symptoms in animal models underscore its therapeutic potential. While the publicly available pharmacodynamic data is robust, a significant gap exists in the quantitative understanding of its preclinical pharmacokinetics. Further publication of these data would be invaluable for a complete preclinical assessment of this compound. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals working with this compound and other A2A receptor modulators.

References

Investigating the Active Metabolites of Sipagladenant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist that was under development for the treatment of Parkinson's disease.[1][2] Clinical and preclinical studies have revealed the presence of an active metabolite, designated as M6, which exhibits a pharmacological potency comparable to the parent compound.[1][2] This technical guide provides a comprehensive overview of the current publicly available knowledge regarding the active metabolites of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While the precise chemical structure of the M6 metabolite is not publicly disclosed, this guide synthesizes the known pharmacokinetic parameters and outlines the probable experimental workflows for its characterization.

Introduction to this compound and its Metabolism

This compound is a non-xanthine derivative that acts as a selective antagonist and inverse agonist at the adenosine A2A receptor.[1] This mechanism of action is of significant interest for the treatment of Parkinson's disease, as A2A receptors are highly expressed in the basal ganglia and modulate dopaminergic neurotransmission. The metabolism of this compound is a critical aspect of its clinical pharmacology, leading to the formation of at least one major active metabolite, M6. Understanding the characteristics of M6 is essential for a complete assessment of the drug's overall efficacy and safety profile.

A Phase 1, open-label clinical trial (NCT04147910) was completed to investigate the absorption, metabolism, and excretion of [14C]-labeled this compound in healthy volunteers. The results of this study are expected to contain detailed information on the metabolic fate of this compound, including the definitive structure of M6 and other metabolites. However, these specific findings have not been made publicly available at the time of this guide's compilation.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies have been conducted for both this compound and its active metabolite M6 in healthy individuals and patients with Parkinson's disease. The available quantitative data are summarized in the table below.

ParameterThis compound (KW-6356)Active Metabolite (M6)
Half-life (t1/2) 22.9 hours4.34 hours
Pharmacokinetic Model First-order absorption with a 1-compartment model1-compartment model

Experimental Protocols for Metabolite Investigation

While specific, detailed experimental protocols for this compound metabolite studies are not publicly available, a general workflow for the identification and characterization of metabolites of a new chemical entity can be outlined. This workflow is based on standard practices in the field of drug metabolism and pharmacokinetic (DMPK) studies.

In Vitro Metabolism Studies
  • Objective: To identify potential metabolites and the enzymes responsible for their formation.

  • Methodology:

    • Incubation: Incubate this compound with human liver microsomes, S9 fractions, or primary hepatocytes. These systems contain a comprehensive suite of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

    • Sample Analysis: Following incubation, the samples would be analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Enzyme Phenotyping: To identify the specific CYP isozymes involved in this compound metabolism, incubations can be performed with a panel of recombinant human CYP enzymes or by using selective chemical inhibitors of specific CYP isozymes in human liver microsomes.

In Vivo Metabolism Studies
  • Objective: To identify and quantify the metabolites present in biological fluids after administration of this compound.

  • Methodology:

    • Radiolabeling: Synthesize a radiolabeled version of this compound, typically with carbon-14 ([14C]), as was done in the NCT04147910 study.

    • Dosing: Administer a single dose of [14C]-sipagladenant to healthy volunteers.

    • Sample Collection: Collect blood, urine, and feces at various time points.

    • Metabolite Profiling: Separate and quantify the parent drug and its metabolites in the collected samples using techniques like liquid chromatography with radiochemical detection (LC-RAD) and LC-MS/MS.

    • Structure Elucidation: Isolate sufficient quantities of the major metabolites from the biological samples for structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Experimental Workflows

This compound and M6 Mechanism of Action: A2A Receptor Antagonism

This compound and its active metabolite M6 exert their pharmacological effects by acting as antagonists and inverse agonists at the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). By blocking this interaction, this compound and M6 reduce cAMP production, thereby modulating downstream signaling cascades.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound / M6 This compound->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., modulation of dopamine signaling) PKA->Downstream Phosphorylates

A2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of drug metabolites, which would be applicable to the investigation of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Characterization Microsomes Incubation with Human Liver Microsomes LCMS LC-MS/MS Analysis (Metabolite Profiling) Microsomes->LCMS Hepatocytes Incubation with Human Hepatocytes Hepatocytes->LCMS Dosing Dosing of [14C]-Sipagladenant to Healthy Volunteers Sample_Collection Collection of Blood, Urine, and Feces Dosing->Sample_Collection Sample_Collection->LCMS Isolation Metabolite Isolation (e.g., by HPLC) LCMS->Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolation->Structure_Elucidation

General Experimental Workflow for Drug Metabolite Identification.

Conclusion

This compound is metabolized to an active metabolite, M6, which shares a similar pharmacological profile with the parent drug. While pharmacokinetic data for both compounds are available, the precise chemical structure of M6 and the detailed metabolic pathways of this compound remain undisclosed in the public domain. The completion of a human radiolabeled metabolism study suggests that this information has been generated. Further disclosure of these data would be invaluable to the scientific community for a more complete understanding of the clinical pharmacology of this compound. The provided experimental workflows and signaling pathway diagrams offer a framework for understanding the key aspects of this compound's active metabolites based on current knowledge.

References

The Role of Sipagladenant in Modulating Dopamine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a potent and selective second-generation non-xanthine adenosine A2A receptor antagonist and inverse agonist that was under development for the treatment of Parkinson's disease (PD).[1] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action in modulating dopamine function, and a summary of key preclinical and clinical findings. This compound exhibits high affinity for the human A2A receptor and demonstrates inverse agonist activity, leading to the modulation of dopaminergic neurotransmission. Preclinical studies in animal models of Parkinson's disease have shown its potential to improve motor function. Furthermore, Phase 2 clinical trials have indicated that this compound is effective in improving motor symptoms in patients with Parkinson's disease, both as a monotherapy and as an adjunct to levodopa treatment.[2][3][4] This document details the experimental protocols utilized in the characterization of this compound and presents the quantitative data from these studies in a structured format.

Introduction: The Adenosine-Dopamine Crosstalk in Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a reduction of dopamine in the striatum.[3] This dopamine deficiency results in the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor. While dopamine replacement therapy with levodopa remains the gold standard treatment, long-term use is often associated with motor complications.

The adenosine A2A receptor has emerged as a significant non-dopaminergic target for the treatment of PD. These receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. A2A and D2 receptors form heteromers and exert an antagonistic functional interaction. Activation of A2A receptors by endogenous adenosine inhibits D2 receptor signaling, thereby exacerbating the motor deficits caused by dopamine depletion. Consequently, blocking A2A receptors with an antagonist is expected to enhance D2 receptor function and restore motor control.

Pharmacological Profile of this compound

This compound is a potent and selective adenosine A2A receptor antagonist with inverse agonist properties. Its high affinity and selectivity for the A2A receptor have been demonstrated in a variety of in vitro studies.

In Vitro Binding Affinity

The binding affinity of this compound for the adenosine A2A receptor has been determined in various species using radioligand binding assays. The high pKi values indicate a strong binding affinity.

SpeciesReceptorpKiReference
HumanAdenosine A2A9.93
MarmosetAdenosine A2A9.95
DogAdenosine A2A9.55
RatAdenosine A2A10.0
MouseAdenosine A2A9.49
MouseAdenosine A17.51
HumanAdenosine A2B7.49

Table 1: In Vitro Binding Affinities (pKi) of this compound for Adenosine Receptors.

In Vitro Functional Activity

This compound acts as an inverse agonist at the human A2A receptor, as demonstrated by its ability to reduce basal cAMP levels in cells expressing the receptor.

Assay TypeCell LineParameterValueReference
cAMP AccumulationHEK293pEC50 (Inverse Agonism)8.46

Table 2: In Vitro Functional Activity of this compound.

Mechanism of Action: Modulation of Dopamine Function

This compound's therapeutic potential in Parkinson's disease stems from its ability to modulate dopaminergic signaling through its interaction with the adenosine A2A receptor.

Signaling Pathways

The antagonistic interaction between A2A and D2 receptors is central to the mechanism of action of this compound. In the striatum, particularly in the indirect pathway, A2A receptor activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately counteracts the effects of D2 receptor activation, which is coupled to Gi/o proteins and inhibits adenylyl cyclase. By blocking the A2A receptor, this compound removes this inhibitory brake on D2 receptor function, thereby enhancing dopamine-mediated signaling.

Sipagladenant_Dopamine_Signaling cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates AC Adenylyl Cyclase A2A_Receptor->AC Stimulates (Gs) This compound This compound This compound->A2A_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Inhibition Increased Neuronal Inhibition (Motor Inhibition) PKA->Neuronal_Inhibition Leads to Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates D2_Receptor->AC Inhibits (Gi)

This compound's modulation of the A2A-D2 receptor signaling cascade.

Preclinical Evidence

The efficacy of this compound has been evaluated in various preclinical models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms.

Animal Models of Parkinson's Disease

Preclinical studies of this compound have utilized established neurotoxin-based animal models that replicate the dopaminergic deficit and motor impairments of Parkinson's disease. A commonly used model is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated mouse or non-human primate. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a parkinsonian phenotype.

In Vivo Efficacy

Oral administration of this compound has been shown to improve motor function in animal models of PD. For instance, in MPTP-treated common marmosets, this compound enhanced the anti-parkinsonian activities of L-DOPA without exacerbating dyskinesia. Furthermore, studies have indicated that this compound treatment can improve cognitive impairment and gait parameters in rodent models.

Clinical Development

This compound has undergone Phase 2 clinical development for the treatment of Parkinson's disease, with studies evaluating its efficacy and safety as both a monotherapy and an adjunctive therapy.

Phase 2a Monotherapy Trial (NCT02939391)

A multicenter, randomized, controlled Phase 2a trial was conducted in Japanese patients with early-stage Parkinson's disease who had not received other anti-Parkinsonian drugs. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (motor examination) score over 12 weeks.

Treatment GroupNMean Change from Baseline in MDS-UPDRS Part III Score (95% CI)Reference
This compound (High Dose)58-4.76 (-6.55 to -2.96)
This compound (Low Dose)55-5.37 (-7.25 to -3.48)
Placebo55-3.14 (-4.97 to -1.30)

Table 3: Results of the Phase 2a Monotherapy Trial of this compound.

Both high and low doses of this compound demonstrated a greater reduction in MDS-UPDRS Part III scores compared to placebo, indicating an improvement in motor symptoms.

Phase 2b Adjunctive Therapy Trial (NCT03703570)

A Phase 2b multicenter, randomized, placebo-controlled, double-blind study was conducted in Japanese PD patients on levodopa therapy. The primary endpoint was the change from baseline in the MDS-UPDRS Part III total score. A key secondary endpoint was the change from baseline in the mean daily "OFF" time in patients with wearing-off.

The study met its primary endpoint, with this compound significantly decreasing the MDS-UPDRS Part III total score compared to placebo. This compound also led to a decrease in the mean daily "OFF" time. Additionally, post-hoc analysis suggested a potential benefit for sleep problems in patients treated with the 6 mg dose.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from HEK293 cells expressing A2A receptor) start->prep_membranes incubation Incubate Membranes with: - [3H]-Sipagladenant (Radioligand) - Varying concentrations of unlabeled this compound (for competition) prep_membranes->incubation separation Separate Bound and Free Radioligand (Rapid filtration through glass fiber filters) incubation->separation quantification Quantify Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Non-linear regression to determine Ki) quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing the human A2A receptor start->cell_culture cell_plating Plate cells in a 96-well plate cell_culture->cell_plating compound_addition Add varying concentrations of this compound cell_plating->compound_addition incubation Incubate to allow for modulation of cAMP levels compound_addition->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) cell_lysis->cAMP_detection data_analysis Data Analysis (Generate dose-response curve and calculate pEC50) cAMP_detection->data_analysis end End data_analysis->end Microdialysis_Workflow start Start probe_implantation Stereotaxically implant a microdialysis probe into the striatum of an anesthetized or freely moving rat start->probe_implantation perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate probe_implantation->perfusion baseline_collection Collect baseline dialysate samples perfusion->baseline_collection drug_administration Administer this compound (e.g., orally or intraperitoneally) baseline_collection->drug_administration sample_collection Collect dialysate samples at regular intervals post-drug administration drug_administration->sample_collection analysis Analyze dopamine concentration in dialysate samples (e.g., using HPLC with electrochemical detection) sample_collection->analysis data_analysis Data Analysis (Express dopamine levels as a percentage of baseline) analysis->data_analysis end End data_analysis->end Rotarod_Workflow start Start animal_model Use MPTP-treated mice as a model of Parkinson's disease start->animal_model training Train mice on the rotarod at a constant or accelerating speed animal_model->training drug_treatment Administer this compound or vehicle to the mice training->drug_treatment testing Place mice on the accelerating rotarod and measure the latency to fall drug_treatment->testing data_recording Record the time each mouse remains on the rod testing->data_recording data_analysis Data Analysis (Compare the latency to fall between treatment groups) data_recording->data_analysis end End data_analysis->end

References

Sipagladenant: A Technical Guide to its Preclinical Evaluation in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a second-generation, non-xanthine adenosine A₂A receptor antagonist and inverse agonist that has demonstrated significant potential in preclinical research models of Parkinson's disease (PD). Possessing a high affinity for the human A₂A receptor, approximately 100-fold greater than the first-generation agent istradefylline, this compound has shown promise in improving motor symptoms as both a monotherapy and an adjunct to levodopa (L-DOPA) without inducing significant dyskinesia.[1] This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to this compound's activity in established Parkinson's disease research models.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism in the Basal Ganglia

The therapeutic rationale for targeting the adenosine A₂A receptor in Parkinson's disease stems from its high concentration in the basal ganglia, a brain region critical for motor control that is profoundly affected by the dopamine depletion characteristic of PD. A₂A receptors are predominantly co-localized with dopamine D₂ receptors on the striatopallidal medium spiny neurons of the "indirect pathway."

In the parkinsonian state, the loss of dopamine leads to a disinhibition of these striatopallidal neurons. Concurrently, adenosine, acting on A₂A receptors, further stimulates this indirect pathway, exacerbating the motor deficits. This compound, by acting as an antagonist and inverse agonist at the A₂A receptor, blocks the effects of adenosine and reduces the basal activity of the receptor. This, in turn, disinhibits the indirect pathway, helping to restore the balance of basal ganglia circuitry and alleviate motor symptoms. A key aspect of this mechanism is the antagonistic interaction within A₂A-D₂ receptor heteromers, where the blockade of A₂A receptors can enhance D₂ receptor signaling.[2][3]

Preclinical Efficacy in Primate Models of Parkinson's Disease

The most robust preclinical evidence for this compound's efficacy comes from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established non-human primate model of Parkinson's disease.

Monotherapy Studies

In MPTP-treated marmosets, oral administration of this compound as a monotherapy demonstrated a dose-dependent reversal of motor disability.[1][4] Notably, the anti-parkinsonian effect of this compound was found to be significantly greater than that of istradefylline. A critical finding from these studies is that repeated administration of this compound did not induce significant dyskinesia in L-DOPA-primed marmosets, highlighting its potential for a favorable side-effect profile compared to dopaminergic therapies.

Adjunctive Therapy with L-DOPA

When used as an adjunct to L-DOPA, this compound has been shown to enhance the anti-parkinsonian effects of various doses of L-DOPA in MPTP-treated marmosets. This potentiation of L-DOPA's efficacy was observed without a corresponding increase in dyskinesia.

Quantitative Data from Preclinical Primate Studies
Study Type Animal Model This compound (KW-6356) Dose Key Findings Reference
MonotherapyMPTP-treated common marmosetsUp to 1 mg/kg (oral)Dose-dependent reversal of motor disability; significantly greater efficacy than istradefylline; minimal induction of dyskinesia with repeated administration.
Adjunctive TherapyMPTP-treated common marmosets1 mg/kg (oral)Enhanced the anti-parkinsonian activity of L-DOPA (1.25-10 mg/kg) without exacerbating dyskinesia.

Rodent Models in A₂A Antagonist Research

While specific quantitative data for this compound in rodent models is less prevalent in the reviewed literature, the 6-hydroxydopamine (6-OHDA)-lesioned rat model is a cornerstone for evaluating anti-parkinsonian drugs. This model involves the unilateral injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle, leading to a progressive loss of dopaminergic neurons and subsequent motor deficits.

A key behavioral endpoint in this model is the apomorphine-induced rotation test. Following the lesion, the dopamine receptors on the lesioned side become hypersensitive. Administration of a dopamine agonist like apomorphine causes the animals to rotate contralaterally (away from the lesioned side). The number of rotations is a quantifiable measure of the extent of the lesion and the effect of therapeutic interventions.

Experimental Protocols

MPTP-Induced Parkinsonism in Common Marmosets
  • Animal Model: Adult male common marmosets (Callithrix jacchus).

  • Induction of Parkinsonism: Systemic administration of MPTP. A common protocol involves subcutaneous injections of MPTP dissolved in sterile saline. Dosing regimens can vary, with both full and partial models being utilized to mimic different stages of the disease. For instance, a "full" model might involve 2 mg/kg for three consecutive days, while a "partial" model might use 1 mg/kg for the same duration.

  • Behavioral Assessment (Motor Disability): A standardized Parkinson's Disease Rating Scale (PDRS) for marmosets is often employed. This scale assesses various motor parameters such as posture, tremor, bradykinesia, and locomotor activity.

  • Behavioral Assessment (Dyskinesia): Dyskinesia is scored based on the severity and duration of abnormal involuntary movements, often using a scale that grades movements in different body parts.

  • Drug Administration: this compound is typically administered orally.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Induction of Parkinsonism: Unilateral stereotaxic injection of 6-OHDA hydrochloride into the striatum or the medial forebrain bundle. The neurotoxin is dissolved in saline containing ascorbic acid to prevent oxidation.

  • Behavioral Assessment (Apomorphine-Induced Rotations): Following a recovery period after surgery, rats are administered apomorphine (typically 0.5 mg/kg, subcutaneously). The number of full contralateral rotations is recorded over a set period (e.g., 30-60 minutes) using an automated rotometer system.

  • Drug Administration: Test compounds can be administered via various routes, including oral gavage or intraperitoneal injection, prior to the apomorphine challenge.

Signaling Pathways and Visualizations

A₂A Receptor Signaling in Striatal Neurons

The primary signaling pathway for the A₂A receptor involves the activation of adenylyl cyclase (AC) via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. In the striatopallidal neurons, this cascade generally leads to an increase in neuronal activity.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR This compound This compound This compound->A2AR Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream_Effectors Downstream Effectors (e.g., DARPP-32, Ion Channels) PKA->Downstream_Effectors Neuronal_Activity Increased Neuronal Activity Downstream_Effectors->Neuronal_Activity

Figure 1: Simplified A₂A Receptor Signaling Pathway.
Interaction between A₂A and D₂ Receptors in the Striatum

A crucial aspect of A₂A receptor function in the striatum is its interaction with the D₂ dopamine receptor. These two receptors form heteromers, leading to an allosteric interaction where the activation of one receptor can modulate the function of the other. In the context of Parkinson's disease, the loss of dopamine leads to reduced D₂ receptor stimulation. The antagonistic action of this compound on the A₂A receptor is believed to relieve the inhibitory effect on D₂ receptors, thereby enhancing dopaminergic signaling.

A2A_D2_Interaction cluster_pathway Striatopallidal Neuron Signaling Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR This compound This compound This compound->A2AR Gi Gi Protein D2R->Gi Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_PKA ↓ cAMP/PKA Activity AC->cAMP_PKA Neuronal_Inhibition Inhibition of Neuronal Activity cAMP_PKA->Neuronal_Inhibition Leads to

Figure 2: Antagonistic Interaction of A₂A and D₂ Receptors.
Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like this compound in a Parkinson's disease model follows a structured workflow, from model induction to behavioral and neurochemical analysis.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Marmoset, Rat) Baseline_Assessment Baseline Behavioral Assessment Animal_Selection->Baseline_Assessment Model_Induction PD Model Induction (MPTP or 6-OHDA) Baseline_Assessment->Model_Induction Post_Lesion_Assessment Post-Lesion Behavioral Assessment Model_Induction->Post_Lesion_Assessment Drug_Administration This compound Administration Post_Lesion_Assessment->Drug_Administration Post_Treatment_Assessment Post-Treatment Behavioral Assessment Drug_Administration->Post_Treatment_Assessment Neurochemical_Analysis Post-mortem Neurochemical Analysis Post_Treatment_Assessment->Neurochemical_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis

Figure 3: Preclinical Experimental Workflow.

Conclusion

This compound has demonstrated compelling preclinical efficacy in primate models of Parkinson's disease, offering a promising non-dopaminergic therapeutic strategy. Its ability to improve motor symptoms as both a monotherapy and an adjunct to L-DOPA, coupled with a low propensity to induce dyskinesia, underscores its potential. The detailed experimental protocols and understanding of the underlying A₂A receptor signaling pathways are crucial for the continued development and evaluation of this and other A₂A receptor antagonists for the treatment of Parkinson's disease. Further research focusing on the long-term effects and neuroprotective potential of this compound is warranted.

References

Sipagladenant: A Technical Deep Dive into its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant, also known as KW-6356, is a potent and selective adenosine A2A receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][2][3] As a non-xanthine derivative, it represents a significant area of research in the development of targeted neurological therapies.[1] This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key compound characteristics.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule. Its chemical identity is precisely defined by its IUPAC name, CAS number, and structural representations such as SMILES and InChI notations.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide
CAS Number 858979-50-7
Molecular Formula C₂₀H₁₉N₃O₄S
Molecular Weight 397.45 g/mol
SMILES CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4
InChI InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25)

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for some of this compound's properties are not widely published, this section summarizes the available information and provides context for its likely characteristics.

Table 2: Physicochemical Properties of this compound

PropertyValue/Information
Appearance Solid
Solubility Soluble in DMSO (10 mM)
Melting Point Not publicly available
pKa Not publicly available
LogP Not publicly available
Storage Conditions Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

To provide a comprehensive resource for researchers, this section details standard experimental methodologies for determining the key physicochemical properties of a solid oral API like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • For an unknown compound, a rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

    • For a precise measurement, a new sample is heated at a medium rate to approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pH values, which affects its solubility and permeability.

Methodology:

  • Sample Preparation: A precise amount of the API is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.

  • Apparatus: A calibrated potentiometer with a pH electrode is used.

  • Procedure:

    • The solution is made acidic (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized base solution (e.g., 0.1 M NaOH).

    • The pH of the solution is measured and recorded after each incremental addition of the titrant.

    • The titration is continued until the pH stabilizes at a high value (e.g., 12-12.5).

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). At the half-equivalence point, the pH is equal to the pKa. The experiment should be performed in triplicate for accuracy.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.

Methodology:

  • Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer.

    • The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.

    • The mixture is then allowed to stand undisturbed for complete phase separation (e.g., overnight).

  • Analysis: The concentration of the compound in both the n-octanol and the aqueous buffer phases is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical property that influences the dissolution and absorption of an orally administered drug.

Methodology:

  • Medium Preparation: Buffer solutions are prepared at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).

  • Procedure:

    • An excess amount of the solid API is added to a known volume of each buffer solution in a sealed flask.

    • The flasks are agitated in a mechanical shaker at a constant temperature (e.g., 37 ± 1°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The suspension is filtered to remove undissolved solids, and the concentration of the dissolved API in the filtrate is determined by a validated analytical method, such as HPLC.

  • Data Reporting: The equilibrium solubility is reported in units such as mg/mL or µg/mL at each pH. The lowest measured solubility in the pH range of 1.2-6.8 is used for biopharmaceutics classification.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the adenosine A2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous adenosine, stimulate the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal excitability.

In the context of Parkinson's disease, A2A receptors are highly expressed in the basal ganglia, where they are co-localized with dopamine D2 receptors. Activation of A2A receptors has an opposing effect to the activation of D2 receptors, thereby inhibiting motor function. By blocking the A2A receptor, this compound is thought to disinhibit the D2 receptor-mediated pathway, thus potentiating dopaminergic neurotransmission and improving motor control.

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Blocks Gs_protein Gs Protein A2A_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Neuronal_Modulation Modulation of Neuronal Excitability Downstream_Targets->Neuronal_Modulation

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prepare_Phases 1. Prepare Saturated n-Octanol & Buffer (pH 7.4) Mix_Phases 3. Mix API Stock with Saturated Phases Prepare_Phases->Mix_Phases Prepare_Stock 2. Prepare API Stock Solution Prepare_Stock->Mix_Phases Shake 4. Shake to Reach Equilibrium Mix_Phases->Shake Separate 5. Allow Phases to Separate Shake->Separate Analyze_Octanol 6a. Analyze n-Octanol Phase (HPLC) Separate->Analyze_Octanol Analyze_Buffer 6b. Analyze Aqueous Buffer Phase (HPLC) Separate->Analyze_Buffer Calculate_LogP 7. Calculate LogP = log([API]octanol / [API]buffer) Analyze_Octanol->Calculate_LogP Analyze_Buffer->Calculate_LogP

Caption: Experimental workflow for LogP determination using the shake-flask method.

References

Sipagladenant (KW-6356): A Comprehensive Technical Guide on Receptor Binding, Selectivity, and In Vitro Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and highly selective adenosine A2A receptor antagonist and inverse agonist. This document provides a detailed overview of its binding affinity, receptor selectivity profile, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a non-xanthine derivative that has been investigated for its therapeutic potential, particularly in conditions where antagonism of the adenosine A2A receptor is considered beneficial. Its pharmacological profile is characterized by a high affinity for the human A2A receptor and significant selectivity over other adenosine receptor subtypes. Furthermore, this compound exhibits inverse agonist properties, capable of reducing the basal activity of the A2A receptor. This guide delves into the core pharmacological characteristics of this compound, providing researchers with essential data and procedural insights.

Binding Affinity and Receptor Selectivity Profile

The binding affinity and selectivity of this compound have been determined through various in vitro assays, primarily radioligand binding studies.

Quantitative Binding Data

The following tables summarize the binding affinity and selectivity of this compound for human and other species' adenosine receptors.

Receptor Species Parameter Value Reference
Adenosine A2AHumanpKi9.93[1]
Adenosine A2AHumanKd0.13 nM[2]
Adenosine A1MousepKi7.51[2]
Adenosine A2BHumanpKi7.49[2]
Table 1: Binding Affinity of this compound for Adenosine Receptors
Receptor Selectivity Fold Selectivity Reference
A2A vs. A1, A2B, A3> 100-fold[2]
Table 2: Receptor Selectivity Profile of this compound
Functional Activity

This compound acts as an inverse agonist at the adenosine A2A receptor. This was demonstrated in functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Assay Cell Line Parameter Value Reference
cAMP AccumulationHEK293 (expressing human A2A receptor)pEC50 (inverse agonism)8.46
CGS21680-induced cAMP accumulationNamalwa cellspKB10.00
Table 3: Functional Activity of this compound

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for adenosine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-ZM241385 for A2A).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-selective agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor subtype.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Receptor Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Compound This compound (Varying Conc.) Compound->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
cAMP Functional Assay

This protocol describes a general method to assess the inverse agonist activity of this compound by measuring its effect on intracellular cAMP levels.

Objective: To determine the potency (EC50) of this compound as an inverse agonist at the A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • This compound (test compound).

  • Assay medium (e.g., DMEM).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the HEK293-hA2A cells into a 96-well or 384-well plate and culture overnight.

  • Compound Addition: Replace the culture medium with assay medium containing varying concentrations of this compound.

  • Incubation: Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for modulation of cAMP levels.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each well from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for inverse agonism.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seeding Seed HEK293-hA2A Cells Compound Add this compound (Varying Conc.) Seeding->Compound Incubation Incubate (37°C) Compound->Incubation Lysis Lyse Cells Incubation->Lysis Detection Detect cAMP Levels Lysis->Detection Analysis Determine EC50 Detection->Analysis

cAMP Functional Assay Workflow

Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein alpha subunit. Activation of the A2A receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. As an inverse agonist, this compound binds to the A2A receptor and reduces its basal signaling activity, leading to a decrease in cAMP levels.

G cluster_membrane Cell Membrane A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs Reduced Activation AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP AC->cAMP Inhibited Conversion This compound This compound (Inverse Agonist) This compound->A2A Binds and Inhibits Basal Activity ATP ATP Response Decreased Cellular Response cAMP->Response Leads to

This compound Signaling Pathway at the A2A Receptor

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with potent binding affinity and high selectivity. Its inverse agonist properties further define its pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development, facilitating further investigation and understanding of this compound's mechanism of action and therapeutic potential.

References

Understanding the insurmountable antagonism of Sipagladenant

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Insurmountable Antagonism of Sipagladenant

Introduction

This compound, also known as KW-6356, is a potent and selective second-generation, non-xanthine antagonist of the adenosine A₂ₐ receptor (A₂ₐR). Developed as a potential therapeutic agent for Parkinson's disease, its pharmacological profile is distinguished by a mechanism of insurmountable antagonism . This characteristic, along with its inverse agonist properties, differentiates it from first-generation A₂ₐR antagonists like istradefylline, which exhibit surmountable (competitive) antagonism[1][2].

This technical guide provides a detailed examination of the molecular interactions, pharmacological characteristics, and experimental methodologies that define the insurmountable antagonism of this compound. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's unique mechanism of action.

Core Mechanism: Insurmountable Antagonism

Insurmountable antagonism occurs when, in the presence of the antagonist, the maximal effect (Eₘₐₓ) of an agonist is depressed, and the agonist dose-response curve is shifted to the right. This is in contrast to surmountable antagonism, where the agonist can still achieve its full maximal effect, provided its concentration is sufficiently increased; this results in a parallel rightward shift of the dose-response curve without a change in Eₘₐₓ[3].

The insurmountable nature of this compound is primarily attributed to its exceptionally slow dissociation from the A₂ₐ receptor, leading to a prolonged receptor residence time[1][2]. This slow off-rate means that once this compound binds to the receptor, it occupies it for an extended period, preventing the agonist from binding and eliciting a response, even at high concentrations.

Structural studies have revealed that the long residence time and insurmountable profile of this compound may be due to specific molecular interactions. These include engagements deep within the orthosteric binding pocket and interactions that stabilize the conformation of the extracellular loops of the receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, with data for the surmountable antagonist Istradefylline provided for comparison.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesKᵢ (nM)pKᵢReference
This compound Adenosine A₂ₐHuman~0.129.93 ± 0.01
Istradefylline Adenosine A₂ₐHuman127.92

Table 2: Binding Kinetics & Receptor Residence Time

CompoundParameterValueDescriptionReference
This compound kₒff (dissociation rate)0.016 ± 0.006 min⁻¹Extremely slow dissociation from the receptor.
Residence Time (1/kₒff)~62.5 minCalculated average time the drug remains bound.
Istradefylline Association/DissociationRapidReaches equilibrium in <1 min; dissociates in <1 min.

Table 3: Functional Antagonism Profile

CompoundAntagonism TypeEffect on Agonist EₘₐₓpKₑReference
This compound InsurmountableReduces maximal effect10.00
Istradefylline Surmountable (Competitive)No change in maximal effect-

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This competitive binding assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the A₂ₐ receptor.

  • Materials:

    • Membrane preparations from CHO or HEK293 cells stably expressing the human adenosine A₂ₐ receptor.

    • Radioligand: [³H]ZM241385 (a high-affinity A₂ₐ antagonist).

    • Test Compounds: this compound, Istradefylline.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

    • Non-specific binding control: High concentration (e.g., 10 µM) of a non-labeled antagonist like ZM241385.

    • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation (typically 15-20 µg of protein per well), a fixed concentration of the radioligand [³H]ZM241385 (e.g., 1.2 nM), and varying concentrations of the test compound (this compound or Istradefylline).

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Determine non-specific binding in parallel wells containing the radioligand and a saturating concentration of an unlabeled antagonist.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (for Antagonism Characterization)

This assay measures a compound's ability to inhibit the production of cyclic AMP (cAMP) stimulated by an A₂ₐ receptor agonist, thereby characterizing its functional antagonism.

  • Materials:

    • CHO or HEK293 cells stably expressing the human adenosine A₂ₐ receptor.

    • A₂ₐ Receptor Agonist: CGS21680.

    • Test Compounds: this compound, Istradefylline.

    • Phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.

    • Add the antagonist (this compound or Istradefylline) at various concentrations to the wells and pre-incubate for a defined period (e.g., 20-30 minutes).

    • To determine the mode of antagonism, add the agonist (CGS21680) at increasing concentrations to the wells already containing the fixed concentrations of the antagonist.

    • Incubate for an additional 15-30 minutes at 37°C to stimulate cAMP production.

    • Terminate the stimulation by lysing the cells.

    • Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

    • Plot the cAMP concentration against the log concentration of the agonist for each fixed concentration of the antagonist.

    • Analyze the resulting dose-response curves. For a surmountable antagonist (Istradefylline), a parallel rightward shift with no change in the maximal response is expected. For an insurmountable antagonist (this compound), a rightward shift accompanied by a depression of the maximal response is observed.

Visualizations

Insurmountable_vs_Surmountable cluster_0 Surmountable (Competitive) Antagonism (e.g., Istradefylline) cluster_1 Insurmountable Antagonism (e.g., this compound) Receptor_S A₂ₐ Receptor Response_S Full Max Response (Eₘₐₓ) Receptor_S->Response_S Activation Agonist_S Agonist Agonist_S->Receptor_S Binds reversibly label_S High [Agonist] overcomes blockade Antagonist_S Istradefylline Antagonist_S->Receptor_S Binds reversibly Receptor_I A₂ₐ Receptor Response_I Reduced Max Response (< Eₘₐₓ) Receptor_I->Response_I Reduced Activation Agonist_I Agonist Agonist_I->Receptor_I Cannot bind effectively label_I High [Agonist] cannot overcome blockade Antagonist_I This compound Antagonist_I->Receptor_I Binds with very slow dissociation (kₒff) Adenosine_A2A_Signaling cluster_pathway Canonical A₂ₐ Receptor Signaling Pathway Adenosine Adenosine (Agonist) A2AR A₂ₐ Receptor Adenosine->A2AR Activates Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmitter Release Modulation) PKA->Response Phosphorylates Targets This compound This compound (Antagonist) This compound->A2AR Blocks Assay_Workflow cluster_workflow Workflow for Functional Antagonism Assay A 1. Plate A₂ₐR-expressing cells in a 96-well plate. B 2. Pre-treat with PDE inhibitor. A->B C 3. Add fixed concentrations of this compound. B->C D 4. Add increasing concentrations of agonist (CGS21680). C->D E 5. Incubate to allow cAMP production. D->E F 6. Lyse cells and measure intracellular cAMP. E->F G 7. Analyze Dose-Response Curves (Eₘₐₓ depression confirms insurmountable antagonism) F->G

References

Sipagladenant's Prolonged Receptor Residence Time: A Technical Guide to its Measurement and Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant (KW-6356) is a potent and highly selective second-generation non-xanthine antagonist and inverse agonist of the adenosine A2A receptor.[1] Developed as a potential therapeutic for Parkinson's disease, its pharmacological profile is distinguished by an exceptionally long receptor residence time.[1] This in-depth guide explores the core concepts of this compound's receptor residence time, detailing the experimental protocols for its determination and discussing the profound implications of this kinetic parameter on its mechanism of action and therapeutic potential. As an inverse agonist, this compound not only blocks the effects of endogenous adenosine but also reduces the basal, constitutive activity of the A2A receptor, a property that may offer distinct advantages in normalizing neuronal signaling pathways.[2]

Quantitative Analysis of this compound's Binding Kinetics

The interaction of a ligand with its receptor is defined by both its affinity (how tightly it binds at equilibrium) and its kinetics (the rates of association and dissociation). For this compound, a key characteristic is its remarkably slow dissociation from the human A2A receptor, which translates to a long receptor residence time.

This compound (KW-6356) Kinetic and Affinity Data

The following table summarizes the experimentally determined binding parameters of this compound for the human adenosine A2A receptor.

ParameterValueUnitReference
pKi 9.93 ± 0.01-log(Ki)[2]
Kd 0.13nM
koff (dissociation rate constant) 0.016 ± 0.006min⁻¹[2]
Residence Time (τ = 1/koff) 62.5minutesCalculated
kon (association rate constant) ~1.23 x 10⁸M⁻¹min⁻¹Estimated

Note: The association rate constant (kon) is estimated from the relationship Kd = koff / kon.

Comparative Binding Kinetics of A2A Receptor Antagonists

To contextualize the significance of this compound's prolonged residence time, the following table compares its kinetic and affinity data with that of other well-characterized A2A receptor antagonists.

CompoundpKikoff (min⁻¹)Residence Time (τ) (minutes)Reference
This compound (KW-6356) 9.93 0.016 62.5
ZM241385 9.40.01284
Istradefylline ~7.5-8.0--
Preladenant ~8.96--

Adenosine A2A Receptor Signaling and the Impact of this compound

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, modulating their activity. As an inverse agonist, this compound not only blocks the binding of adenosine but also stabilizes the inactive state of the receptor, thereby reducing the basal, ligand-independent signaling of this pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (Inactive State) Adenosine->A2AR Binds This compound This compound This compound->A2AR Binds & Stabilizes A2AR_active Adenosine A2A Receptor (Active State) This compound->A2AR_active Blocks Binding A2AR->A2AR_active Agonist Binding Basal_Response Basal Cellular Response (Constitutive Activity) A2AR->Basal_Response Reduces Gs Gs Protein A2AR_active->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: Adenosine A2A receptor signaling pathway and its modulation by this compound.

Experimental Protocols for Determining Receptor Residence Time

The determination of a ligand's receptor residence time is crucial for understanding its pharmacological profile. A common and robust method for this is the radioligand competition association binding assay.

Protocol: Competition Association Assay for A2A Receptor Antagonists

This protocol is designed to determine the association (kon) and dissociation (koff) rates of an unlabeled antagonist, such as this compound, at the human adenosine A2A receptor.

1. Materials and Reagents:

  • Membrane Preparation: HEK293 cells stably expressing the human adenosine A2A receptor.

  • Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).

  • Unlabeled Ligand: this compound (or other test antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

2. Experimental Workflow:

Experimental_Workflow start Start prep Prepare Reagents: - A2A Receptor Membranes - [3H]-ZM241385 (Radioligand) - this compound (Test Ligand) start->prep incubate Incubate at various time points: Membranes + Radioligand + Test Ligand prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Removes non-specific binding) filter->wash scint Scintillation Counting (Quantifies bound radioactivity) wash->scint analyze Data Analysis (Non-linear regression) scint->analyze results Determine koff and kon analyze->results

Caption: Workflow for determining receptor binding kinetics via a competition association assay.

3. Detailed Procedure:

  • Step 1: Reagent Preparation:

    • Thaw the A2A receptor membrane preparation on ice and dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute [³H]-ZM241385 in assay buffer to a concentration approximately equal to its Kd.

  • Step 2: Assay Setup:

    • To each well of a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound solution (or buffer for control wells).

      • [³H]-ZM241385 solution.

      • A2A receptor membrane preparation to initiate the binding reaction.

    • The final assay volume is typically 200 µL.

  • Step 3: Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) with gentle agitation for various time points to generate a time-course of binding.

  • Step 4: Filtration:

    • At each time point, terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Step 5: Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis:

  • The binding data (counts per minute) are plotted against time.

  • The resulting association and dissociation curves are fitted to appropriate kinetic models using non-linear regression software (e.g., GraphPad Prism).

  • The dissociation rate constant (koff) of the unlabeled ligand (this compound) is a direct output of this analysis. The residence time (τ) is then calculated as 1/koff.

Implications of this compound's Long Receptor Residence Time

The prolonged engagement of this compound with the A2A receptor has several significant therapeutic implications.

Implications_of_Residence_Time cluster_pharmacodynamics Pharmacodynamic Consequences cluster_therapeutic Therapeutic Implications RT Long Residence Time (Slow koff) Sustained Sustained Target Occupancy RT->Sustained Insurmountable Insurmountable Antagonism Sustained->Insurmountable Inverse Enhanced Inverse Agonism Sustained->Inverse Duration Prolonged Duration of Action Sustained->Duration Dosing Potential for Less Frequent Dosing Duration->Dosing Efficacy Potentially Greater Efficacy Duration->Efficacy

Caption: The relationship between long residence time and its pharmacodynamic and therapeutic consequences.

  • Sustained Target Occupancy: A slow dissociation rate means that once this compound binds to the A2A receptor, it remains bound for an extended period. This leads to a durable blockade of the receptor, which can be advantageous in maintaining a therapeutic effect even as the plasma concentration of the drug declines.

  • Insurmountable Antagonism: The slow dissociation of this compound is characteristic of insurmountable antagonism. This means that increasing the concentration of the endogenous agonist (adenosine) does not readily overcome the receptor blockade. In conditions with high adenosine levels, such as in the brains of Parkinson's disease patients, this property could lead to a more robust and consistent therapeutic effect compared to a surmountable antagonist.

  • Enhanced Inverse Agonism: The prolonged stabilization of the inactive receptor state by this compound may lead to a more pronounced and sustained reduction in the constitutive activity of the A2A receptor. This could be particularly beneficial in Parkinson's disease, where the dampening of overactive neuronal pathways is a key therapeutic goal.

  • Prolonged Duration of Action: The long receptor residence time is a primary determinant of the drug's duration of action at the molecular level, which can translate to a longer-lasting clinical effect and potentially allow for less frequent dosing.

Conclusion

This compound's pharmacological profile is defined by its high affinity and, most notably, its long residence time at the adenosine A2A receptor. This slow dissociation kinetic, coupled with its inverse agonist activity, results in a sustained and insurmountable antagonism that offers a distinct therapeutic profile. The experimental methods detailed in this guide provide a framework for the quantitative assessment of these crucial binding parameters. A thorough understanding of receptor residence time and its implications is paramount for the rational design and development of next-generation therapeutics targeting GPCRs.

References

Sipagladenant: A Technical Guide for Research in Frontal Lobe Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frontal lobe dysfunction, a hallmark of various neurological and psychiatric disorders, presents a significant therapeutic challenge. Sipagladenant (KW-6356), a potent and selective adenosine A2A receptor antagonist and inverse agonist, has emerged as a promising investigational compound for addressing cognitive deficits associated with frontal lobe impairment. This technical guide provides an in-depth overview of the preclinical and clinical research surrounding this compound, with a focus on its mechanism of action, experimental validation, and potential applications in frontal lobe dysfunction research. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and drug development efforts in this critical area.

Introduction: The Role of Adenosine A2A Receptors in Frontal Lobe Function

The frontal lobes, particularly the prefrontal cortex (PFC), are the epicenter of higher-order cognitive functions, including working memory, executive function, and attention.[1] Dopaminergic signaling within the PFC is crucial for regulating these functions.[1][2] Dysfunction in this intricate network is a common pathophysiology in conditions like Parkinson's disease, schizophrenia, and other neurodegenerative disorders, often leading to debilitating cognitive symptoms.[1]

Adenosine A2A receptors are highly expressed in the basal ganglia and are also found in cortical regions, including the PFC. These receptors play a significant modulatory role in neurotransmission, often acting in opposition to dopamine D2 receptors. By antagonizing the A2A receptor, compounds like this compound can potentiate dopaminergic signaling, offering a novel therapeutic avenue for improving frontal lobe function. Preclinical studies have demonstrated that dopamine release in the prefrontal cortex is a key mechanism in the regulation of working memory.[1]

This compound (KW-6356): A Profile

This compound is a second-generation, non-xanthine adenosine A2A receptor antagonist and inverse agonist. In vitro studies have shown that this compound has a high affinity for the human A2A receptor, approximately 100-fold greater than the first-generation antagonist istradefylline. It also exhibits a prolonged receptor residence time and a distinct mechanism of insurmountable antagonism. These pharmacological properties suggest the potential for a more robust and sustained clinical effect.

Mechanism of Action: Modulating Frontal Lobe Circuitry

The primary mechanism by which this compound is hypothesized to improve frontal lobe function is through the antagonism of adenosine A2A receptors, leading to an increase in dopamine release in the prefrontal cortex. This enhanced dopaminergic activity is believed to improve cognitive processes such as working memory.

Sipagladenant_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron (PFC) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (PFC) Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor This compound This compound (KW-6356) Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D1_D2_Receptors Dopamine D1/D2 Receptors Dopamine->D1_D2_Receptors Activates Cognitive_Function Improved Cognitive Function (e.g., Working Memory) D1_D2_Receptors->Cognitive_Function Leads to

Preclinical Evidence for Cognitive Enhancement

This compound has demonstrated pro-cognitive effects in various preclinical models, with research specifically pointing to its potential in frontal lobe dysfunction.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating the effects of this compound on cognitive function.

Experimental Model This compound Dose Cognitive Task Key Finding Significance Reference
Rat model of cognitive impairment0.3 mg/kg (oral)Not specifiedImproved cognitive impairment due to a decline in dopamine function in the medial prefrontal cortex.-
Rat model0.1 mg/kg (oral)Alternation BehaviorShowed a significantly high alternation behavior (69.5%) as compared to the vehicle administration group (59.6%).p<0.01
Rat modelNot specifiedNovel Object RecognitionShowed longer exploration time of the novel object (65.03%) than that of the familiar object (34.97%).p<0.001
MPTP-treated common marmosets1 mg/kg (oral)Motor assessmentEnhanced the anti-parkinsonian activities of various doses of L-DOPA.-
Detailed Experimental Protocols

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

  • Apparatus: An open-field arena, typically circular or square, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animal cannot displace them.

  • Habituation Phase: The animal is allowed to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing to reduce novelty-induced stress.

  • Familiarization/Sample Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena, facing away from the objects, and allowed to explore them for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour, 24 hours). The length of the ITI can be varied to assess short-term versus long-term memory.

  • Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes). The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one.

NOR_Workflow Habituation Habituation Phase (Empty Arena) Familiarization Familiarization Phase (T1) (Two Identical Objects) Habituation->Familiarization ITI Inter-Trial Interval (e.g., 1h or 24h) Familiarization->ITI Test Test Phase (T2) (One Familiar, One Novel Object) ITI->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

This task assesses spatial working memory, a key function of the prefrontal cortex.

  • Apparatus: A T-maze or Y-maze with a starting arm and two goal arms. Food rewards are placed in the goal arms.

  • Habituation and Pre-training: Animals are habituated to the maze and trained to run from the start arm to the goal arms to receive a reward.

  • Forced-Choice Trial: The animal is forced to enter one of the goal arms (e.g., the left arm) by blocking the other arm. After consuming the reward, the animal is returned to the start arm.

  • Delay Interval: The animal is kept in the start arm for a specified delay period (e.g., 10 seconds to several minutes).

  • Free-Choice Trial: Both goal arms are now open, and the animal is allowed to choose which arm to enter. A correct choice is to enter the arm not visited during the forced-choice trial (the right arm in the example). A correct choice is rewarded.

  • Data Analysis: The percentage of correct alternations is calculated. A performance significantly above 50% indicates intact spatial working memory.

Clinical Development of this compound

This compound has undergone clinical investigation, primarily for the treatment of motor symptoms in Parkinson's disease. While the primary endpoints of these trials were not focused on cognition, they provide the most direct evidence of the drug's safety and efficacy in a human population with underlying dopaminergic dysfunction.

Clinical Trial Summary
Trial Identifier Phase Indication Status Key Findings/Endpoints
NCT02939391 Phase 2aEarly, untreated Parkinson's DiseaseCompletedThis compound monotherapy demonstrated a statistically significant improvement in motor symptoms compared to placebo.
NCT03703570 Phase 2bParkinson's Disease (adjunctive to levodopa)CompletedMet its primary endpoint, significantly reducing motor symptoms and daily "OFF" time.

Note: Detailed cognitive outcome data from these trials are not publicly available at this time. Researchers are encouraged to monitor for publications and presentations related to these studies.

Future Directions and Research Opportunities

The preclinical data strongly suggest that this compound has the potential to ameliorate cognitive deficits associated with frontal lobe dysfunction. Future research should focus on:

  • Dedicated Clinical Trials: Conducting clinical trials with primary endpoints specifically designed to assess cognitive function in populations with frontal lobe impairment, such as Parkinson's disease with mild cognitive impairment or early-stage schizophrenia.

  • Biomarker Studies: Incorporating neuroimaging (e.g., fMRI, PET) and electrophysiological (e.g., EEG) measures in clinical trials to elucidate the neural mechanisms underlying the pro-cognitive effects of this compound.

  • Exploration in Other Indications: Investigating the potential of this compound in other conditions characterized by frontal lobe dysfunction, such as attention-deficit/hyperactivity disorder (ADHD) and age-related cognitive decline.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of frontal lobe dysfunction. Its potent and selective antagonism of the adenosine A2A receptor, leading to enhanced prefrontal dopamine signaling, provides a strong mechanistic rationale for its pro-cognitive effects. The robust preclinical data, coupled with a favorable safety profile in clinical trials for Parkinson's disease, underscore the need for further investigation of this compound in dedicated cognitive studies. This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound in addressing the significant unmet need in frontal lobe-related cognitive disorders.

References

Methodological & Application

Sipagladenant In Vivo Study Design: Application Notes and Protocols for Neurodegenerative and Cognitive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and experimental protocols for evaluating the efficacy of sipagladenant (KW-6356), a potent and selective adenosine A2A receptor inverse agonist. The following sections detail study designs for assessing cognitive and motor function improvements, particularly relevant in the context of neurodegenerative disorders like Parkinson's disease.

I. Quantitative Data Summary

The following tables summarize the quantitative outcomes from key in vivo studies investigating the effects of this compound.

Table 1: Effects of this compound on Cognitive Function

Behavioral TestAnimal ModelThis compound Dose (oral)Key FindingsPercentage Improvementp-value
Novel Object RecognitionRat0.3 mg/kg (single dose)Increased exploration of novel objectExploration time for novel object: 65.03% vs. familiar object: 34.97%p<0.001[1]
Y-MazeMouse0.1 mg/kg (single dose)Increased spontaneous alternation behavior69.5% alternation vs. 59.6% in vehicle groupp<0.01[1]

Table 2: Effects of this compound on Motor Function in a Parkinson's Disease Model

Behavioral TestAnimal ModelThis compound Dose (oral)Key FindingsStatistical Significance
Gait AnalysisRat0.1 mg/kg (single dose)Increased maximum contact area and gait area of the left hindpawp<0.05[1]

II. Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are primarily mediated through its action on the adenosine A2A receptor, which is highly expressed in the striatum, a key brain region for motor control and cognitive function.

A. This compound Mechanism of Action in the Striatum

In conditions of dopamine depletion, such as in Parkinson's disease, there is an overactivity of the striatal NMDA receptors, which indirectly leads to the stimulation of adenosine A2A receptors and a subsequent increase in cAMP levels.[2][3] This cascade contributes to the motor deficits observed in Parkinson's disease. This compound, as an A2A receptor inverse agonist, blocks this signaling pathway, thereby helping to restore normal motor function.

This compound Signaling Pathway cluster_0 Striatal Neuron Dopamine Dopamine Depletion A2AR A2A Receptor Dopamine->A2AR (leads to overactivity of) Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Motor_Deficits Motor Deficits PKA->Motor_Deficits Contributes to

Caption: this compound blocks the A2A receptor signaling cascade in striatal neurons.

B. Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the in vivo efficacy of this compound in a rodent model of Parkinson's disease is outlined below.

Experimental Workflow Model Induce Parkinson's Model (e.g., 6-OHDA lesion) Acclimation Animal Acclimation & Baseline Testing Model->Acclimation Grouping Randomize into Treatment Groups (Vehicle, this compound) Acclimation->Grouping Treatment Chronic Oral Administration of this compound Grouping->Treatment Behavioral Behavioral Testing (Gait, Cognition) Treatment->Behavioral Analysis Data Analysis & Interpretation Behavioral->Analysis

Caption: Workflow for preclinical evaluation of this compound in a Parkinson's model.

III. Detailed Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.

A. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is widely used to mimic the dopamine depletion seen in Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Dental drill

Protocol:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Craniotomy: Shave the scalp, disinfect with 70% ethanol and betadine, and make a midline incision. Drill a small burr hole over the injection site.

  • Injection: Unilaterally inject 6-OHDA into the medial forebrain bundle (MFB). The coordinates relative to bregma are typically: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura.

  • Infusion: Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and soft food. Allow the animals to recover for at least 2-3 weeks before behavioral testing.

  • Lesion Confirmation: The extent of the dopaminergic lesion can be confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.

B. Novel Object Recognition (NOR) Test

This test assesses recognition memory.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two identical objects (familiar objects)

  • One novel object, distinct from the familiar objects in shape and texture

  • Video recording and analysis software

Protocol:

  • Habituation: Individually habituate each rat to the empty open field arena for 5-10 minutes for 2-3 consecutive days.

  • Familiarization Phase (Trial 1): Place two identical familiar objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore freely for 5 minutes. Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and actively sniffing or touching it.

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour or 24 hours).

  • Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.

  • Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive index indicates that the rat remembers the familiar object and prefers to explore the novel one.

C. Y-Maze Test

This test evaluates spatial working memory based on the natural tendency of rodents to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Video recording and analysis software.

Protocol:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Testing: Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

  • Recording: Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

  • Data Analysis: A spontaneous alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB). Calculate the percentage of spontaneous alternation as: [Number of spontaneous alternations / (Total number of arm entries - 2)] x 100.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

D. Gait Analysis

This provides an objective and quantitative assessment of motor function.

Materials:

  • Automated gait analysis system (e.g., CatWalk XT)

  • Enclosed walkway with a glass floor

  • High-speed video camera positioned underneath the walkway

  • Analysis software

Protocol:

  • Acclimation and Training: Handle the rats for several days before the experiment. Train them to cross the walkway voluntarily and at a consistent speed. A goal box with a reward (e.g., home cage, food treat) can be placed at the end of the walkway to motivate the animals.

  • Data Acquisition: Allow the rat to walk across the glass floor while the high-speed camera records the paw prints. Collect at least three compliant runs per animal, where the rat walks at a steady pace without stopping or turning around.

  • Data Analysis: The software automatically analyzes various gait parameters. Key parameters to assess in a Parkinson's model include:

    • Stride length: The distance between successive placements of the same paw.

    • Stance phase: The duration the paw is in contact with the surface.

    • Swing phase: The duration the paw is in the air.

    • Base of support: The distance between the paws.

    • Paw pressure/area: The surface area and pressure exerted by the paw.

By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound in relevant animal models of cognitive and motor dysfunction. The provided quantitative data and pathway diagrams offer a solid foundation for designing and interpreting these studies.

References

Application Notes and Protocols for the Use of Sipagladenant in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sipagladenant (KW-6356), a potent and selective adenosine A2A receptor antagonist and inverse agonist, in preclinical animal models of Parkinson's disease (PD). The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

This compound is a second-generation, non-xanthine adenosine A2A receptor antagonist that has demonstrated significant promise in preclinical and clinical studies for the treatment of Parkinson's disease.[1] It exhibits approximately 100-fold higher affinity for the human A2A receptor compared to the first-generation antagonist istradefylline.[1] Its mechanism of action involves blocking the A2A receptors that are highly expressed in the basal ganglia, a key brain region affected in Parkinson's disease. This blockade helps to modulate motor function and may offer neuroprotective effects.[1][2] Preclinical studies in rodent and primate models have shown that this compound can improve motor symptoms and, when used as an adjunct to L-DOPA, can enhance its anti-parkinsonian effects without exacerbating dyskinesia.[3]

Signaling Pathway of this compound

In the striatum, adenosine A2A receptors are colocalized with dopamine D2 receptors on the indirect pathway neurons. Activation of A2A receptors by adenosine stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately facilitates the release of the inhibitory neurotransmitter GABA, which contributes to the motor deficits seen in Parkinson's disease. This compound, as an antagonist and inverse agonist, not only blocks the binding of adenosine but also reduces the basal, constitutive activity of the A2A receptor, thereby decreasing cAMP and PKA activity and alleviating the inhibitory output of the indirect pathway.

cluster_0 Striatal Neuron (Indirect Pathway) A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GABA Increased GABA Release (Inhibition of Movement) PKA->GABA Promotes Adenosine Adenosine Adenosine->A2AR Activates This compound This compound (Inverse Agonist) This compound->A2AR Blocks & Suppresses Basal Activity

Figure 1: this compound's Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.

Table 1: Efficacy of this compound Monotherapy in MPTP-Treated Common Marmosets

Treatment GroupDose (mg/kg, oral)Change in Motor Disability ScoreReference
Vehicle-Baseline
This compound0.1Improvement
This compound0.3Greater Improvement
This compound1.0Significant Reversal
Istradefylline3.0Less Improvement than this compound

Table 2: Efficacy of this compound as Adjunctive Therapy to L-DOPA in MPTP-Treated Common Marmosets

Treatment GroupL-DOPA Dose (mg/kg)This compound Dose (mg/kg)Effect on Anti-Parkinsonian ActivityEffect on DyskinesiaReference
L-DOPA2.5 - 10-Dose-dependent improvementPresent
L-DOPA + this compound1.25 - 101.0Enhanced L-DOPA efficacyNot worsened

Table 3: Phase 2a Clinical Trial Results in Early-Stage Parkinson's Disease Patients (Monotherapy)

Treatment GroupChange from Baseline in MDS-UPDRS Part III Score (12 weeks)95% Confidence IntervalReference
Placebo-3.14-4.97 to -1.30
This compound (Low Dose)-5.37-7.25 to -3.48
This compound (High Dose)-4.76-6.55 to -2.96

Experimental Protocols

MPTP-Induced Parkinsonism in Common Marmosets

This protocol describes the induction of a parkinsonian state in common marmosets using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

cluster_0 MPTP Induction Workflow AnimalSelection Animal Selection (Adult Common Marmosets) Baseline Baseline Behavioral Assessment (Motor Scoring) AnimalSelection->Baseline MPTP MPTP Administration (Subcutaneous Injections) Baseline->MPTP Monitoring Post-Injection Monitoring (Health & Parkinsonian Signs) MPTP->Monitoring Confirmation Confirmation of Stable Parkinsonism (Behavioral Scoring) Monitoring->Confirmation Experiment Initiation of this compound Treatment Confirmation->Experiment

Figure 2: MPTP Induction Workflow

Materials:

  • Adult common marmosets (Callithrix jacchus)

  • MPTP-HCl (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9%)

  • Appropriate personal protective equipment (PPE) and containment facilities for handling MPTP

Procedure:

  • Animal Acclimatization and Baseline Assessment:

    • House animals individually or in pairs in a controlled environment with a 12-hour light/dark cycle.

    • Allow for an acclimatization period of at least two weeks.

    • Conduct baseline behavioral assessments using a standardized motor disability rating scale (see Protocol 2) for at least one week prior to MPTP administration.

  • MPTP Preparation and Administration:

    • Caution: MPTP is a potent neurotoxin. Handle with extreme care in a designated facility with appropriate safety protocols.

    • Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/mL).

    • Administer MPTP subcutaneously. A common regimen is daily injections for 5 consecutive days at a dose of 2 mg/kg. Another reported regimen is 0.5 mg/kg once per week for 12 weeks for a chronic progressive model. The regimen can be adjusted to achieve the desired level of parkinsonism.

  • Post-Injection Monitoring and Care:

    • Closely monitor the animals for any adverse effects, including changes in weight, appetite, and overall health.

    • Provide supportive care as needed, such as softened food or hand-feeding, especially in the acute phase following MPTP administration.

    • Begin scoring for parkinsonian signs daily, starting 24 hours after the first injection.

  • Confirmation of Stable Parkinsonism:

    • Parkinsonian symptoms typically develop and stabilize within 3-4 weeks after the final MPTP injection.

    • Confirm a stable and significant increase in the motor disability score compared to baseline before initiating experimental drug treatment.

Motor Disability Assessment in Marmosets

This protocol outlines a common rating scale for assessing parkinsonian motor signs in marmosets.

Procedure:

  • Observation Period: Observe the animal in its home cage for a set period (e.g., 15-20 minutes). Video recording for later blinded scoring is recommended.

  • Scoring: Rate the following parameters on a scale of 0 to 3 or 4, where 0 represents normal and higher scores indicate greater impairment.

Table 4: Parkinsonian Motor Disability Rating Scale for Marmosets

CategoryScoreDescription
Posture 0Normal, upright
1Stooped, but mobile
2Severely stooped, immobile for periods
3Lying on cage floor, unable to maintain posture
Movement 0Brisk, responsive
1Slow, deliberate
2Infrequent, akinesia
3Frozen, immobile
Bradykinesia 0Normal speed of movement
1Mild slowing
2Moderate slowing
3Severe slowing, difficulty initiating movement
Tremor 0Absent
1Mild, intermittent
2Moderate, present at rest
3Severe, continuous

Note: This is a representative scale. Researchers should refer to specific publications for the exact scale used in a particular study.

L-DOPA-Induced Dyskinesia Assessment in Marmosets

This protocol is for the assessment of abnormal involuntary movements (dyskinesias) induced by L-DOPA in MPTP-lesioned marmosets.

Procedure:

  • L-DOPA Priming: After stable parkinsonism is established, administer L-DOPA (e.g., 10-15 mg/kg, orally) with a peripheral decarboxylase inhibitor (e.g., benserazide or carbidopa) daily or twice daily for several weeks until stable dyskinesias are observed.

  • Observation and Scoring: Following administration of L-DOPA (with or without this compound), observe the animal for a defined period (e.g., 4-6 hours) and score the severity of dyskinesia.

Table 5: Dyskinesia Rating Scale for Marmosets

Type of MovementScoreDescription
Chorea 0Absent
1Mild, fleeting movements of limbs or trunk
2Moderate, more persistent movements
3Marked, continuous, but not interfering with balance
4Severe, continuous, interfering with balance
Dystonia 0Absent
1Mild, brief abnormal posturing of a limb
2Moderate, more sustained posturing
3Marked, sustained posturing involving multiple body parts
4Severe, sustained, and contorting postures

Note: The total dyskinesia score is the sum of the chorea and dystonia scores.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA.

cluster_0 6-OHDA Lesion Workflow Pretreatment Pretreatment (e.g., Desipramine) Anesthesia Anesthesia Pretreatment->Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Injection Unilateral 6-OHDA Injection (e.g., Medial Forebrain Bundle) Stereotaxic->Injection Recovery Post-Operative Recovery Injection->Recovery Behavioral Behavioral Testing (e.g., Apomorphine-induced rotations) Recovery->Behavioral Treatment This compound Administration Behavioral->Treatment

Figure 3: 6-OHDA Lesion Workflow

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • 6-Hydroxydopamine hydrochloride (Sigma-Aldrich or equivalent)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Desipramine (or other norepinephrine uptake inhibitor)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

Procedure:

  • Pre-treatment:

    • Approximately 30 minutes before 6-OHDA injection, administer desipramine (e.g., 25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Drill a small hole in the skull over the target injection site. Common targets include the medial forebrain bundle (MFB) or the striatum.

  • 6-OHDA Preparation and Injection:

    • Dissolve 6-OHDA in cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.

    • Slowly infuse the 6-OHDA solution into the target brain region. For an MFB lesion, a common protocol is to inject 8 µg of 6-OHDA in 2 µL over 4 minutes. For a partial striatal lesion, a total of 6 µg can be distributed across three sites.

  • Post-operative Care:

    • Suture the incision and allow the animal to recover in a warm environment.

    • Provide post-operative analgesia as required.

  • Behavioral Assessment:

    • Two to three weeks after surgery, assess the extent of the lesion by measuring rotational behavior induced by a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.). A successful lesion is typically indicated by a consistent and high number of contralateral rotations.

Conclusion

This compound has demonstrated robust efficacy in well-established animal models of Parkinson's disease. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other A2A receptor antagonists. The quantitative data presented supports its potential as a therapeutic agent for improving motor symptoms in Parkinson's disease, both as a monotherapy and as an adjunct to existing treatments. Further research using these and other models will be crucial in fully elucidating the therapeutic benefits and neuroprotective potential of this class of compounds.

References

Application Notes and Protocols for Oral Administration of Sipagladenant in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Sipagladenant, also known as KW-6356, is an orally active, potent, and selective inverse agonist of the adenosine A2A receptor.[1] A2A receptors are highly expressed in the basal ganglia, a key brain region involved in motor control.[2] In conditions such as Parkinson's disease, the dopaminergic system is compromised, leading to motor deficits. This compound, by blocking the A2A receptor, is thought to modulate downstream signaling pathways, thereby offering a non-dopaminergic therapeutic approach to alleviate these symptoms.[3][4] These application notes provide detailed protocols for the oral administration of this compound to rodents in a preclinical research setting.

Data Presentation

Table 1: Efficacy of Oral this compound in Rodent Models
SpeciesRodent ModelThis compound Dose (oral)Administration FrequencyKey FindingsReference
RatMedial prefrontal dopaminergic terminal-lesioned CD(SD) IGS male rat0.3 mg/kgSingle doseImproved cognitive impairment; increased exploration time of novel object (65.03%) compared to familiar object (34.97%).[1]
MouseICR mice with cognitive impairment and/or movement disorder0.1 mg/kgSingle doseImproved alternation behavior (69.5% vs. 59.6% in vehicle group).
MouseICR mice with cognitive impairment and/or movement disorder0.1 mg/kgSingle doseSignificantly larger maximum contact area and gait area of the left hind paw compared to the vehicle group.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound (KW-6356) powder

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in sterile water, or 10% sucrose solution)

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 0.1 mg/kg for mice, 0.3 mg/kg for rats) and the body weight of the animals, calculate the total amount of this compound powder needed.

  • Prepare the vehicle solution:

    • For 0.5% CMC: Slowly add 0.5 g of CMC powder to 100 mL of sterile water while continuously stirring until fully dissolved.

    • For 10% sucrose: Dissolve 10 g of sucrose in 100 mL of sterile water.

  • Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder. b. In a sterile container, add a small volume of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for a few minutes to aid in dispersion.

  • Storage: Store the prepared suspension at 2-8°C and protect from light. It is recommended to prepare the suspension fresh on the day of administration. Shake well before each use.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound suspension

  • Appropriate size gavage needles (flexible or rigid with a ball tip)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the animals to minimize stress.

    • For mice, restrain the animal by scruffing the back of the neck to immobilize the head.

    • For rats, restrain the animal by firmly grasping it over the shoulders, with the thumb and forefinger on either side of the head.

  • Gavage Needle Measurement:

    • Measure the correct insertion length by placing the gavage needle alongside the animal, from the tip of the nose to the last rib. Mark this length on the needle.

  • Administration: a. Weigh the animal to determine the precise volume of the this compound suspension to administer. The recommended maximum volume for oral gavage is 10 mL/kg. b. Draw the calculated volume of the well-shaken this compound suspension into the syringe. c. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. d. Do not force the needle. If resistance is met, withdraw and re-insert. e. Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the suspension. f. After administration, gently and slowly withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose.

Protocol 3: Voluntary Oral Administration in a Palatable Vehicle

This method can reduce the stress associated with oral gavage.

Materials:

  • Prepared this compound suspension (can be mixed with a palatable vehicle)

  • Palatable vehicle (e.g., sweetened condensed milk, flavored gelatin, or a commercially available palatable paste)

Procedure:

  • Acclimation:

    • For several days prior to the experiment, acclimate the animals to the palatable vehicle by offering a small amount daily. This will increase their willingness to consume the vehicle containing the drug.

  • Dose Preparation:

    • Mix the calculated dose of the this compound suspension with a pre-determined amount of the palatable vehicle that the animals will readily consume in a short period.

  • Administration:

    • Present the this compound-vehicle mixture to the individually housed animal.

    • Observe the animal to ensure the entire dose is consumed.

  • Considerations:

    • This method may have variability in the exact time of consumption between animals.

    • Ensure the this compound is stable and does not interact with the components of the palatable vehicle.

Mandatory Visualizations

Sipagladenant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Modulation of Gene Transcription CREB->GeneTranscription Regulates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) PD_Model_Induction Parkinson's Disease Model Induction (e.g., 6-OHDA, MPTP) Animal_Acclimation->PD_Model_Induction Baseline_Testing Baseline Behavioral Testing PD_Model_Induction->Baseline_Testing Randomization Randomization into Treatment Groups Baseline_Testing->Randomization Vehicle_Admin Vehicle Administration Randomization->Vehicle_Admin Sipagladenant_Admin This compound Administration Randomization->Sipagladenant_Admin Behavioral_Tests Post-Treatment Behavioral Tests (e.g., Rotarod, Cylinder Test) Vehicle_Admin->Behavioral_Tests Sipagladenant_Admin->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Analysis Neurochemical/Histological Analysis Tissue_Collection->Analysis

Caption: Preclinical Experimental Workflow.

References

Sipagladenant: In Vitro Assays for A2A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant (KW-6356) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor (GPCR) predominantly expressed in the basal ganglia, as well as on immune cells. The A2A receptor is a key regulator of dopaminergic neurotransmission and immune responses. Its activation by adenosine leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism of the A2A receptor has emerged as a promising therapeutic strategy for Parkinson's disease and in the field of immuno-oncology.

These application notes provide a comprehensive overview of the in vitro assays used to characterize the antagonistic properties of this compound at the human A2A receptor. Detailed protocols for key experiments, including radioligand binding assays and functional cAMP assays, are presented to guide researchers in the evaluation of this and similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human adenosine A2A receptor.

Assay TypeParameterValueSpeciesCell Line/TissueReference
Radioligand Binding AssaypKi (-log of inhibition constant)9.93 ± 0.01HumanRecombinant[1][2]
Radioligand Binding AssayKd (dissociation constant)0.13 nMHumanRecombinant[3]
Functional cAMP Assay (Inverse Agonism)pEC508.46HumanHEK293[3]
Selectivity (Binding Assay)Adenosine A1 Receptor (pKi)7.51MouseRecombinant[3]
Selectivity (Binding Assay)Adenosine A2B Receptor (pKi)7.49HumanRecombinant

Signaling Pathway and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

The A2A receptor, upon activation by an agonist like adenosine, couples to the Gs alpha subunit of the G protein. This interaction stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. An antagonist like this compound blocks the agonist from binding to the receptor, thereby inhibiting this signaling cascade. As an inverse agonist, this compound can also reduce the basal, constitutive activity of the receptor.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A2AR Activates Antagonist This compound (Antagonist) Antagonist->A2AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Adenosine A2A receptor signaling cascade.

Radioligand Binding Assay Workflow

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the A2A receptor.

Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from HEK293 cells expressing hA2AR) incubate Incubate Membranes with: - Radioligand (e.g., [3H]-ZM241385) - Varying concentrations of this compound prep->incubate filter Separate Bound from Free Radioligand (Rapid filtration through glass fiber filters) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Assay Workflow

This workflow illustrates the procedure for a functional cAMP assay to measure the ability of this compound to antagonize agonist-induced cAMP production.

cAMP_Assay_Workflow plate_cells Plate Cells (e.g., HEK293 expressing hA2AR) pre_incubate Pre-incubate Cells with Varying Concentrations of this compound plate_cells->pre_incubate stimulate Stimulate with A2A Agonist (e.g., CGS-21680) pre_incubate->stimulate lyse Lyse Cells and Measure cAMP Levels (e.g., using a commercial cAMP assay kit) stimulate->lyse analyze Data Analysis - Plot dose-response curve - Determine IC50 lyse->analyze

Caption: Workflow for a functional cAMP antagonism assay.

Experimental Protocols

Radioligand Binding Assay for A2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Radioligand: [³H]-ZM241385 (a high-affinity A2A receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Prepare membranes from HEK293 cells overexpressing the human A2A receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 100-200 µL:

    • Cell membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of [³H]-ZM241385 (typically at a concentration close to its Kd, e.g., 1-2 nM).

    • A range of concentrations of this compound (e.g., 10-12 concentrations covering a range from 10⁻¹² to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay for A2A Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced production of intracellular cAMP.

Materials:

  • Cells: HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell Culture Medium: As recommended for the cell line.

  • A2A Receptor Agonist: CGS-21680 or NECA.

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram (to prevent cAMP degradation).

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, LANCE, or ELISA-based kits).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer, often a buffered salt solution like HBSS.

Protocol:

  • Cell Culture and Plating: Culture the HEK293-hA2AR cells according to standard protocols. Plate the cells in a 96-well or 384-well plate at a suitable density (e.g., 5,000-20,000 cells per well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Pre-incubation with Antagonist: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., CGS-21680 at a concentration that gives 80% of the maximal response, EC80) to the wells containing this compound. Also include control wells with agonist alone (for maximal stimulation) and vehicle alone (for basal levels).

  • Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration (or percentage of agonist response) against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression.

GTPγS Binding Assay for A2A Receptor

Objective: To assess the functional activity of this compound by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the A2A receptor. This assay can differentiate between agonists, antagonists, and inverse agonists.

Materials:

  • Cell Membranes: Membranes from cells expressing the human A2A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • A2A Receptor Agonist: CGS-21680 or NECA.

  • Test Compound: this compound.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Filtration Apparatus and Scintillation Counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine cell membranes, a range of concentrations of this compound, and a fixed concentration of the A2A agonist (for antagonism studies). For inverse agonism studies, the agonist is omitted.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For antagonism, determine the IC50 of this compound against the agonist-stimulated signal.

    • For inverse agonism, observe a decrease in the basal [³⁵S]GTPγS binding in the presence of increasing concentrations of this compound.

Conclusion

The in vitro assays described provide a robust framework for the pharmacological characterization of this compound as a potent and selective adenosine A2A receptor antagonist with inverse agonist properties. The combination of radioligand binding assays to determine affinity and functional assays such as cAMP and GTPγS binding to assess potency and mechanism of action is essential for a comprehensive understanding of its activity. These protocols can be adapted for the evaluation of other A2A receptor modulators in drug discovery and development programs.

References

Developing Cell-Based Assays with Sipagladenant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for developing and utilizing cell-based assays to characterize the activity of Sipagladenant (KW-6356), a potent and selective adenosine A2A receptor (A2AR) antagonist and inverse agonist. The protocols outlined below are designed to enable researchers to assess the potency and functional effects of this compound and other A2AR modulators.

Introduction to this compound and the Adenosine A2A Receptor

This compound is an orally active, non-xanthine derivative that acts as a high-affinity antagonist and inverse agonist at the adenosine A2A receptor. The A2AR is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade plays a crucial role in various physiological processes, including the regulation of immune responses, neurotransmission, and inflammation. In pathological conditions such as cancer, high levels of extracellular adenosine can lead to immunosuppression by activating A2AR on immune cells.[1] By blocking this interaction, this compound can reverse adenosine-mediated immunosuppression, making it a compound of interest in immuno-oncology and other therapeutic areas.

A2A Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the A2A receptor is depicted below. Binding of an agonist, such as adenosine or a synthetic agonist like NECA, to the A2AR leads to a conformational change in the receptor, which in turn activates the associated Gs protein. The activated Gs protein stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene Modulates Agonist Adenosine / Agonist Agonist->A2AR Binds This compound This compound (Antagonist) This compound->A2AR Blocks

Caption: A2A Receptor Signaling Pathway.

Data Presentation: Comparative Pharmacology of A2A Receptor Modulators

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other key A2A receptor modulators. This data is essential for comparing the relative potencies and selecting appropriate compound concentrations for cell-based assays.

CompoundClassSpeciesKi (nM)Assay TypeReference
This compound (KW-6356) Antagonist/Inverse AgonistHumanPotent and SelectiveRadioligand Binding[1]
Istradefylline (KW-6002)AntagonistHuman--[2]
Preladenant (SCH 420814)AntagonistHuman0.5Radioligand Binding[3]
Tozadenant (SYN-115)AntagonistHuman4.9 - 11.5Radioligand Binding
NECAAgonistHuman20Radioligand Binding
CGS 21680AgonistHuman27Radioligand Binding
CompoundClassSpeciesIC50 (nM)Assay TypeReference
Istradefylline (KW-6002)AntagonistHuman1.94 (µg/mL)Functional Assay
EtrumadenantAntagonistHuman85.1cAMP Inhibition
PreladenantAntagonistHuman53.7cAMP Inhibition
ZM241385AntagonistHuman--
CGS 21680AgonistRat22Radioligand Binding
CompoundClassSpeciesEC50 (nM)Assay TypeReference
NECAAgonistHuman2400 (for A2B)Functional Assay
CGS 21680AgonistRat110cAMP Formation
CGS 21680AgonistHuman1.48 - 180Functional Assay
HENECAAgonist-43cAMP Accumulation

Experimental Protocols

This section provides detailed protocols for three key cell-based assays to characterize the pharmacological activity of this compound: a radioligand binding assay to determine binding affinity, a cAMP functional assay to measure functional antagonism, and a reporter gene assay to assess downstream signaling.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled A2A receptor antagonist for binding to the receptor, allowing for the determination of its binding affinity (Ki).

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing A2A Receptor) start->prep_membranes add_radioligand Add Fixed Concentration of Radiolabeled Antagonist (e.g., [3H]-ZM241385) prep_membranes->add_radioligand add_this compound Add Increasing Concentrations of this compound add_radioligand->add_this compound incubate Incubate to Reach Equilibrium add_this compound->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human A2A receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4)

      • A fixed concentration of a suitable radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385, typically at a concentration close to its Kd).

      • Increasing concentrations of this compound or other competing ligands.

      • Cell membrane preparation (typically 10-20 µg of protein per well).

    • To determine non-specific binding, include wells with a high concentration of a non-labeled A2A receptor antagonist (e.g., 10 µM ZM241385).

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit the increase in intracellular cAMP levels induced by an A2A receptor agonist, thereby quantifying its functional antagonist activity.

Experimental Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing A2A Receptor into a 96-well Plate start->seed_cells pre_incubate Pre-incubate Cells with Increasing Concentrations of this compound seed_cells->pre_incubate add_agonist Add a Fixed Concentration of an A2A Receptor Agonist (e.g., NECA) pre_incubate->add_agonist incubate Incubate to Stimulate cAMP Production add_agonist->incubate lyse_cells Lyse Cells to Release Intracellular cAMP incubate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze Analyze Data (Calculate IC50) measure_cAMP->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Methodology:

  • Cell Culture:

    • Culture cells stably or transiently expressing the human A2A receptor (e.g., HEK293 or CHO cells) in a 96-well plate until they reach 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with increasing concentrations of this compound or other test compounds for 15-30 minutes at 37°C. Include a vehicle control.

    • Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS 21680). The concentration of the agonist should be at or near its EC80 to ensure a robust signal for inhibition.

    • Incubate the plate for an additional 15-30 minutes at 37°C to stimulate cAMP production.

    • To determine the basal cAMP level, include wells with cells and vehicle only. To determine the maximal agonist-stimulated response, include wells with the agonist and vehicle.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay.

  • Data Analysis:

    • Normalize the data to the maximal agonist response (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of CREB, a downstream target of the A2AR signaling pathway. A reporter construct containing a cAMP response element (CRE) upstream of a luciferase gene is introduced into cells. Activation of the A2AR leads to an increase in luciferase expression, which can be inhibited by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Co-transfect HEK293 cells with an expression vector for the human A2A receptor and a CRE-luciferase reporter plasmid.

    • Seed the transfected cells into a 96-well plate and allow them to attach and express the proteins for 24-48 hours.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with increasing concentrations of this compound for 30 minutes.

    • Add a fixed concentration of an A2A receptor agonist (e.g., NECA) to the wells.

    • Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Luciferase Measurement:

    • Lyse the cells and add a luciferase substrate according to the manufacturer's instructions of the luciferase assay kit.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the maximal agonist response.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the pharmacological characterization of this compound and other A2A receptor modulators. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of these compounds, which is crucial for advancing drug discovery and development efforts in areas where the adenosine A2A receptor is a key therapeutic target.

References

Application of Sipagladenant in Studying Adenosine A2A Receptor Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sipagladenant (KW-6356) is a potent and selective antagonist and inverse agonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor, a Gs protein-coupled receptor, is a key regulator of various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation initiates a signaling cascade predominantly through the adenylyl cyclase/cAMP/PKA pathway, and can also influence other pathways such as the MAPK/ERK cascade. This compound's high affinity and selectivity for the A2AR make it an invaluable tool for elucidating the intricacies of A2A receptor signaling. This document provides detailed protocols for utilizing this compound to study A2AR signaling pathways, along with structured data presentation and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

Activation of the A2A receptor by an agonist like adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This compound, as an antagonist, competitively blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade. Furthermore, as an inverse agonist, this compound can reduce the basal, constitutive activity of the A2A receptor, leading to a decrease in baseline cAMP levels.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing key parameters for its interaction with the human A2A receptor.

ParameterValueDescriptionSource
Binding Affinity (pKi) 9.93Negative logarithm of the inhibitory constant (Ki), indicating high binding affinity to the human A2A receptor.--INVALID-LINK--
Antagonist Activity (pKB) 10.00Negative logarithm of the equilibrium dissociation constant (KB) for its antagonistic effect against CGS21680-induced cAMP accumulation in Namalwa cells.--INVALID-LINK--
Inverse Agonist Activity (pEC50) 8.46Negative logarithm of the half-maximal effective concentration (EC50) for its inverse agonist activity in reducing constitutive A2A receptor activity in HEK293 cells.--INVALID-LINK--

Signaling Pathways & Experimental Workflows

To visualize the A2A receptor signaling cascade and the experimental approaches to study it using this compound, the following diagrams are provided.

A2A_Signaling_Pathway A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates ERK ERK A2AR->ERK Alternative Pathway AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pERK p-ERK ERK->pERK Gene Gene Transcription pERK->Gene pCREB p-CREB CREB->pCREB pCREB->Gene Agonist Agonist (e.g., Adenosine) Agonist->A2AR Activates This compound This compound This compound->A2AR Inhibits

Figure 1: A2A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_cAMP cAMP Accumulation cluster_inverse Inverse Agonism cluster_downstream Downstream Signaling Binding_Start Prepare cell membranes expressing A2A Receptor Binding_Radioligand Incubate membranes with radioligand and varying concentrations of this compound Binding_Start->Binding_Radioligand Binding_Measure Measure bound radioactivity Binding_Radioligand->Binding_Measure Binding_Analysis Calculate pKi Binding_Measure->Binding_Analysis Functional_Start Culture cells expressing A2A Receptor (e.g., HEK293) cAMP_Assay cAMP Accumulation Assay Functional_Start->cAMP_Assay Inverse_Agonism Inverse Agonism Assay Functional_Start->Inverse_Agonism Downstream_Signaling Downstream Signaling Analysis Functional_Start->Downstream_Signaling cAMP_Stimulate Pre-incubate with this compound, then stimulate with A2A agonist (e.g., CGS21680) cAMP_Assay->cAMP_Stimulate Inverse_Treat Treat cells with varying concentrations of this compound Inverse_Agonism->Inverse_Treat Downstream_Treat Treat cells with agonist +/- this compound Downstream_Signaling->Downstream_Treat cAMP_Measure Measure intracellular cAMP levels cAMP_Stimulate->cAMP_Measure cAMP_Analysis Calculate pKB cAMP_Measure->cAMP_Analysis Inverse_Measure Measure basal cAMP levels Inverse_Treat->Inverse_Measure Inverse_Analysis Calculate pEC50 Inverse_Measure->Inverse_Analysis Downstream_Lyse Lyse cells and prepare protein extracts Downstream_Treat->Downstream_Lyse Downstream_WB Western Blot for p-PKA, p-CREB, p-ERK Downstream_Lyse->Downstream_WB Downstream_Analysis Quantify protein phosphorylation Downstream_WB->Downstream_Analysis

Figure 2: General experimental workflows for studying this compound's effects.

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity (Ki) by Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the A2A receptor using a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human A2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-ZM241385 or another suitable A2AR antagonist radioligand.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled A2AR antagonist (e.g., 10 µM ZM241385).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from A2AR-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, non-specific binding control, and binding buffer.

    • Competition: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Add cell membranes (typically 10-50 µg of protein per well) to each well. Add the radioligand at a concentration close to its Kd. Add the competing ligands (this compound or non-specific control). The final assay volume is typically 100-250 µL. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism - cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing the human A2A receptor.

  • A2A receptor agonist (e.g., CGS21680).

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM).

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Seed the A2AR-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of this compound (or vehicle control) in stimulation buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the A2A agonist (e.g., CGS21680 at a concentration equal to its EC80) to the wells and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value and calculate the pKB using the appropriate pharmacological model.

Protocol 3: Inverse Agonism Assay

This protocol assesses the ability of this compound to reduce the constitutive (basal) activity of the A2A receptor.

Materials:

  • HEK293 or other suitable cells with a high level of constitutive A2A receptor activity.

  • This compound stock solution.

  • Stimulation buffer and PDE inhibitor as in Protocol 2.

  • cAMP detection kit.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate as described in Protocol 2.

  • Treatment: Wash the cells and incubate them with serial dilutions of this compound in stimulation buffer containing a PDE inhibitor for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the basal intracellular cAMP levels using a sensitive cAMP detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC50 value for the reduction in basal cAMP, which corresponds to the pEC50 for inverse agonism.

Protocol 4: Analysis of Downstream Signaling - PKA, CREB, and ERK Phosphorylation by Western Blot

This protocol details the investigation of this compound's effect on the phosphorylation of key downstream signaling molecules.

Materials:

  • A2AR-expressing cells.

  • A2A receptor agonist (e.g., CGS21680).

  • This compound.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-PKA (Thr197), anti-PKA, anti-phospho-CREB (Ser133), anti-CREB, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Pre-treat cells with this compound or vehicle for 30 minutes, followed by stimulation with an A2A agonist for an appropriate time (e.g., 5-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each sample.

    • Compare the levels of phosphorylation in this compound-treated samples to the control and agonist-stimulated samples.

Conclusion

This compound is a powerful pharmacological tool for dissecting the A2A receptor signaling cascade. The protocols outlined in this document provide a framework for characterizing its binding, antagonist, and inverse agonist properties, as well as for investigating its impact on downstream signaling events. By employing these methodologies, researchers can gain deeper insights into the role of the A2A receptor in health and disease, and advance the development of novel therapeutics targeting this important receptor.

References

Application Notes: Sipagladenant Protocol for Cyclic AMP (cAMP) Accumulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant (also known as KW-6356) is a potent and selective adenosine A2A receptor (A2AR) antagonist with inverse agonist properties.[1][2][3][4] The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP), a critical second messenger. In various physiological systems, elevated cAMP levels trigger downstream signaling cascades, including the activation of Protein Kinase A (PKA).

As an antagonist, this compound blocks the binding of adenosine and other agonists to the A2A receptor, thereby preventing the associated increase in intracellular cAMP. Its inverse agonist activity means it can also reduce the basal, or constitutive, activity of the receptor, leading to a decrease in cAMP levels even in the absence of an agonist.[2] Measuring the ability of this compound to modulate cAMP levels is a fundamental method for characterizing its potency and mechanism of action. This document provides detailed protocols for conducting cAMP accumulation assays to evaluate this compound.

Signaling Pathway of the Adenosine A2A Receptor

The A2A receptor signaling cascade begins with the binding of an agonist, such as adenosine. This induces a conformational change in the receptor, activating the associated Gs protein. The Gs protein then stimulates adenylyl cyclase, which catalyzes the synthesis of cAMP from ATP. This compound acts by blocking the receptor, preventing this cascade from being initiated by agonists.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Adenosine Adenosine (Agonist) Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Adenosine A2A receptor signaling pathway.

Data Presentation

The primary goal of this assay is to quantify the potency of this compound. This is typically achieved by first stimulating cells expressing the A2A receptor with a known agonist (e.g., NECA or CGS21680) to induce cAMP production, and then measuring the ability of increasing concentrations of this compound to inhibit this effect (antagonist mode). Alternatively, to measure inverse agonism, cells are treated with this compound alone to observe a decrease in basal cAMP levels.

The data presented below is derived from public sources characterizing the inverse agonist activity of this compound in a cAMP assay using HEK293 cells.

ParameterThis compound (KW-6356)Istradefylline (Reference)
Target Human Adenosine A2A ReceptorHuman Adenosine A2A Receptor
Assay Type cAMP Accumulation (Inverse Agonism)cAMP Accumulation (Antagonism)
Cell Line HEK293-
pEC50 / pIC50 8.46-
EC50 / IC50 (nM) ~3.47-
Mode of Action Inverse Agonist, Insurmountable AntagonistSurmountable Antagonist

Note: EC50 (half-maximal effective concentration) is reported for inverse agonist activity. For antagonist activity, an IC50 (half-maximal inhibitory concentration) would be determined.

Experimental Protocols

Two common, non-radioactive methods for measuring cAMP accumulation are presented: a bioluminescence-based assay (e.g., Promega's GloSensor™) and a fluorescence-based HTRF assay (e.g., Revvity). These are robust, high-throughput methods suitable for pharmacological profiling.

Protocol 1: GloSensor™ cAMP Assay

This protocol utilizes a genetically encoded biosensor that emits light in direct proportion to the intracellular cAMP concentration.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • GloSensor™ cAMP Reagent (Promega).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A2A Receptor Agonist (e.g., CGS21680).

  • This compound (KW-6356).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Methodology:

  • Cell Culture: Seed A2A-expressing HEK293 cells into white-walled assay plates at an optimized density and culture overnight to allow for adherence.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent in an appropriate equilibration medium according to the manufacturer's instructions.

  • Cell Equilibration: Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent solution. Incubate for 2 hours at room temperature, protected from light.

  • Compound Preparation (Antagonist Mode):

    • Prepare a concentration-response curve of this compound in assay buffer containing a fixed concentration of a PDE inhibitor.

    • Prepare a solution of the A2A agonist (e.g., CGS21680) at a concentration that elicits ~80% of its maximal response (EC80).

  • Assay Procedure:

    • Baseline Measurement: Measure the basal luminescence of the plate before adding any compounds.

    • Antagonist Addition: Add the various dilutions of this compound to the wells. Incubate for 15-30 minutes at room temperature.

    • Agonist Stimulation: Add the EC80 concentration of the A2A agonist to all wells (except for 'no agonist' controls).

    • Signal Measurement: Incubate for 15-30 minutes at room temperature and then measure the final luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the signal from cells treated with agonist alone as 100% and the basal signal as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

GloSensor_Workflow Start Seed A2A-HEK293 Cells in Assay Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Equilibrate Equilibrate with GloSensor™ Reagent (2h) Incubate_Overnight->Equilibrate Add_Antagonist Add this compound (Serial Dilutions) Equilibrate->Add_Antagonist Incubate_Antagonist Incubate (15-30 min) Add_Antagonist->Incubate_Antagonist Add_Agonist Add A2A Agonist (e.g., CGS21680 at EC80) Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate (15-30 min) Add_Agonist->Incubate_Agonist Read_Luminescence Read Luminescence Incubate_Agonist->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze

Caption: GloSensor™ cAMP Assay Workflow for Antagonist Mode.

Protocol 2: HTRF® cAMP Assay

This protocol is a competitive immunoassay. Endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human adenosine A2A receptor.

  • HTRF® cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody).

  • Cell culture medium and assay buffer.

  • A2A Receptor Agonist (e.g., NECA).

  • This compound (KW-6356).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • White or black low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Methodology:

  • Cell Preparation: Harvest A2A-expressing cells and resuspend them in assay buffer containing a PDE inhibitor at the desired density.

  • Compound Plating: Dispense serial dilutions of this compound into the assay plate.

  • Cell Dispensing: Add the cell suspension to the wells containing this compound.

  • Agonist Stimulation: Add the A2A agonist at its EC80 concentration to the wells. Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in the lysis buffer provided in the kit.

    • This step both lyses the cells to release intracellular cAMP and initiates the detection reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (reference signal).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • The signal is inversely proportional to the cAMP concentration.

    • Normalize the data using agonist-only (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

HTRF_Workflow Start Prepare Cell Suspension (A2A-expressing cells + PDE inhibitor) Add_Cells Add Cell Suspension to Plate Start->Add_Cells Plate_Antagonist Dispense this compound (Serial Dilutions) into Plate Plate_Antagonist->Add_Cells Add_Agonist Add A2A Agonist (EC80) Add_Cells->Add_Agonist Incubate_Stimulation Incubate (30 min) Add_Agonist->Incubate_Stimulation Add_HTRF_Reagents Add Lysis Buffer with HTRF Detection Reagents Incubate_Stimulation->Add_HTRF_Reagents Incubate_Detection Incubate (60 min) Add_HTRF_Reagents->Incubate_Detection Read_HTRF Read HTRF Signal (665nm / 620nm) Incubate_Detection->Read_HTRF Analyze Analyze Data (Calculate IC50) Read_HTRF->Analyze

Caption: HTRF® cAMP Assay Workflow for Antagonist Mode.

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Sipagladenant In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant (also known as KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist.[1][2][3] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] As an antagonist, this compound blocks the binding of agonists to the A2A receptor, thereby inhibiting this signaling cascade. As an inverse agonist, it can also reduce the basal activity of the receptor.

These application notes provide a detailed protocol for establishing an in vitro dose-response curve for this compound by measuring its ability to inhibit agonist-induced cAMP accumulation in a human embryonic kidney (HEK293) cell line stably expressing the human adenosine A2A receptor.

Key Principles

The core of this assay is a competitive functional analysis. An A2A receptor agonist (e.g., CGS21680) is used to stimulate the A2A receptors on the cells, leading to an increase in intracellular cAMP. This compound is then introduced at varying concentrations to compete with the agonist and inhibit this cAMP production. The concentration-dependent inhibitory effect of this compound is measured, allowing for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueSpeciesAssay TypeReference
pKi 9.93HumanRadioligand Binding Assay
Kd 0.13 nMHuman[3H]-KW-6356 Binding Assay
pEC50 (Inverse Agonism) 8.46HumancAMP Assay in HEK293 cells
Antagonism Type InsurmountableNot SpecifiedFunctional Assay (cAMP)
Table 2: Selectivity Profile of this compound
Receptor SubtypepKiSelectivity vs. A2ASpeciesReference
Adenosine A2A 9.93-Human
Adenosine A1 7.51~260-foldMouse
Adenosine A2B 7.49~275-foldHuman
Dopamine D5 < 5 (50.1% inhibition at 10 µM)>10,000-foldNot Specified

Note: The IC50 value for this compound in an agonist-stimulated cAMP assay is a key parameter to be determined by the following protocols. Based on its high affinity (pKi 9.93), the IC50 is expected to be in the low nanomolar range.

Experimental Protocols

This section outlines the detailed methodology for determining the dose-response curve of this compound.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (e.g., from BPS Bioscience, Revvity, Innoprot).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain receptor expression.

  • Agonist: CGS21680 hydrochloride (a potent A2A receptor agonist).

  • Antagonist: this compound (KW-6356).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or Ro 20-1724 to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF-based kits from Cisbio, luminescence-based kits like Promega's cAMP-Glo™, or ELISA kits).

  • Cell Culture Plates: T-75 flasks for cell expansion and white, clear-bottom 96-well plates for the assay.

  • Reagents for Cell Culture: Trypsin-EDTA, PBS.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis culture Culture & Expand HEK293-A2A Cells harvest Harvest & Count Cells culture->harvest seed Seed Cells into 96-well Plate harvest->seed pre_incubate Pre-incubate with This compound (serial dilutions) seed->pre_incubate stimulate Stimulate with CGS21680 (agonist) pre_incubate->stimulate lyse Lyse Cells & Stabilize cAMP stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, Luminescence) lyse->detect plot Plot Dose-Response Curve (% Inhibition vs. [this compound]) detect->plot calculate Calculate IC50 Value plot->calculate

Caption: Experimental workflow for determining the in vitro dose-response of this compound.
Step-by-Step Protocol

1. Cell Culture and Plating:

  • Culture the HEK293-A2A cells in T-75 flasks using the recommended complete culture medium. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly, before they reach confluency, to maintain logarithmic growth.

  • On the day before the assay, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

  • Resuspend the cell pellet and perform a cell count.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Prepare enough volume for each concentration to be tested in triplicate.

  • Prepare a stock solution of the agonist CGS21680 (e.g., 1 mM in DMSO).

  • Dilute the CGS21680 stock in assay buffer to a working concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined in a separate agonist dose-response experiment. A final concentration of around 100 nM is often a good starting point.

3. cAMP Inhibition Assay:

  • Carefully remove the culture medium from the 96-well plate.

  • Wash the cells gently with 100 µL of pre-warmed PBS or HBSS, taking care not to dislodge the cells.

  • Add 50 µL of assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well.

  • Add 25 µL of the diluted this compound solutions (or vehicle for control wells) to the appropriate wells.

  • Incubate the plate for 15-30 minutes at 37°C. This pre-incubation allows this compound to bind to the A2A receptors.

  • Add 25 µL of the CGS21680 working solution to all wells except the basal control wells (which receive 25 µL of assay buffer). The final volume in each well should be 100 µL.

  • Incubate the plate for 30-60 minutes at 37°C to allow for agonist stimulation and cAMP production.

  • Terminate the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit. This typically involves lysing the cells and adding detection reagents.

4. Data Analysis:

  • Record the raw data from the plate reader (e.g., fluorescence ratio for HTRF, luminescence units for cAMP-Glo™).

  • Normalization:

    • The "0% inhibition" control is the signal from wells with vehicle + CGS21680.

    • The "100% inhibition" control is the signal from wells with vehicle only (basal cAMP level).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_this compound - Signal_Basal) / (Signal_Agonist - Signal_Basal))

  • Dose-Response Curve:

    • Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the data and generate a sigmoidal dose-response curve.

  • IC50 Determination:

    • The IC50 is the concentration of this compound that produces 50% of the maximum inhibition. This value is derived from the fitted curve.

Signaling Pathway and Mechanism of Action

G Adenosine Adenosine (or Agonist like CGS21680) A2AR Adenosine A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A2A receptor signaling and the inhibitory action of this compound.

Conclusion

This document provides a comprehensive framework for determining the in vitro dose-response curve of this compound. By following these protocols, researchers can accurately quantify the potency of this compound as an A2A receptor antagonist. The resulting IC50 value is a critical parameter for characterizing its pharmacological profile and for guiding further drug development efforts. Adherence to consistent experimental conditions and careful data analysis are paramount for obtaining reliable and reproducible results.

References

Sipagladenant solution preparation, solubility, and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the preparation, solubilization, and storage of Sipagladenant (KW-6356), a potent and selective inverse agonist of the adenosine A2A receptor. This document is intended for researchers, scientists, and drug development professionals. It includes comprehensive data on solubility in various solvents, recommended storage conditions to maintain compound integrity, and step-by-step protocols for preparing solutions for both in vitro and in vivo studies. Additionally, diagrams illustrating the adenosine A2A receptor signaling pathway and experimental workflows are provided to facilitate experimental design and execution.

Introduction

This compound is an orally active small molecule that acts as an inverse agonist at the adenosine A2A receptor. This receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The A2A receptor is a key regulator of various physiological processes, including inflammation, neurotransmission, and cardiovascular function. By acting as an inverse agonist, this compound can reduce the basal activity of the A2A receptor, making it a valuable tool for research in areas such as neurodegenerative diseases, oncology, and inflammatory disorders. Accurate and reproducible experimental results depend on the correct preparation and handling of this compound. This document outlines the essential information and procedures to ensure the effective use of this compound in a laboratory setting.

This compound Properties

PropertyValue
Molecular Formula C₂₀H₁₉N₃O₄S
Molecular Weight 397.45 g/mol
CAS Number 858979-50-7
Appearance Off-white to light yellow solid

Solubility

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to achieve optimal dissolution, as hygroscopic solvents like DMSO can impact solubility.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 50 mg/mL[1][2]125.80 mM[1][2]Warming to 60°C and ultrasonication may be required for complete dissolution[1].
Aqueous Solution ≥ 2.5 mg/mL≥ 6.29 mMAchieved using co-solvents such as 10% DMSO and 90% (20% SBE-β-CD in Saline).

Storage Conditions

Proper storage of this compound in both its solid form and in solution is vital to prevent degradation and maintain its biological activity.

Solid Form
Storage TemperatureDurationNotes
-20°C 3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solutions

Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.

SolventStorage TemperatureDurationNotes
DMSO -80°C6 monthsStore in tightly sealed vials, protected from light.
DMSO -20°C1 monthFor shorter-term storage.
DMSO 4°C2 weeksFor very short-term storage, though colder temperatures are recommended.

Signaling Pathway and Experimental Workflow Diagrams

Adenosine A2A Receptor Signaling Pathway

This compound is an inverse agonist of the adenosine A2A receptor. The canonical signaling pathway for this receptor involves G-protein coupling and modulation of intracellular cAMP levels.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (A2AR) Adenosine->A2AR Activates This compound This compound (Inverse Agonist) This compound->A2AR Inhibits (Basal Activity) Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., decreased inflammation) CREB->Response Leads to

Caption: Adenosine A2A receptor signaling pathway.

Experimental Workflow: From Powder to Working Solution

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

Sipagladenant_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol powder This compound Powder (Store at -20°C) weigh Weigh desired amount in a sterile vial powder->weigh dissolve Add appropriate solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock Create aliquot Aliquot into single-use tubes stock->aliquot store Store aliquots (-80°C or -20°C) aliquot->store dilute_invitro Dilute stock in cell culture medium store->dilute_invitro Use for dilute_invivo Dilute stock in vehicle (e.g., Saline/SBE-β-CD) store->dilute_invivo Use for invitro_working In Vitro Working Solution (e.g., 0.1% DMSO final) dilute_invitro->invitro_working Prepare invivo_working In Vivo Formulation dilute_invivo->invivo_working Prepare

Caption: General workflow for this compound solution preparation.

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 397.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 3.9745 mg of this compound per 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 397.45 g/mol x 1000 mg/g = 3.97 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, warm the solution in a 37-60°C water bath or use a sonicator to aid dissolution. Ensure the solution is clear before proceeding.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol for Preparing Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the preparation of a working solution for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium. This results in a 10 µM solution.

      • Alternatively, for a 1:1000 dilution, add 1 µL of the 10 mM stock directly to 1 mL of cells in culture medium.

  • Application: Add the final working solution to your cell cultures and incubate for the desired time. Prepare the working solution fresh for each experiment.

Protocol for Preparing an Oral Formulation for In Vivo Animal Studies

This protocol describes the preparation of a this compound formulation suitable for oral administration in rodents, based on a commonly used vehicle.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare the Vehicle:

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.

    • This solution can be stored at 4°C for up to one week.

  • Prepare the Dosing Solution:

    • The final formulation will consist of a mixture of the DMSO stock and the SBE-β-CD/saline vehicle. A common ratio is 10% DMSO and 90% vehicle.

    • Example for a 2.5 mg/mL dosing solution:

      • Take a stock solution of this compound at 25 mg/mL in DMSO.

      • To prepare 1 mL of the final dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.

      • Mix thoroughly until the solution is clear.

  • Administration:

    • Administer the solution to the animals via oral gavage at the desired dosage (e.g., 0.1-0.3 mg/kg).

    • The volume to be administered will depend on the animal's weight and the final concentration of the dosing solution.

    • It is recommended to prepare the in vivo formulation fresh on the day of use.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

These application notes provide a comprehensive guide for the handling and use of this compound in a research setting. Adherence to these protocols for solution preparation, storage, and experimental use will contribute to the generation of reliable and reproducible data. The provided diagrams offer a visual reference for the underlying biological pathway and the practical workflows involved in utilizing this compound.

References

Utilizing Sipagladenant in Neurodegenerative Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant (KW-6356) is a potent and selective orally active inverse agonist of the adenosine A2A receptor (A2AR).[1][2] The A2AR is a G-protein coupled receptor highly expressed in the basal ganglia, a brain region critically involved in motor control and implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease (PD).[1][3] Emerging evidence also points to the involvement of A2AR in the progression of Alzheimer's disease (AD) through modulation of neuroinflammation and synaptic function. As an A2AR antagonist, this compound holds significant promise as a research tool and potential therapeutic agent by counteracting the effects of elevated adenosine levels in the brain, which are often associated with neurodegenerative conditions. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegenerative diseases.

Mechanism of Action

This compound acts as an inverse agonist at the A2A receptor. In its inactive state, the A2A receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate various downstream effectors, including protein kinase A (PKA), leading to physiological responses such as the potentiation of glutamate release and promotion of neuroinflammation. This compound binds to the A2A receptor, stabilizing it in an inactive conformation and thereby reducing basal receptor activity and antagonizing agonist-induced signaling.[1] This mechanism is believed to underlie its neuroprotective and symptomatic-improving effects in models of neurodegenerative diseases.

A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Inhibits Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Glutamate ↑ Glutamate Release PKA->Glutamate Neuroinflammation ↑ Neuroinflammation PKA->Neuroinflammation

Caption: A2A Receptor Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueAssay TypeReference
pKiHuman9.93 ± 0.01Radioligand Binding Assay
KiHuman~0.12 nMRadioligand Binding Assay
pKBHuman10.00cAMP Accumulation Assay
pEC50 (Inverse Agonism)Human8.46cAMP Accumulation Assay

Table 2: In Vivo Efficacy of this compound in a Mouse Model

Animal ModelTreatmentDosageOutcomeResultReference
MouseThis compound (oral)0.1 mg/kgAlternation Behavior (Y-maze)69.5% alternation (vs. 59.6% in vehicle)
MouseThis compound (oral)0.1 mg/kgGait AnalysisSignificantly larger hindpaw contact area
MouseThis compound (oral)0.3 mg/kgCognitive ImpairmentImproved cognitive function

Experimental Protocols

In Vitro Assays

1. cAMP Accumulation Assay

This protocol is designed to measure the antagonist/inverse agonist activity of this compound on A2A receptor-mediated cAMP production in a cell-based assay.

  • Materials:

    • HEK293 cells stably expressing the human A2A receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • This compound.

    • A2A receptor agonist (e.g., CGS 21680).

    • Forskolin.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • 96-well or 384-well microplates.

  • Protocol:

    • Cell Seeding: Seed HEK293-hA2AR cells into a 96-well plate at a density that allows for optimal signal detection as determined by initial optimization experiments. Incubate overnight at 37°C in a 5% CO2 incubator.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also, prepare solutions of the A2A agonist and forskolin.

    • Antagonist Mode: a. Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C. b. Add a fixed concentration of the A2A agonist (typically EC80) to the wells. c. Incubate for a further 30-60 minutes at 37°C.

    • Inverse Agonist Mode: a. Incubate the cells with varying concentrations of this compound in the absence of an agonist. b. To amplify the signal, cells can be pre-treated with a low concentration of forskolin.

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. For antagonist activity, calculate the IC50 value. For inverse agonist activity, calculate the EC50 value.

2. Microglial Activation Assay

This protocol assesses the ability of this compound to inhibit the pro-inflammatory response of microglial cells.

  • Materials:

    • BV-2 microglial cell line or primary microglia.

    • Cell culture medium.

    • This compound.

    • Lipopolysaccharide (LPS).

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Griess reagent for nitric oxide (NO) measurement.

    • Reagents for cell viability assay (e.g., MTT, PrestoBlue).

  • Protocol:

    • Cell Seeding: Plate BV-2 cells or primary microglia in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control and a this compound-only control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Supernatant Collection: Collect the cell culture supernatant for cytokine and NO analysis.

    • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits.

    • Nitric Oxide Measurement: Determine the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Cell Viability: Assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

    • Data Analysis: Normalize the cytokine and NO levels to the LPS-only treated group and plot against the this compound concentration to determine its inhibitory effect.

In Vivo Models

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway in rats and subsequent treatment with this compound.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250 g).

    • 6-Hydroxydopamine (6-OHDA).

    • Ascorbic acid-saline solution.

    • Stereotaxic apparatus.

    • Anesthesia (e.g., isoflurane).

    • This compound.

    • Vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Apomorphine or amphetamine for rotational behavior testing.

  • Protocol:

    • Model Induction: a. Anesthetize the rat and place it in the stereotaxic frame. b. Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum at predetermined coordinates. c. Allow the animals to recover for at least two weeks.

    • Treatment: a. Randomly assign the lesioned animals to a vehicle control group and a this compound treatment group. b. Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 2-4 weeks).

    • Behavioral Assessment: a. Conduct behavioral tests such as apomorphine- or amphetamine-induced rotation tests to assess the motor deficits and the effect of the treatment. b. Other tests like the cylinder test or staircase test can also be used to evaluate forelimb use asymmetry.

    • Endpoint Analysis: a. At the end of the study, euthanize the animals and perfuse them with saline followed by paraformaldehyde. b. Dissect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

in_vivo_workflow_pd start Start model 6-OHDA Lesion Induction (Unilateral) start->model recovery Recovery Period (2 weeks) model->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Oral Administration (this compound or Vehicle) grouping->treatment behavior Behavioral Testing (e.g., Rotation Test) treatment->behavior endpoint Endpoint Analysis (Immunohistochemistry for TH) behavior->endpoint end End endpoint->end

Caption: In Vivo Experimental Workflow for the 6-OHDA PD Model.

2. Tg2576 Mouse Model of Alzheimer's Disease

This protocol outlines the use of the Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP), to evaluate the effects of this compound on cognitive deficits and AD-related pathology.

  • Materials:

    • Tg2576 mice and wild-type littermates.

    • This compound.

    • Vehicle for oral administration.

    • Behavioral testing apparatus (e.g., Morris water maze, Y-maze).

    • Reagents for ELISA of Aβ peptides.

    • Antibodies for immunohistochemical analysis of Aβ plaques and microgliosis (e.g., anti-Aβ, anti-Iba1).

  • Protocol:

    • Animal Selection and Grouping: a. Use aged Tg2576 mice (e.g., 9-12 months old) that exhibit cognitive deficits and amyloid pathology. b. Include an age-matched wild-type control group. c. Randomly assign Tg2576 mice to a vehicle control group and a this compound treatment group.

    • Treatment: a. Administer this compound or vehicle daily by oral gavage for an extended period (e.g., 1-3 months).

    • Cognitive Assessment: a. Perform cognitive tests such as the Morris water maze to assess spatial learning and memory or the Y-maze for working memory.

    • Endpoint Analysis: a. Following behavioral testing, euthanize the mice and collect brain tissue. b. Homogenize one hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42 peptides using ELISA. c. Process the other hemisphere for immunohistochemical staining to visualize and quantify Aβ plaque burden and microglial activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the adenosine A2A receptor in the pathophysiology of neurodegenerative diseases. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in relevant preclinical models of Parkinson's and Alzheimer's disease. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of A2A receptor-mediated neurodegeneration and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sipagladenant Dosage for Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Sipagladenant (KW-6356) in preclinical animal models. Here you will find troubleshooting guides and frequently asked questions to assist with experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist.[1] Unlike neutral antagonists, an inverse agonist can inhibit the receptor's activity even in the absence of an agonist. This compound exhibits insurmountable antagonism, meaning its effects are not easily overcome by increasing the concentration of the natural agonist, adenosine.[1] It has a significantly higher affinity for the human A2A receptor (approximately 100-fold greater) and a longer receptor residence time compared to the first-generation A2A antagonist, istradefylline.[2][3]

Q2: In which animal models has this compound shown efficacy?

This compound has demonstrated efficacy in various rodent and non-human primate models of neurological disorders:

  • Cognitive Impairment (Rats): An oral dose of 0.3 mg/kg improved cognitive deficits in a rat model of medial prefrontal cortex dopamine dysfunction.[4]

  • Cognitive and Motor Impairment (Mice): An oral dose of 0.1 mg/kg improved alternation behavior and gait parameters in mice.

  • Parkinson's Disease (Marmosets): In MPTP-treated common marmosets, a 1 mg/kg oral dose of this compound reversed motor disability and enhanced the anti-parkinsonian effects of L-DOPA with a low risk of dyskinesia.

Q3: What are the known metabolites of this compound?

This compound is metabolized to an active metabolite known as M6. This metabolite has a similar potency as an A2A antagonist/inverse agonist to the parent compound.

Q4: What is the recommended vehicle for administering this compound in animal studies?

While specific formulations used in peer-reviewed preclinical studies are not consistently detailed, a common approach for oral gavage of poorly soluble compounds like many A2A antagonists involves a suspension or solution in a vehicle such as:

  • 0.5% or 1% Methylcellulose (MC) in water

  • A mixture of DMSO, PEG400, and saline. It is generally recommended to keep the DMSO concentration below 10%.

It is crucial to perform vehicle-controlled studies to ensure that the vehicle itself does not have any effects on the experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of Efficacy at Reported Doses 1. Suboptimal Bioavailability: The formulation may not be optimal for absorption in the specific animal strain or species being used.* Optimize Formulation: Experiment with different vehicles (e.g., varying percentages of methylcellulose, or a co-solvent system like DMSO/PEG/saline). Ensure the compound is properly suspended or dissolved before administration. * Consider Route of Administration: While this compound is orally active, for initial proof-of-concept studies, intraperitoneal (IP) administration could be considered to bypass potential absorption issues. * Fasting State: The presence of food can affect the absorption of orally administered drugs. Consider administering this compound to fasted animals, but be mindful of potential stress-related confounds.
2. Inappropriate Dosing Time: The timing of drug administration relative to the behavioral test may not be optimal to coincide with peak plasma concentrations.* Pharmacokinetic Studies: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the time to maximum plasma concentration (Tmax). * Literature-Based Timing: In the absence of specific PK data for your model, a general starting point is to administer the compound 30-60 minutes before behavioral testing for oral administration.
3. Animal Model Specifics: The chosen animal model may not be sensitive to A2A receptor antagonism or the specific pathological mechanisms may differ.* Model Validation: Ensure that your animal model has been validated to respond to other A2A receptor antagonists or compounds with a similar mechanism of action. * Consider Alternative Models: If feasible, test this compound in a different, well-established animal model for your disease of interest.
Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation) 1. Off-Target Effects: Although this compound is highly selective for the A2A receptor, off-target effects at higher doses cannot be completely ruled out.* Dose-Response Curve: Perform a dose-response study to identify the optimal therapeutic window with minimal side effects. * Selectivity Data: this compound has been shown to have high selectivity over other adenosine receptors (A1, A2B, A3) and other neurotransmitter receptors. However, be aware of potential species differences in receptor affinity.
2. Interaction with Other Treatments: If this compound is being used in combination with other drugs (e.g., L-DOPA), there may be synergistic or antagonistic interactions.* Combination Studies: Carefully design combination studies with appropriate dose-response arms for both compounds to identify optimal and safe combinations.
Variability in Experimental Results 1. Inconsistent Drug Formulation: The compound may not be uniformly suspended or may precipitate out of solution, leading to inconsistent dosing.* Formulation Consistency: Ensure the formulation is prepared consistently for each experiment. Use a vortex mixer or sonicator to ensure a uniform suspension before each administration.
2. Animal Handling and Stress: Stress from handling and administration can significantly impact behavioral outcomes.* Acclimatization: Ensure animals are properly acclimatized to the experimental procedures, including handling and gavage, before the start of the study.
3. Circadian Rhythm: The time of day when experiments are conducted can influence drug metabolism and behavioral responses.* Consistent Timing: Conduct all experiments at the same time of day to minimize variability due to circadian rhythms.

Data Presentation

This compound Efficacy in Animal Models
Animal Model Species Dosage (Oral) Key Findings Citation
Medial Prefrontal Cortex Dopamine DysfunctionRat0.3 mg/kgImproved cognitive impairment (increased exploration of novel objects).
Cognitive and Motor ImpairmentMouse0.1 mg/kgImproved alternation behavior and gait parameters.
MPTP-Induced ParkinsonismCommon Marmoset1 mg/kgReversed motor disability and enhanced the effects of L-DOPA.
Pharmacokinetic Parameters of this compound and its Active Metabolite (M6) in Humans
Compound Half-life (t½) Citation
This compound (KW-6356)22.9 hours
M6 (Active Metabolite)4.34 hours

Experimental Protocols

Novel Object Recognition (NOR) Test in Rats (General Protocol)

This protocol is a generalized procedure for the NOR test. The specific timings for this compound administration should be optimized based on the troubleshooting guide above.

Objective: To assess the effects of this compound on recognition memory.

Materials:

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical, non-aversive objects (e.g., plastic blocks, metal cans) that are heavy enough not to be displaced by the rats.

  • Video recording and analysis software.

  • This compound and vehicle solution.

Procedure:

  • Habituation (Day 1):

    • Allow each rat to freely explore the empty open field arena for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Familiarization/Training (Day 2):

    • Administer this compound or vehicle at the predetermined time before the training session (e.g., 30-60 minutes).

    • Place two identical objects (A1 and A2) in the arena.

    • Place the rat in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.

  • Testing (Day 2, after a retention interval):

    • After a specific retention interval (e.g., 1 hour, 4 hours, or 24 hours), place the rat back in the arena.

    • The arena now contains one familiar object (A3, a clean copy of the training object) and one novel object (B).

    • Allow the rat to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and novel objects.

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

Visualizations

Sipagladenant_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., Striatal Neuron) Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Dopamine_D2_Receptor Dopamine D2 Receptor A2A_Receptor->Dopamine_D2_Receptor Inhibitory Crosstalk This compound This compound (Inverse Agonist) This compound->A2A_Receptor Inhibits (Inverse Agonism) Enhanced_Dopaminergic_Signaling Enhanced Dopaminergic Signaling This compound->Enhanced_Dopaminergic_Signaling Promotes Reduced_Dopaminergic_Signaling Reduced Dopaminergic Signaling Dopamine_D2_Receptor->Reduced_Dopaminergic_Signaling Leads to

Caption: this compound's mechanism of action in the central nervous system.

Experimental_Workflow_NOR Start Start Habituation Day 1: Habituation (5-10 min in empty arena) Start->Habituation Drug_Administration Day 2: Administer this compound or Vehicle (e.g., 30-60 min prior) Habituation->Drug_Administration Training Training Phase (5-10 min with two identical objects) Drug_Administration->Training Retention_Interval Retention Interval (e.g., 1h, 4h, or 24h) Training->Retention_Interval Testing Testing Phase (5 min with one familiar and one novel object) Retention_Interval->Testing Data_Analysis Data Analysis (Calculate Discrimination Index) Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Troubleshooting_Logic Start Lack of Efficacy? Check_Formulation Is the formulation optimal? Start->Check_Formulation Yes Check_Dose_Timing Is the dose and timing appropriate? Check_Formulation->Check_Dose_Timing Yes Optimize_Formulation Optimize Vehicle/Solubility Check_Formulation->Optimize_Formulation No Check_Model Is the animal model validated? Check_Dose_Timing->Check_Model Yes Conduct_PK Conduct Pilot PK Study Check_Dose_Timing->Conduct_PK No Validate_Model Validate Model with Positive Control Check_Model->Validate_Model No Success Efficacy Observed Check_Model->Success Yes Optimize_Formulation->Check_Dose_Timing Conduct_PK->Check_Model Validate_Model->Success

Caption: Troubleshooting logic for addressing lack of efficacy.

References

Troubleshooting Sipagladenant solubility issues for in vivo delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with sipagladenant for in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an orally active inverse agonist of the adenosine A2A receptor. Like many small molecule drugs, it has low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract, low bioavailability, and high variability in plasma concentrations during in vivo experiments.[1]

Q2: What is the recommended starting point for formulating this compound for oral gavage in animal studies?

A2: A common and effective starting point for formulating poorly soluble compounds like this compound for oral gavage in rodents is to first prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be diluted with a vehicle typically composed of a mixture of co-solvents and surfactants. A widely used vehicle composition is a mix of polyethylene glycol 300 (PEG300), Polysorbate 80 (Tween-80), and saline.

Q3: My this compound formulation is precipitating upon dilution of the DMSO stock solution. What can I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous vehicle is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Optimize the Vehicle Composition: Adjust the ratio of co-solvents and surfactants. Increasing the proportion of PEG300 or Tween-80 can help maintain the solubility of this compound.

  • Sonication: Use a sonicator to aid in the dissolution and create a more uniform suspension of the compound in the vehicle.

  • Gentle Warming: Gently warming the vehicle (e.g., to 37°C) can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Alternative Vehicles: Consider other vehicle compositions, such as those containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) or formulating the compound in an oil-based vehicle like corn oil if appropriate for your study design.

Q4: How can I assess the solubility of this compound in different vehicles before starting my animal experiments?

A4: It is highly recommended to perform solubility screening assays to identify the most suitable vehicle for your in vivo studies. Two common methods are kinetic and thermodynamic solubility assays. These assays will help you determine the maximum concentration of this compound that can be dissolved in a particular vehicle, preventing issues with precipitation and ensuring accurate dosing. Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the formulation and administration of this compound.

Problem Potential Cause Troubleshooting Steps
Cloudy or precipitated solution after preparing the final dosing formulation. The concentration of this compound exceeds its solubility in the final vehicle. The ratio of DMSO to the aqueous component is too high, causing the compound to crash out.- Decrease the final concentration of this compound if your study design allows. - Increase the proportion of co-solvents like PEG300 or surfactants like Tween-80 in your vehicle. - Use sonication to help create a fine, homogenous suspension. - Perform a solubility test with different vehicle compositions to find one that can maintain your desired concentration of this compound in solution.
High variability in animal plasma levels. Inconsistent dissolution of this compound in the gastrointestinal tract due to poor solubility and/or precipitation. The formulation is not homogenous, leading to inaccurate dosing.- Ensure your dosing formulation is a clear solution or a very fine, homogenous suspension. Vortex the suspension between dosing each animal. - Consider using a formulation with a higher concentration of solubilizing agents to improve in vivo dissolution. - Standardize the fasting state of the animals, as food can affect the absorption of poorly soluble drugs.[1]
Difficulty in dissolving the initial this compound powder. This compound has low solubility in aqueous solutions and may require an organic solvent for initial dissolution.- Use 100% DMSO to prepare a concentrated stock solution. Gentle warming and vortexing can aid in dissolution. - If DMSO is not suitable for your experiment, consider other organic solvents like ethanol, though DMSO is a common starting point for in vivo formulations of poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of an Oral Gavage Formulation for this compound

This protocol provides a starting point for preparing a this compound formulation for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween-80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio by volume: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the this compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The final volume of DMSO in the dosing solution should not exceed 10%.

  • Prepare the Final Dosing Solution:

    • Slowly add the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.

    • Vortex the solution thoroughly. If the solution is not clear, use a sonicator to create a fine, homogenous suspension.

    • Visually inspect the solution for any large particles or precipitation before administration.

Protocol 2: Kinetic Solubility Assay

This assay helps to quickly assess the solubility of this compound when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • This compound powder

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity or a suitable analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add PBS (pH 7.4) to a series of wells.

  • Add a small volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1%).

  • Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader. An increase in turbidity indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the concentration of this compound remaining in the supernatant by HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of this compound, which is a more accurate measure of its true solubility.

Materials:

  • This compound powder

  • Selected solvent or vehicle

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV or other suitable analytical method

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the test solvent or vehicle.

  • Seal the vial and shake or rotate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid this compound is still present.

  • Centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility.

Data Presentation

Table 1: Example Vehicle Compositions for Oral Administration of Poorly Soluble Compounds.

Vehicle ComponentComposition 1Composition 2Composition 3
DMSO 10%5%-
PEG300/PEG400 40%30%-
Tween-80 5%10%-
Saline/Water 45%55%-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) --20% in water
Corn Oil --100%

Note: These are starting point formulations. The optimal vehicle for this compound should be determined experimentally.

Mandatory Visualizations

G cluster_0 Adenosine A2A Receptor Signaling Pathway This compound This compound (Inverse Agonist) A2AR Adenosine A2A Receptor This compound->A2AR Inhibits Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: this compound signaling pathway.

G cluster_workflow Experimental Workflow for this compound Formulation start Start: This compound Powder solubility_screen 1. Solubility Screening (Kinetic & Thermodynamic Assays) start->solubility_screen select_vehicle 2. Select Optimal Vehicle (e.g., DMSO/PEG300/Tween-80/Saline) solubility_screen->select_vehicle prepare_formulation 3. Prepare Dosing Formulation select_vehicle->prepare_formulation stability_check 4. Physical Stability Check (Visual Inspection, Microscopy) prepare_formulation->stability_check in_vivo_dosing 5. In Vivo Administration (Oral Gavage) stability_check->in_vivo_dosing pk_pd_analysis 6. Pharmacokinetic/ Pharmacodynamic Analysis in_vivo_dosing->pk_pd_analysis

Caption: In vivo formulation workflow.

G cluster_troubleshooting Troubleshooting Logic for Formulation Precipitation precipitation Precipitation Observed? adjust_vehicle Adjust Vehicle: - Increase Co-solvent/Surfactant - Decrease Drug Concentration precipitation->adjust_vehicle Yes proceed Proceed to Dosing precipitation->proceed No use_sonication Apply Sonication adjust_vehicle->use_sonication re_evaluate Re-evaluate Formulation use_sonication->re_evaluate re_evaluate->proceed Precipitation Resolved reformulate Consider Alternative Vehicle (e.g., Cyclodextrin) re_evaluate->reformulate Precipitation Persists

Caption: Troubleshooting precipitation logic.

References

Addressing common challenges in Sipagladenant-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sipagladenant-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent and selective A₂A adenosine receptor inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as KW-6356) is an orally active, non-xanthine adenosine A₂A receptor inverse agonist.[1] Its primary mechanism of action is to bind to the A₂A receptor and reduce its basal level of signaling, a characteristic of inverse agonists.[1] Furthermore, it exhibits insurmountable antagonism, meaning that it can depress the maximal response of an agonist, a feature attributed to its slow dissociation from the receptor.[1] This is in contrast to surmountable antagonists like istradefylline, which can be overcome by increasing agonist concentrations.[1]

Q2: What are the main research applications for this compound?

This compound is primarily investigated for its therapeutic potential in neurological and neurodegenerative disorders. Preclinical studies have shown its efficacy in models of Parkinson's disease, where it can improve motor function.[2] It is also being researched for its role in addressing frontal lobe dysfunction.

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To maintain stability, it is crucial to store solutions in sealed containers, protected from light and moisture.

Q4: What are the recommended solvents for preparing this compound solutions?

This compound is soluble in DMSO. For in vivo experiments, a common formulation involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as a solution containing SBE-β-CD in saline.

Troubleshooting Guides

In Vitro Assay Challenges

Problem 1: High variability in IC₅₀ values in cAMP functional assays.

  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Ensure that cells are used at a consistent passage number and density. Culture conditions such as media composition and serum concentration should be standardized across experiments.

  • Possible Cause 2: Presence of endogenous adenosine.

    • Solution: The presence of endogenous adenosine in the cell culture can compete with this compound, leading to an underestimation of its potency. To mitigate this, consider adding adenosine deaminase to the assay buffer to degrade any endogenous adenosine.

  • Possible Cause 3: Insufficient incubation time.

    • Solution: As an insurmountable antagonist with a slow dissociation rate, this compound may require a longer pre-incubation time to reach equilibrium with the A₂A receptor. Optimize the pre-incubation time with this compound before adding the agonist.

Problem 2: Low or no observable inverse agonist activity.

  • Possible Cause 1: Low basal receptor signaling.

    • Solution: Inverse agonism can only be observed if the A₂A receptors in your cell line exhibit constitutive (basal) activity. If the basal signaling is too low, the effect of an inverse agonist will not be detectable. Consider using a cell line with a higher level of receptor expression or constitutive activity.

  • Possible Cause 2: Assay sensitivity.

    • Solution: Ensure your cAMP assay is sensitive enough to detect small changes in basal signaling. Luminescence-based assays, such as those using a luciferase reporter with a cAMP-binding domain, can offer higher sensitivity.

Problem 3: Difficulty in achieving complete inhibition in radioligand binding assays.

  • Possible Cause 1: High non-specific binding of the radioligand.

    • Solution: High non-specific binding can mask the specific binding of the radioligand to the A₂A receptor. To reduce this, use a low concentration of the radioligand (ideally at or below its Kd value) and include a high concentration of a non-radiolabeled, high-affinity ligand as a control for non-specific binding.

  • Possible Cause 2: Insufficient concentration of this compound.

    • Solution: Due to its high affinity, a sufficiently high concentration of this compound is required to fully displace the radioligand. Ensure your concentration range is adequate to achieve saturation of the binding sites.

In Vivo Experiment Challenges

Problem 1: Poor oral bioavailability or inconsistent in vivo efficacy.

  • Possible Cause 1: Suboptimal formulation.

    • Solution: this compound has low aqueous solubility. For oral administration, a formulation that enhances its solubility and absorption is critical. A common approach is to first dissolve it in an organic solvent like DMSO and then disperse it in a vehicle containing a solubilizing agent such as sulfobutylether-β-cyclodextrin (SBE-β-CD). It is recommended to prepare the final working solution fresh on the day of the experiment.

  • Possible Cause 2: Inappropriate dosage.

    • Solution: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. Conduct dose-response studies to determine the optimal dose for your experimental setup. Preclinical studies in rats have shown effects at doses as low as 0.1-0.3 mg/kg.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesReceptorValueAssay Type
KiHumanA₂A0.12 nMRadioligand Binding
KiMarmosetA₂A0.08 nMRadioligand Binding
KiDogA₂A0.11 nMRadioligand Binding
KiRatA₂A0.20 nMRadioligand Binding
KiMouseA₂A0.24 nMRadioligand Binding
KiHumanA₁>1000 nMRadioligand Binding
KiHumanA₂B>1000 nMRadioligand Binding
KiHumanA₃>1000 nMRadioligand Binding
IC₅₀HumanA₂A0.46 nMcAMP Functional Assay

Note: Data compiled from preclinical studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: cAMP Functional Assay for A₂A Receptor Inverse Agonism

This protocol is a representative method for determining the inverse agonist activity of this compound on the human A₂A receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

  • CHO or HEK293 cells stably expressing the human A₂A adenosine receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Adenosine deaminase (ADA).

  • This compound.

  • cAMP detection kit (e.g., HTRF, GloSensor).

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • On the day of the assay, detach the cells and resuspend them in assay buffer at the desired density.

    • Add adenosine deaminase (final concentration, e.g., 1 U/mL) to the cell suspension to degrade endogenous adenosine.

  • Compound Addition:

    • Dispense the cell suspension into the 384-well plate.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow this compound to bind to the receptors.

  • cAMP Measurement:

    • Following incubation, measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound. A decrease in the basal cAMP level indicates inverse agonist activity. Calculate the IC₅₀ value from the resulting dose-response curve.

Protocol 2: Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the A₂A receptor.

Materials:

  • Cell membranes prepared from cells expressing the A₂A receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radioligand specific for the A₂A receptor (e.g., [³H]-ZM241385).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled A₂A antagonist).

  • Glass fiber filter mats.

  • Scintillation cocktail.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound (or vehicle/non-specific binding control) in binding buffer.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sipagladenant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Inhibits (Inverse Agonist) G_Protein Gαs A2A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: this compound signaling pathway.

Experimental_Workflow_cAMP start Start cell_prep Prepare A₂A Receptor- Expressing Cells start->cell_prep dispense_cells Dispense Cells into 384-well Plate cell_prep->dispense_cells add_compound Add this compound (or Vehicle) dispense_cells->add_compound incubate Incubate at RT add_compound->incubate measure_cAMP Measure cAMP Levels incubate->measure_cAMP analyze Analyze Data (IC₅₀ Calculation) measure_cAMP->analyze end End analyze->end

Caption: Workflow for cAMP functional assay.

Troubleshooting_Logic cluster_cAMP cAMP Assay cluster_binding Binding Assay issue Inconsistent In Vitro Results? cAMP_variability High IC₅₀ Variability? issue->cAMP_variability Yes binding_inhibition Incomplete Inhibition? issue->binding_inhibition No check_cells Standardize Cell Culture Conditions cAMP_variability->check_cells Possible Cause add_ada Add Adenosine Deaminase cAMP_variability->add_ada Possible Cause optimize_incubation Optimize Pre-incubation Time cAMP_variability->optimize_incubation Possible Cause reduce_nonspecific Reduce Non-specific Binding binding_inhibition->reduce_nonspecific Possible Cause increase_conc Increase this compound Concentration Range binding_inhibition->increase_conc Possible Cause

References

Strategies to improve the therapeutic window of Sipagladenant in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sipagladenant (KW-6356) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the therapeutic window of this potent A2A adenosine receptor inverse agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: We are observing lower than expected efficacy of this compound in our in vivo Parkinson's disease model. What are the potential reasons and troubleshooting steps?

A1: Several factors can contribute to lower-than-expected efficacy. Consider the following:

  • Suboptimal Dosing: The effective dose can vary between animal models and species. Preclinical studies have shown efficacy at doses of 0.1 mg/kg and 0.3 mg/kg for improving cognitive and motor parameters in rodents.[1] Ensure your dose is within a validated range.

  • Poor Bioavailability: this compound is orally active, but its bioavailability can be influenced by the formulation. Consider optimizing the formulation to enhance solubility and absorption.

  • Animal Model Variability: The choice of Parkinson's disease model (e.g., 6-OHDA, MPTP) and the extent of the lesion can significantly impact the observed efficacy. Ensure your model is well-characterized and appropriate for testing A2A receptor antagonists.

  • Timing of Administration: The therapeutic effect may be dependent on the timing of administration relative to disease progression or co-administration with other drugs like L-DOPA.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific animal model.

  • Formulation Analysis: Evaluate the solubility and stability of your this compound formulation. Consider micronization, use of solubilizing agents, or development of a self-emulsifying drug delivery system (SEDDS).[2]

  • Model Validation: Confirm the extent of the dopaminergic lesion in your animal model using techniques like tyrosine hydroxylase (TH) immunohistochemistry.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to correlate drug exposure with the therapeutic effect.

Q2: Our research team is concerned about potential off-target effects and toxicity with this compound. How can we assess and mitigate these risks?

A2: While clinical trials have reported this compound to be well-tolerated with no major safety concerns, it is crucial to monitor for potential adverse effects in preclinical studies.[3]

  • On-Target Side Effects: As an A2A receptor antagonist, on-target effects may include cardiovascular or central nervous system (CNS) modulation.

  • Off-Target Side Effects: Although this compound is highly selective, high concentrations could potentially interact with other receptors or enzymes.

Assessment and Mitigation Strategies:

  • Comprehensive Toxicity Studies: Conduct thorough preclinical toxicity studies, including acute and chronic dosing regimens, in relevant animal models.[4]

  • In Vitro Selectivity Profiling: Screen this compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Dose Optimization: The therapeutic window can be widened by identifying the minimum effective dose and the maximum tolerated dose.

  • Combination Therapy: Combining this compound with other therapeutic agents may allow for lower, more tolerable doses of each compound while achieving a synergistic effect.

Q3: We are planning a combination study with this compound and L-DOPA. What is the rationale and what potential challenges should we anticipate?

A3: The primary rationale for combining A2A receptor antagonists with L-DOPA is to potentiate the anti-parkinsonian effects of L-DOPA and potentially reduce L-DOPA-induced dyskinesias.[5]

Potential Challenges:

  • Dyskinesia: While A2A antagonists are expected to reduce dyskinesia, the interaction with L-DOPA can be complex and dose-dependent. Careful monitoring of abnormal involuntary movements is essential.

  • Pharmacokinetic Interactions: Co-administration may alter the pharmacokinetics of either this compound or L-DOPA.

  • Additive Side Effects: The combination may lead to an increase in the incidence or severity of side effects.

Experimental Approach:

  • Establish a Dyskinesia Model: Use a validated animal model of L-DOPA-induced dyskinesia (LID), such as the 6-OHDA-lesioned rat or the MPTP-treated primate.

  • Dose-Finding Studies: Systematically evaluate different dose combinations of this compound and L-DOPA to identify a combination that maximizes efficacy and minimizes dyskinesia.

  • Behavioral Assessments: Utilize established rating scales to quantify both parkinsonian motor deficits and the severity of dyskinesia.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds. Note: Comprehensive preclinical pharmacokinetic data for this compound is not publicly available. The tables are populated with available data and placeholders for where additional experimental data would be beneficial.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
pKi (A2A Receptor) Human9.93
pKB (cAMP accumulation) Human (Namalwa cells)10.00
pEC50 (Inverse Agonism) Human (HEK293 cells)8.46
Selectivity HumanHigh selectivity over A1, A2B, and A3 receptors

Table 2: Preclinical Pharmacokinetic Parameters (Illustrative)

ParameterSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compoundRatData not availableTBDTBDTBD
This compoundMouseData not availableTBDTBDTBD
Compound ps297MouseSingle oral dose23 ± 190.5 - 119.6 ± 21
Compound ps318MouseSingle oral dose75 ± 220.25 - 0.535 ± 23

Data for compounds ps297 and ps318 (GPR119 agonists) are included for illustrative purposes to show typical preclinical pharmacokinetic parameters.

Table 3: Clinical Efficacy of this compound in Parkinson's Disease

Clinical TrialTreatment GroupChange from Baseline in MDS-UPDRS Part III Scorep-valueReference
Phase 2a (NCT02939391) High-dose this compound-4.76<0.05 vs. Placebo
Low-dose this compound-5.37<0.05 vs. Placebo
Placebo-3.14-
Phase 2b (NCT03703570) This compoundStatistically significant improvement vs. Placebo<0.05
Placebo--

Table 4: Reported Adverse Events in this compound Clinical Trials

Clinical TrialAdverse EventFrequencySeverityReference
Phase 2a & 2b Specific event data not publicly detailedTBDNo major safety issues observed

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. A2A Receptor Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor.

  • Materials:

    • HEK293 cell membranes expressing the human A2A receptor.

    • Radioligand: [³H]ZM241385 or another suitable A2A receptor antagonist radioligand.

    • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and either this compound, vehicle, or the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Functional Assay for Inverse Agonism

  • Objective: To assess the inverse agonist activity of this compound on the A2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human A2A receptor.

    • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed the A2A receptor-expressing cells in a multi-well plate and culture overnight.

    • Replace the culture medium with assay buffer and incubate with serial dilutions of this compound.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.

    • A decrease in basal cAMP levels in the presence of this compound indicates inverse agonist activity.

3. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

  • Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease in rats.

  • Materials:

    • Adult male Sprague-Dawley or Wistar rats.

    • 6-Hydroxydopamine (6-OHDA) hydrochloride.

    • Ascorbic acid-saline solution (0.02% w/v).

    • Stereotaxic apparatus.

    • Anesthetics (e.g., isoflurane, ketamine/xylazine).

  • Procedure:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Dissolve 6-OHDA in ice-cold ascorbic acid-saline to the desired concentration (e.g., 8 µg in 4 µL).

    • Drill a small burr hole in the skull over the target brain region (e.g., medial forebrain bundle or striatum).

    • Slowly inject the 6-OHDA solution into the target site using a microsyringe.

    • Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the incision and allow the animal to recover.

    • Assess the extent of the lesion after 2-3 weeks using behavioral tests (e.g., apomorphine-induced rotations) and post-mortem neurochemical or immunohistochemical analysis.

4. Assessment of L-DOPA-Induced Dyskinesia (LID) in a Primate Model

  • Objective: To evaluate the effect of this compound on L-DOPA-induced dyskinesia in a non-human primate model of Parkinson's disease.

  • Materials:

    • MPTP-treated parkinsonian monkeys (e.g., macaques or marmosets).

    • L-DOPA/carbidopa.

    • This compound.

    • Validated dyskinesia rating scale.

  • Procedure:

    • Induce a stable parkinsonian state in the monkeys using systemic administration of MPTP.

    • Chronically treat the animals with L-DOPA until they exhibit consistent and stable dyskinesia.

    • On test days, administer this compound (or vehicle) prior to the L-DOPA dose.

    • Videotape the animals and score the severity of dyskinesia at regular intervals using a validated rating scale that assesses the amplitude and duration of abnormal involuntary movements.

    • Also, assess the anti-parkinsonian efficacy of the treatment combination.

Mandatory Visualizations

Signaling Pathway of A2A Receptor Antagonism

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces Dopamine_Release Dopamine Release cAMP->Dopamine_Release Inhibits Dopamine Dopamine Dopamine_Release->Dopamine Releases This compound This compound This compound->A2A_Receptor Blocks D2_Receptor D2 Receptor Motor_Control Motor Control D2_Receptor->Motor_Control Modulates Dopamine->D2_Receptor Activates

Caption: A2A receptor signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Preclinical Efficacy Testing

G Start Start Animal_Model Induce Parkinson's Model (e.g., 6-OHDA lesion in rats) Start->Animal_Model Baseline_Testing Baseline Behavioral Assessment (e.g., Rotarod, Cylinder Test) Animal_Model->Baseline_Testing Randomization Randomize into Treatment Groups Baseline_Testing->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment This compound Group Randomization->Treatment Vehicle Group Post_Treatment_Testing Post-Treatment Behavioral Assessment Treatment->Post_Treatment_Testing Data_Analysis Analyze Behavioral Data Post_Treatment_Testing->Data_Analysis Histology Post-mortem Histological Analysis (e.g., TH Staining) Data_Analysis->Histology End End Histology->End

Caption: Workflow for preclinical efficacy testing of this compound in a rodent model of Parkinson's disease.

Logical Relationship for Improving Therapeutic Window

G Goal Improve Therapeutic Window of this compound Strategy1 Formulation Strategies Goal->Strategy1 Strategy2 Combination Therapy Goal->Strategy2 Strategy3 Dose Optimization Goal->Strategy3 Sub_Strategy1a Enhance Bioavailability Strategy1->Sub_Strategy1a Sub_Strategy1b Controlled Release Strategy1->Sub_Strategy1b Sub_Strategy2a Synergistic Efficacy Strategy2->Sub_Strategy2a Sub_Strategy2b Reduce Adverse Effects Strategy2->Sub_Strategy2b Sub_Strategy3a Minimum Effective Dose Strategy3->Sub_Strategy3a Sub_Strategy3b Maximum Tolerated Dose Strategy3->Sub_Strategy3b

References

Investigating and controlling for off-target effects of Sipagladenant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for investigating and controlling for potential off-target effects of Sipagladenant (KW-6356). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist.[1][2] Its primary mechanism of action is to block the binding of adenosine to the A2A receptor and to inhibit the receptor's constitutive activity.[3] This activity modulates downstream signaling pathways, primarily by preventing the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1]

Q2: What is known about the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human adenosine A2A receptor. It has been shown to have at least 100-fold greater affinity for the A2A receptor compared to other adenosine receptor subtypes.[1]

Q3: Have any specific off-target interactions been identified for this compound?

A3: Off-target screening has been conducted for this compound. At a concentration of 10 µM, it shows weak inhibition (<30%) against a broad panel of receptors, transporters, and ion channels. However, a notable off-target interaction is a 50.1% inhibition of the dopamine D5 receptor at this concentration. Inhibition of monoamine oxidase A (MAO-A), MAO-B, and catechol-O-methyltransferase (COMT) was found to be insignificant.

Q4: How does the "insurmountable antagonism" of this compound affect experimental design?

A4: this compound is characterized as an insurmountable antagonist, meaning that increasing concentrations of an agonist cannot fully overcome its inhibitory effect. This is often due to a slow dissociation rate from the receptor. In functional assays, this will manifest as a depression of the maximal response of the agonist, in addition to a rightward shift in the agonist's concentration-response curve. It is crucial to consider pre-incubation times with this compound to allow for receptor binding equilibrium to be reached before adding an agonist.

Q5: What are the potential implications of the interaction with the dopamine D5 receptor?

A5: The 50.1% inhibition of the dopamine D5 receptor at 10 µM suggests a potential for off-target effects at high concentrations of this compound. The D5 receptor, like the adenosine A2A receptor, is coupled to a Gs protein and its activation leads to an increase in intracellular cAMP. Therefore, antagonism of the D5 receptor could lead to a decrease in cAMP levels in cells where this receptor is expressed, potentially confounding results in cAMP-based assays. It is advisable to use cell lines with low or no endogenous D5 receptor expression for A2A receptor-specific functional assays, or to use a counter-screening assay to assess D5 receptor activity independently.

Quantitative Data Summary

The following tables summarize the known on-target and off-target binding affinities and functional activities of this compound.

Table 1: On-Target and Adenosine Receptor Selectivity Profile of this compound

TargetSpeciesAssay TypeParameterValue
Adenosine A2A Receptor HumanRadioligand BindingpKi9.93
HumanRadioligand BindingKd0.13 nM
HumanFunctional (cAMP)pEC50 (Inverse Agonism)8.46
Adenosine A1 ReceptorMouseRadioligand BindingpKi7.51
Adenosine A2B ReceptorHumanRadioligand BindingpKi7.49

Table 2: Off-Target Screening Profile of this compound at 10 µM

TargetTarget ClassAssay TypeResult (% Inhibition)
Dopamine D5 Receptor GPCRRadioligand Binding50.1%
MAO-AEnzymeEnzymatic Assay1.40%
MAO-BEnzymeEnzymatic Assay4.01%
COMTEnzymeEnzymatic Assay2.22%
Representative PanelVariousRadioligand Binding<30%

Note: The representative panel refers to a broad off-target screening panel, such as the Eurofins SafetyScreen44, which includes a variety of GPCRs, ion channels, transporters, and enzymes.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol is adapted from standard industry practices for assessing compound affinity at various targets.

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the target receptor.

  • Radioligand specific for the target receptor.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other necessary ions).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay to Assess A2A and D5 Receptor Antagonism

This protocol can be used to functionally characterize the antagonist activity of this compound at both the adenosine A2A and dopamine D5 receptors.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • HEK293 cells stably expressing either the human adenosine A2A receptor or the human dopamine D5 receptor.

  • Cell culture medium and reagents.

  • This compound stock solution.

  • A2A receptor agonist (e.g., NECA).

  • D5 receptor agonist (e.g., Dopamine or a D1/D5 selective agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Pre-incubate for a time sufficient to allow for binding, especially important for an insurmountable antagonist (e.g., 30-60 minutes).

  • Agonist Stimulation: Add the respective agonist (NECA for A2A, Dopamine for D5) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate for a time that allows for optimal cAMP production (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the percent inhibition of the agonist response at each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low antagonist activity of this compound in a functional assay. Insufficient pre-incubation time for the insurmountable antagonist to bind to the receptor.Increase the pre-incubation time with this compound before adding the agonist. A time-course experiment may be necessary to determine the optimal pre-incubation period.
This compound concentration is too low.Verify the concentration of your stock solution and ensure the final assay concentrations are appropriate to observe an effect.
High background signal in cAMP assay. High constitutive activity of the expressed receptor.Reduce the number of cells per well.
Contamination of reagents.Prepare fresh reagents and buffers.
Inconsistent results between experimental repeats. Variability in cell number or health.Ensure consistent cell seeding density and use cells at a low passage number.
Pipetting errors.Calibrate pipettes and use proper pipetting techniques.
This compound appears more potent than expected in a cAMP assay. The cell line endogenously expresses both A2A and D5 receptors.Use a cell line that only expresses the target of interest. Alternatively, use a selective antagonist for the non-target receptor to block its contribution to the signal.
Maximal agonist response is suppressed even at low concentrations of this compound. This is the expected behavior of an insurmountable antagonist.This is not an error but a characteristic of the compound. Analyze the data using models appropriate for insurmountable antagonism to determine the pA2 value, which provides an estimate of the antagonist's affinity.

Visualizations

Adenosine_A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Adenosine Adenosine Adenosine->A2AR Binds & Activates This compound This compound This compound->A2AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway and Point of this compound Intervention.

Dopamine_D5_Signaling_Pathway cluster_membrane Cell Membrane D5R Dopamine D5 Receptor G_protein Gs Protein D5R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Dopamine Dopamine Dopamine->D5R Binds & Activates This compound This compound (Off-Target) This compound->D5R Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Mediates

Caption: Potential Off-Target Interaction of this compound with the Dopamine D5 Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Off-Target Screening cluster_functional Functional Characterization Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., SafetyScreen44 Panel) Hit_Identification Identify Significant Off-Targets (e.g., >50% inhibition) Primary_Screen->Hit_Identification Functional_Assay Secondary Screen: Functional Assay (e.g., cAMP) for identified off-targets Hit_Identification->Functional_Assay Potency_Determination Determine Functional Potency (IC50) and Mechanism of Action Functional_Assay->Potency_Determination Risk_Assessment Risk Assessment and Further Investigation Potency_Determination->Risk_Assessment

Caption: Experimental Workflow for Investigating Off-Target Effects of this compound.

References

How to minimize variability in Sipagladenant experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental outcomes involving Sipagladenant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist.[1] Its primary mechanism of action is to block the A2A receptor, which is a Gs protein-coupled receptor (GPCR). Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By antagonizing this receptor, this compound can modulate downstream signaling pathways, which is particularly relevant in neurological conditions such as Parkinson's disease where it can influence dopamine signaling.[2]

Q2: What are the key in vitro assays to characterize the activity of this compound?

A2: The two primary in vitro assays for characterizing this compound are:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the A2A receptor by measuring its ability to displace a radiolabeled ligand.

  • cAMP Accumulation Assays: These functional assays measure the ability of this compound to inhibit the agonist-induced production of cAMP, which determines its potency (IC50) as an antagonist or inverse agonist.[3]

Q3: How should this compound stock solutions be prepared and stored to ensure stability?

A3: To ensure the stability and reliability of experimental results, proper handling of this compound is crucial.

  • Solubility: this compound has good solubility in DMSO. For in vivo studies, a common solvent system is 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

  • Stock Solution Storage: Unused stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the common sources of variability in this compound experiments?

A4: Variability in experimental outcomes with this compound can arise from several factors:

  • Reagent Quality and Consistency: Variations in the quality and lot of reagents, including cell culture media, serum, and the agonist used, can impact results.

  • Cell Health and Passage Number: The health, confluency, and passage number of the cells expressing the A2A receptor are critical. High passage numbers can lead to altered receptor expression levels.

  • Assay Conditions: Inconsistent incubation times, temperatures, and cell densities can significantly affect the outcome.

  • Endogenous Adenosine: The presence of endogenous adenosine in cell cultures can compete with this compound, leading to an underestimation of its potency. Including adenosine deaminase in the assay buffer can help mitigate this.

  • Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration.

Troubleshooting Guides

Radioligand Binding Assays
Issue Possible Causes Recommended Solutions
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the compound or radioligand with filters or plasticware.- Inappropriate filter type.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of wash steps with ice-cold buffer.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).- Test different filter types (e.g., glass fiber filters).
Low Specific Binding - Low receptor expression in the cell membrane preparation.- Inactive radioligand.- Incorrect assay buffer composition.- Verify receptor expression levels using a positive control or another validated method.- Check the age and storage conditions of the radioligand.- Ensure the assay buffer has the correct pH and ionic strength.
High Well-to-Well Variability - Inconsistent pipetting.- Uneven cell membrane distribution.- Temperature gradients across the plate.- Use calibrated pipettes and practice consistent dispensing techniques.- Ensure the membrane preparation is homogenous before aliquoting.- Incubate plates in a stable temperature environment.
Inconsistent Ki Values - Inaccurate determination of radioligand concentration or Kd.- Assay not at equilibrium.- Re-evaluate the radioligand concentration and perform saturation binding experiments to confirm the Kd.- Optimize incubation time to ensure binding has reached equilibrium.
cAMP Functional Assays
Issue Possible Causes Recommended Solutions
No or Weak Antagonist Effect - Inactive this compound.- Low agonist stimulation.- Low receptor expression.- Presence of endogenous adenosine.- Prepare fresh this compound stock solutions.- Use a validated agonist at a concentration that elicits a robust response (e.g., EC80).- Confirm A2A receptor expression in the cell line.- Add adenosine deaminase to the assay buffer to degrade endogenous adenosine.
High Basal cAMP Levels - Constitutive activity of the A2A receptor.- Presence of other Gs-coupled receptors.- Phosphodiesterase (PDE) inhibition by other compounds.- As an inverse agonist, this compound is expected to reduce basal cAMP levels.- Use a cell line with well-characterized receptor expression.- If not the intended target, screen other components of the assay for PDE inhibitory activity.
High Variability in IC50 Values - Inconsistent cell density.- Variation in agonist concentration.- Different incubation times.- Optimize and standardize the cell number per well.- Prepare fresh agonist dilutions for each experiment.- Strictly adhere to the optimized incubation time.
"Bell-Shaped" Dose-Response Curve - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Cytotoxicity.- Visually inspect for precipitation and consider using a different solvent or lower concentrations.- Test for activity at other receptors or signaling pathways.- Perform a cell viability assay in parallel.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Radioligand: [3H]ZM241385 or [3H]CGS21680

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine)

  • This compound

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester and scintillation counter

Methodology:

  • Membrane Preparation: Grow HEK293-hA2A cells to ~80-90% confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Serial dilutions of this compound (or vehicle for total binding)

    • A high concentration of an unlabeled ligand (e.g., 10 µM NECA) for non-specific binding determination

    • A fixed concentration of the radioligand (typically at its Kd value)

    • Cell membrane preparation (e.g., 20-50 µg of protein per well)

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the potency (IC50) of this compound as an antagonist of the adenosine A2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human adenosine A2A receptor

  • Cell culture medium

  • Assay buffer or cell culture medium

  • A2A receptor agonist (e.g., NECA or CGS21680)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation

  • Adenosine deaminase (optional, to degrade endogenous adenosine)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer (if required by the kit)

  • Multi-well plates (format depends on the detection kit)

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate and grow them to the desired confluency (typically 80-90%).

  • Pre-treatment with Antagonist: Remove the culture medium and pre-treat the cells with various concentrations of this compound (or vehicle) in the presence of a PDE inhibitor for a specific duration (e.g., 15-30 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., EC80 concentration of NECA) for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP, following the instructions of the chosen cAMP detection kit.

  • cAMP Measurement: Measure the cAMP concentration using the detection kit according to the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP production and determine its IC50 value.

Visualizations

Sipagladenant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: this compound's mechanism of action in the A2A receptor signaling pathway.

Experimental_Workflow_cAMP_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_seeding 1. Seed Cells (HEK293-hA2A) compound_prep 2. Prepare this compound and Agonist Dilutions antagonist_incubation 3. Pre-incubate cells with this compound compound_prep->antagonist_incubation agonist_stimulation 4. Stimulate with A2A Agonist (e.g., NECA) antagonist_incubation->agonist_stimulation cell_lysis 5. Lyse Cells agonist_stimulation->cell_lysis cAMP_detection 6. Measure cAMP Levels (e.g., HTRF) cell_lysis->cAMP_detection data_analysis 7. Analyze Data (IC50 determination) cAMP_detection->data_analysis

Caption: A streamlined workflow for a this compound cAMP functional assay.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_cells Cellular Issues cluster_protocol Protocol Deviations start Inconsistent Experimental Results reagent_quality Check Reagent Quality & Lot Numbers start->reagent_quality cell_health Assess Cell Health & Passage Number start->cell_health assay_conditions Standardize Assay Conditions (Time, Temp, Density) start->assay_conditions compound_stability Verify this compound Solubility & Storage reagent_quality->compound_stability receptor_expression Confirm A2A Receptor Expression Level cell_health->receptor_expression endogenous_adenosine Consider Endogenous Adenosine Effects assay_conditions->endogenous_adenosine

Caption: A logical troubleshooting workflow for this compound experiments.

References

Sipagladenant Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Sipagladenant Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as KW-6356, is a potent and selective second-generation adenosine A2A receptor antagonist and inverse agonist.[1] As an antagonist, it blocks the binding of the endogenous ligand adenosine to the A2A receptor. As an inverse agonist, it can also reduce the receptor's basal activity in the absence of an agonist. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] By blocking this receptor, this compound effectively modulates downstream signaling pathways.

Q2: Why was the clinical development of this compound discontinued?

A2: The clinical development of this compound for Parkinson's disease was discontinued by Kyowa Kirin despite promising results in Phase 2 clinical trials.[2] The decision was not based on any safety or efficacy concerns. Instead, it was a strategic decision based on the "global regulatory landscape, development hurdles, and timelines for potential market entry."[2][3] Phase 2 trials demonstrated that this compound was effective in improving motor symptoms both as a monotherapy and as an adjunctive therapy to levodopa.

Q3: What makes this compound different from other A2A receptor antagonists like istradefylline?

A3: this compound was designed to be a pharmacologically superior successor to istradefylline. In vitro and preclinical studies have shown that this compound has an approximately 100-fold higher affinity for the human A2A receptor. It also exhibits a prolonged receptor residence time and functions as an insurmountable antagonist and inverse agonist, which are distinct pharmacological properties compared to istradefylline.

Q4: What are the key considerations for preparing this compound for in vitro and in vivo experiments?

A4: this compound is orally active. For in vivo studies, it is crucial to select an appropriate dissolution method based on the experimental animal and administration route. A common approach involves first preparing a clear stock solution in a solvent like DMSO, and then sequentially adding co-solvents. For example, a stock solution can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline). It is recommended to prepare working solutions for in vivo experiments freshly on the day of use. For in vitro experiments, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

In Vitro Experiments (e.g., cAMP Assays)

Issue 1: High variability or inconsistent IC50 values in cAMP assays.

Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage range for all experiments.
Reagent Variability Inconsistent lots of reagents such as cell culture media, serum, or the agonist used to stimulate cAMP production can introduce variability. Ensure consistency in the source and lot of all critical reagents.
Assay Conditions Minor variations in incubation time, temperature, or cell density can significantly impact results. Adhere strictly to a standardized and optimized protocol.
Endogenous Adenosine Endogenous adenosine produced by the cells can compete with this compound, leading to an underestimation of its potency. Consider adding adenosine deaminase to the assay buffer to degrade endogenous adenosine.

Issue 2: Low or no observable antagonist activity.

Potential Cause Recommended Solution
Inactive Agonist The agonist used to stimulate cAMP production may be degraded or inactive. Confirm the potency and efficacy of your agonist (e.g., NECA) in your cell system before performing antagonist experiments.
Poor Cell Health or Low Receptor Expression Ensure cells are healthy, not over-confluent, and have adequate A2A receptor expression. Verify receptor expression using techniques like qPCR or Western blot.
Incorrect this compound Concentration The concentrations of this compound used may be too low to elicit an observable effect. Perform a wide dose-response curve to determine the optimal concentration range.
Solubility Issues This compound may have precipitated out of solution. Visually inspect solutions for any precipitation and ensure proper solubilization techniques are used.
In Vivo Experiments (e.g., Parkinson's Disease Models)

Issue 1: Lack of efficacy or high variability in animal models of Parkinson's disease.

Potential Cause Recommended Solution
Inadequate Dosing The dose of this compound may be suboptimal. Conduct a dose-response study to determine the minimum effective dose in your specific animal model. Published studies have used doses around 1 mg/kg in MPTP-treated marmosets.
Pharmacokinetic Variability Differences in absorption, distribution, metabolism, and excretion between individual animals can lead to variable responses. Ensure consistent administration techniques and consider monitoring plasma levels of this compound if possible.
Severity of the Animal Model The degree of neurodegeneration in your animal model can influence the observed efficacy. Ensure a consistent and reproducible level of lesioning (e.g., with MPTP or 6-OHDA) across all animals.
Interaction with other compounds If using this compound as an adjunct therapy, the dose and timing of administration of the other compound (e.g., L-DOPA) can significantly impact the outcome. Optimize the dosing regimen for the combination therapy.

Issue 2: Observation of unexpected side effects or toxicity.

Potential Cause Recommended Solution
Off-target effects Although this compound is highly selective for the A2A receptor, off-target effects at very high doses cannot be completely ruled out. Ensure you are using a dose within the therapeutic window.
Vehicle-related toxicity The vehicle used to dissolve this compound may be causing adverse effects. Always include a vehicle-only control group to assess any vehicle-related toxicity.
Dyskinesia While preclinical studies suggest a low risk of dyskinesia with this compound, especially compared to L-DOPA alone, it is important to monitor for and quantify any dyskinetic movements, particularly in combination therapy studies.

Experimental Protocols & Data

In Vitro Data: this compound Binding Affinity
Receptor SubtypeZM241385 Ki (nM)
Human A1550
Human A2A0.5
Human A2B150
Human A377

Data for ZM241385 is provided for reference and to highlight the selectivity profile of a well-characterized A2A antagonist.

In Vivo Data: Efficacy of this compound in a Primate Model of Parkinson's Disease

The following table summarizes the key findings from a study of this compound in MPTP-treated common marmosets, a well-established preclinical model of Parkinson's disease.

Experimental ConditionKey FindingCitation
Monotherapy Oral administration of this compound (up to 1 mg/kg) reversed motor disability in a dose-dependent manner. The anti-parkinsonian activity was significantly greater than that of istradefylline.
Adjunct therapy with L-DOPA This compound (1 mg/kg) enhanced the anti-parkinsonian effects of various doses of L-DOPA (2.5-10 mg/kg).
Effect on Dyskinesia Chronic co-administration of this compound (1 mg/kg) with a low dose of L-DOPA (2.5 mg/kg) for 21 days did not significantly increase dyskinesia compared to an optimal dose of L-DOPA alone.
Detailed Methodology: In Vitro cAMP Assay

This protocol provides a detailed methodology for a competitive immunoassay to measure the effect of this compound on cAMP levels in cells expressing the A2A receptor.

1. Cell Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human A2A receptor in appropriate media.

  • On the day of the assay, harvest cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 100 µM IBMX to inhibit phosphodiesterases).

  • Determine cell density and adjust to the desired concentration (e.g., 1 x 10^6 cells/mL).

2. Assay Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the this compound dilutions.

  • Add a fixed, sub-maximal concentration (e.g., EC80) of an A2A receptor agonist (e.g., CGS21680 or NECA) to all wells except the basal and control wells.

  • Add the cell suspension to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

3. cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).

  • Incubate at room temperature for the recommended time to allow for the competitive binding reaction to reach equilibrium.

4. Data Analysis:

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Screening (e.g., cAMP Assay) start->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Parkinson's Models) in_vitro->in_vivo Lead Compound Selection data_analysis Data Analysis and Interpretation in_vitro->data_analysis pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd pk_pd->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion Troubleshooting_Tree start Inconsistent Results? check_reagents Check Reagent Consistency & Stability start->check_reagents Yes check_cells Verify Cell Health & Receptor Expression start->check_cells Yes check_protocol Review & Standardize Experimental Protocol start->check_protocol Yes reagent_issue Inconsistent Lots or Degraded Compounds? check_reagents->reagent_issue cell_issue High Passage # or Low Receptor Expression? check_cells->cell_issue protocol_issue Variations in Incubation Time, Temp, or Density? check_protocol->protocol_issue solution_reagent Use New Aliquots & Consistent Lots reagent_issue->solution_reagent Yes solution_cell Use Low Passage Cells & Validate Expression cell_issue->solution_cell Yes solution_protocol Strictly Adhere to Standardized Protocol protocol_issue->solution_protocol Yes

References

Optimizing Brain Penetration of Sipagladenant in CNS Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the brain penetration of Sipagladenant and other small molecule CNS drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound (KW-6356) is an orally active, non-xanthine selective antagonist and inverse agonist of the adenosine A₂A receptor.[1][2][3][4] It was under development for the treatment of Parkinson's disease.[5] While specific experimental data on its brain penetration are not publicly available, its general properties are relevant for CNS drug development.

PropertyValueSource
IUPAC Name N-(4-(furan-2-yl)-5-(tetrahydro-2H-pyran-4-carbonyl)thiazol-2-yl)-6-methylnicotinamide
Molecular Formula C₂₀H₁₉N₃O₄S
Molar Mass 397.45 g·mol⁻¹

Understanding these properties is the first step in predicting and troubleshooting its ability to cross the blood-brain barrier (BBB).

Q2: My in vitro BBB model shows low permeability for my compound. What are the potential causes and how can I troubleshoot this?

Low apparent permeability (Papp) in an in vitro BBB model can stem from several factors. Here’s a troubleshooting guide:

Potential CauseTroubleshooting Steps
Poor Passive Diffusion - Assess Physicochemical Properties: Ensure the compound adheres to the "rule of five" for CNS drugs (e.g., MW < 400-500 Da, logP 1-3, < 8 H-bond donors/acceptors). Modify the chemical structure to improve lipophilicity if necessary.
Active Efflux - Conduct P-gp Substrate Assay: Use an MDCK-MDR1 cell line to determine if your compound is a substrate for P-glycoprotein (P-gp). An efflux ratio (ER) > 2 suggests active efflux. - Use P-gp Inhibitors: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in your permeability assay. A significant increase in Papp in the presence of the inhibitor confirms P-gp mediated efflux.
Model Integrity Issues - Measure TEER: Ensure the transendothelial electrical resistance (TEER) of your cell monolayer is within the expected range for your model (e.g., >150 Ω·cm² for many models) to confirm tight junction integrity. - Use Paracellular Markers: Assess the permeability of a known paracellular marker (e.g., Lucifer yellow, mannitol). High permeability of these markers indicates a leaky barrier.
Metabolism at the BBB - Analyze Metabolites: Use LC-MS/MS to analyze the receiver compartment for metabolites of your compound.
Q3: What are the key differences between various in vitro BBB models, and which one should I choose?

The choice of an in vitro BBB model depends on the specific research question, throughput requirements, and available resources.

Model TypeKey FeaturesAdvantagesDisadvantages
PAMPA-BBB Non-cell-based assay using an artificial lipid membrane.High-throughput, low cost, good for screening passive permeability.Lacks active transporters and efflux pumps.
Caco-2 Cells Human colon adenocarcinoma cell line.Well-characterized, expresses some efflux transporters (e.g., P-gp).Not of brain origin, may not fully represent the BBB.
MDCK-MDR1 Cells Madin-Darby canine kidney cells transfected with the human MDR1 gene.Specifically designed to assess P-gp mediated efflux.Lacks other BBB-specific transporters.
Primary Brain Endothelial Cells Cells isolated directly from animal brain tissue.More physiologically relevant, express a wider range of BBB transporters.Lower throughput, more difficult to culture, potential for species differences.
iPSC-derived Brain Endothelial-like Cells Endothelial cells differentiated from human induced pluripotent stem cells.Human origin, can be patient-specific, highly predictive.Technically demanding and can be costly.
Co-culture/Triple-culture Models Endothelial cells cultured with astrocytes and/or pericytes.More closely mimics the in vivo neurovascular unit, often resulting in tighter barriers (higher TEER).Increased complexity and lower throughput.
Microfluidic (Organ-on-a-Chip) Models Dynamic models that incorporate shear stress.Most physiologically relevant, mimics blood flow.Low throughput, technically complex to set up.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive, transcellular permeability across the BBB.

Materials:

  • 96-well filter plates (donor plate) and acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Prepare a 1% (w/v) solution of porcine brain lipid in dodecane.

  • Coat the membrane of the donor plate with 5 µL of the lipid solution.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the test compound and controls in PBS at the desired concentration (e.g., 100 µM).

  • Add 150 µL of the compound solution to the donor plate wells.

  • Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

Where:

  • Vd = volume of donor well

  • Va = volume of acceptor well

  • A = area of the membrane

  • t = incubation time

  • Ca = concentration in the acceptor well

  • Ceq = equilibrium concentration

Protocol 2: MDCK-MDR1 Permeability Assay for P-gp Substrate Assessment

This assay determines if a compound is a substrate of the P-glycoprotein efflux pump.

Materials:

  • MDCK-MDR1 and MDCK-wild type (WT) cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound, control P-gp substrate (e.g., digoxin), and P-gp inhibitor (e.g., verapamil)

Procedure:

  • Seed MDCK-MDR1 and MDCK-WT cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Verify monolayer integrity by measuring the TEER.

  • Wash the cell monolayers with transport buffer.

  • To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate for a defined period (e.g., 60-120 minutes) at 37°C.

  • At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

Data Analysis:

  • Calculate the Papp for both A-B and B-A directions.

  • Calculate the Efflux Ratio (ER):

ER = Papp (B-A) / Papp (A-B)

An ER > 2.0 in MDCK-MDR1 cells and close to 1.0 in MDCK-WT cells suggests the compound is a P-gp substrate.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data_analysis Data Analysis pampa PAMPA-BBB Assay papp Calculate Papp pampa->papp mdck MDCK-MDR1 Assay er Calculate Efflux Ratio mdck->er bbb_model Co-culture BBB Model bbb_model->papp pk_study Pharmacokinetic Study (Blood Sampling) microdialysis Brain Microdialysis pk_study->microdialysis kp Calculate Kp pk_study->kp kpuu Calculate Kp,uu microdialysis->kpuu papp->pk_study Promising Permeability er->pk_study Low Efflux end Optimized Brain Penetration kp->end Total Brain Exposure kpuu->end Unbound Brain Exposure (Pharmacologically Relevant) start Compound of Interest (e.g., this compound) start->pampa Passive Permeability start->mdck Efflux Liability start->bbb_model Overall Permeability

Caption: Experimental workflow for assessing brain penetration.

signaling_pathway This compound This compound a2a_receptor Adenosine A2A Receptor This compound->a2a_receptor Antagonist/ Inverse Agonist adenylyl_cyclase Adenylyl Cyclase a2a_receptor->adenylyl_cyclase Inhibition of Gs-protein signaling camp cAMP adenylyl_cyclase->camp Decreased production pka Protein Kinase A camp->pka Reduced activation downstream Downstream Effects (e.g., modulation of neurotransmission) pka->downstream Altered phosphorylation troubleshooting_logic start Low Brain Penetration Observed in Vivo (Low Kp) check_papp Is in vitro Papp high? start->check_papp check_efflux Is Efflux Ratio > 2? check_papp->check_efflux Yes low_papp Low Passive Permeability check_papp->low_papp No check_protein_binding Assess Plasma and Brain Protein Binding check_efflux->check_protein_binding No high_efflux High P-gp Efflux check_efflux->high_efflux Yes high_binding High Protein Binding check_protein_binding->high_binding solution_papp Medicinal Chemistry: Increase Lipophilicity, Reduce H-bonds low_papp->solution_papp solution_efflux Medicinal Chemistry: Modify structure to avoid P-gp recognition high_efflux->solution_efflux solution_binding Interpret Kp,uu instead of Kp. High total concentration may not be necessary. high_binding->solution_binding

References

Technical Support Center: Design and Optimization of Non-Xanthine Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving non-xanthine adenosine A2A receptor (A2AR) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by the A2A receptor, and how do antagonists interfere with it?

A1: The A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[1][2] Upon activation by its endogenous ligand, adenosine, the A2AR stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP responsive element-binding protein (CREB).[1][2] A2AR antagonists are competitive ligands that bind to the same site as adenosine but do not activate the receptor, thereby blocking the entire downstream signaling cascade.

Gs_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Antagonist Non-Xanthine Antagonist Antagonist->A2AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Canonical A2A Receptor Gs Signaling Pathway.

Q2: Why is selectivity against the A1 adenosine receptor critical for A2AR antagonists, particularly for CNS indications like Parkinson's disease?

A2: High selectivity over the A1 receptor is crucial because A1 and A2A receptors often have opposing or distinct physiological roles. In the central nervous system, particularly in the basal ganglia where A2A antagonists are being developed for Parkinson's disease, A2A receptors are highly co-localized with dopamine D2 receptors on striatopallidal neurons. Antagonizing these A2A receptors can enhance motor function. Conversely, A1 receptors are widely distributed and their blockade can lead to undesirable side effects such as cardiovascular issues or anxiety. For CNS applications, a dual A1/A2A antagonist might offer synergistic effects by facilitating dopamine release (via A1 block) and enhancing postsynaptic dopamine responses (via A2A block), but this requires careful optimization to balance efficacy and side effects.

Q3: What are the major classes of non-xanthine A2AR antagonists?

A3: A wide variety of non-xanthine heterocyclic scaffolds have been developed as potent and selective A2AR antagonists. Prominent classes include derivatives of pyrazolopyrimidines (e.g., SCH 58261), triazolotriazines (e.g., ZM241385), and various purine and adenine analogues. Many successful drug discovery campaigns have focused on identifying novel monocyclic, bicyclic, or tricyclic core structures to improve properties like solubility, metabolic stability, and selectivity.

Troubleshooting Guides

In Vitro Binding Assays

Q: My radioligand binding assay shows high non-specific binding (NSB). What are the common causes and solutions?

A: High non-specific binding can obscure the specific binding signal and reduce the assay window. Consider the following:

  • Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB.

    • Solution: Use the lowest concentration of radioligand that provides a robust signal, typically at or below its Kd value.

  • Filter Plates and Washing: The radioligand may be sticking to the filter material or not being washed away sufficiently.

    • Solution: Ensure filter plates (e.g., GF/C) are pre-soaked, often in a solution like 0.3% polyethyleneimine (PEI), to reduce non-specific adherence. Increase the number of ice-cold wash steps or the volume of wash buffer.

  • Lipophilicity of Test Compound: Highly lipophilic compounds can aggregate or stick to membranes and plasticware.

    • Solution: Add a small amount of a non-ionic detergent like BSA (0.1%) to the binding buffer. Ensure your compound is fully dissolved in DMSO before dilution.

  • Defining NSB: The competing ligand used to define NSB may not be effective.

    • Solution: Use a high concentration (e.g., 100-1000x the Kd) of a known, potent, and structurally distinct A2AR ligand to define non-specific binding.

In Vitro Functional Assays (cAMP Measurement)

Q: My non-xanthine antagonist shows low or inconsistent potency (IC50) in the cAMP functional assay. What should I check?

A: This is a common issue that can arise from multiple factors. A systematic approach is needed to identify the cause.

Troubleshooting_Workflow start Low/Inconsistent Antagonist Potency q1 Is the agonist (e.g., NECA) response robust and consistent? start->q1 a1_no Check agonist stock (potency, age). Verify agonist EC80 concentration. Confirm cell health and receptor expression. q1->a1_no No q2 Are cells healthy and within a consistent passage number? q1->q2 Yes a1_yes Agonist OK end_node Potency should be restored. Consider off-target or allosteric effects. a1_no->end_node Fixed a2_no Use low passage number cells (<20). Check for contamination. Ensure confluency is optimal (80-90%). q2->a2_no No q3 Is the antagonist compound stable and soluble? q2->q3 Yes a2_yes Cells OK a2_no->end_node Fixed a3_no Prepare fresh stock solutions. Check for precipitation in buffer. Assess compound stability at 37°C. q3->a3_no No q4 Are assay conditions optimal? q3->q4 Yes a3_yes Compound OK a3_no->end_node Fixed a4_no Verify incubation times and temperature. Check for edge effects on plate. Include adenosine deaminase to remove endogenous adenosine. q4->a4_no No q4->end_node Yes a4_no->end_node Fixed

Troubleshooting Low Antagonist Potency.
In Vivo & Preclinical Studies

Q: My A2AR antagonist shows good in vitro potency but lacks efficacy in a rodent model of Parkinson's disease (e.g., haloperidol-induced catalepsy). Why might this be?

A: A disconnect between in vitro potency and in vivo efficacy is a major challenge in drug development. Potential reasons include:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or high plasma protein binding, resulting in insufficient free drug concentrations in the brain.

    • Solution: Conduct a full PK study to measure brain and plasma exposure (Cmax, AUC) and determine the brain-to-plasma ratio.

  • Blood-Brain Barrier (BBB) Penetration: The compound may not efficiently cross the BBB to reach its target in the striatum.

    • Solution: Assess BBB penetration using in vitro models (e.g., PAMPA) or in vivo microdialysis. Structure-activity relationship (SAR) studies can optimize for CNS penetration.

  • Metabolic Instability: The compound could be rapidly converted to inactive or even reactive metabolites. The furan group present in many early non-xanthine antagonists was a known liability for generating reactive metabolites.

    • Solution: Perform in vitro metabolism studies using liver microsomes to identify metabolic soft spots. Modify the chemical structure to block metabolic pathways.

  • Off-Target Effects: The compound may interact with other receptors in vivo that counteract its beneficial effect at the A2AR.

    • Solution: Profile the compound against a broad panel of receptors and enzymes to identify potential off-target activities.

Data Presentation: Representative Non-Xanthine A2AR Antagonists

The table below summarizes binding affinity data for several well-known non-xanthine A2AR antagonists, highlighting their potency and selectivity over the A1 receptor. This is critical for optimizing lead compounds.

CompoundScaffoldhA2A Kᵢ (nM)hA1 Kᵢ (nM)Selectivity (A1/A2A)Reference
ZM241385 Triazolotriazine~0.5 - 2~50 - 100~100x
SCH 58261 Pyrazolopyrimidine~1 - 5~50 - 150~35-50x
Vipadenant Triazolopyrimidine~2~1500~750x
Preladenant Pyrazolopyrimidine~1.1>10,000>9000x
Compound 33 Triazolopurine1.8>1000>555x

Note: Kᵢ values are approximate and can vary based on assay conditions (e.g., radioligand, membrane source).

Experimental Protocols

Protocol 1: A2AR Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the human A2A receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human A2A receptor.

  • Radioligand: [³H]ZM241385 (Kᴅ ≈ 1 nM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific agent: 10 µM CGS 15943 or another potent A2AR antagonist.

  • 96-well microplates and GF/C filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test antagonist in binding buffer containing a fixed final concentration of DMSO (e.g., 0.1%).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or 50 µL of non-specific agent (for non-specific binding).

    • 50 µL of test compound at various concentrations.

    • 50 µL of [³H]ZM241385 diluted in binding buffer to a final concentration of ~1 nM.

    • 100 µL of A2AR membrane preparation (typically 2-5 µg protein/well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation.

  • Filtration: Rapidly harvest the contents of the plate onto a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: HTRF cAMP Functional Antagonist Assay

This protocol measures the ability of an antagonist to inhibit agonist-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: Typically a HBSS-based buffer with a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM) to prevent cAMP degradation.

  • HTRF cAMP Assay Kit (e.g., from Cisbio), containing cAMP-d2 and anti-cAMP cryptate.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Antagonist Pre-incubation: Remove culture medium and add 5 µL of assay buffer containing serial dilutions of the test antagonist. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of the agonist (NECA) at a concentration that elicits 80% of its maximal response (EC₈₀). This concentration must be pre-determined from a full agonist dose-response curve.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate antibody, both diluted in the lysis buffer provided by the kit.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm / 620nm * 10,000). An increase in intracellular cAMP leads to a decrease in the FRET signal. Plot the HTRF ratio against the log concentration of the antagonist and fit the curve to a four-parameter logistic model to determine the IC₅₀ value.

Screening_Cascade start Compound Library / Rational Design primary_screen Primary Screen: A2AR Binding Assay (HTS) start->primary_screen functional_assay Functional Assay: cAMP Antagonism (IC50) primary_screen->functional_assay Confirmed Hits selectivity_panel Selectivity Panel: A1, A2B, A3 Binding Assays functional_assay->selectivity_panel Potent Compounds admet_screen In Vitro ADMET: Solubility, Permeability, Met. Stability selectivity_panel->admet_screen Selective Compounds pk_study Pharmacokinetics (Rodent): Oral Bioavailability, Brain Exposure admet_screen->pk_study Drug-like Compounds in_vivo_efficacy In Vivo Efficacy Model: e.g., Haloperidol-induced Catalepsy pk_study->in_vivo_efficacy Good PK Profile lead_opt Lead Optimization in_vivo_efficacy->lead_opt Active Compounds

Typical Drug Discovery Screening Cascade.

References

Validation & Comparative

Validating the Neuroprotective Potential of Sipagladenant In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sipagladenant, a selective adenosine A2A receptor antagonist, is emerging as a promising therapeutic candidate for neurodegenerative disorders, particularly Parkinson's disease. Its mechanism of action, centered on the modulation of purinergic signaling in the brain, suggests a potential for neuroprotection by mitigating excitotoxicity and neuroinflammation. This guide provides a framework for validating the neuroprotective effects of this compound in vitro, comparing its expected performance with other adenosine A2A receptor antagonists, and detailing the experimental protocols necessary for such an evaluation. While specific quantitative data on the in vitro neuroprotective efficacy of this compound is not extensively available in the public domain, this guide is based on the established pharmacology of A2A receptor antagonists and provides a roadmap for generating such critical data.

Comparative Analysis of A2A Receptor Antagonists

Adenosine A2A receptor antagonists represent a novel, non-dopaminergic approach to treating Parkinson's disease.[1] Preclinical studies have demonstrated that these compounds can prevent neuronal loss in experimental models of the disease.[1] The neuroprotective effects of A2A receptor antagonists are thought to be mediated by the blockade of overactive A2A receptors in the basal ganglia, which in turn modulates glutamatergic neurotransmission and reduces neuroinflammatory processes.[2]

Table 1: Expected Comparative In Vitro Neuroprotective Profile of this compound

While direct comparative data for this compound is limited, this table provides a template for researchers to summarize their findings and compare them against other known A2A receptor antagonists like Istradefylline.

ParameterThis compound (Expected)Istradefylline (Reference)Other A2A Antagonists
Neuroprotection Assay
Cell Viability (vs. MPP+)Dose-dependent increaseDose-dependent increaseVariable
Neurite OutgrowthPromotionPromotionVariable
Reduction in ApoptosisSignificant reductionSignificant reductionVariable
Mechanism of Action
A2A Receptor Binding Affinity (Ki)High affinityHigh affinity[1][3]Variable
cAMP Accumulation InhibitionInhibition of agonist-induced cAMP increaseInhibition of agonist-induced cAMP increaseVariable
Modulation of Inflammatory MarkersReduction in pro-inflammatory cytokinesReduction in pro-inflammatory cytokinesVariable

Key Experimental Protocols

To validate the neuroprotective effects of this compound in vitro, established cell-based models of Parkinson's disease are recommended. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for studying dopaminergic neurodegeneration.

Induction of Neurotoxicity in SH-SY5Y Cells

Two common neurotoxins used to model Parkinson's disease in vitro are MPP+ (1-methyl-4-phenylpyridinium) and 6-OHDA (6-hydroxydopamine).

  • MPP+ Induced Toxicity : MPP+ is a potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately apoptotic cell death.

    • Protocol :

      • Culture SH-SY5Y cells in appropriate media.

      • Treat cells with varying concentrations of MPP+ (e.g., 100 µM to 1 mM) for 24-48 hours to determine the optimal toxic concentration (typically inducing 30-50% cell death).

      • In parallel, pre-treat cells with a range of this compound concentrations for a specified period (e.g., 1-2 hours) before adding the neurotoxin.

      • Include a vehicle control (cells treated with vehicle only) and a positive control (a known neuroprotective agent).

  • 6-OHDA Induced Toxicity : 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons and generates reactive oxygen species (ROS), leading to oxidative stress and cell death.

    • Protocol :

      • Culture SH-SY5Y cells.

      • Expose cells to different concentrations of 6-OHDA (e.g., 50 µM to 200 µM) for 24 hours to establish a dose-response curve for toxicity.

      • Pre-treat cells with this compound at various concentrations prior to the addition of 6-OHDA.

      • Include appropriate controls as described for the MPP+ model.

Assessment of Neuroprotection
  • Cell Viability Assays :

    • MTT Assay : This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in MTT conversion to formazan reflects decreased cell viability.

    • LDH Assay : Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH activity in the culture medium provides an index of cytotoxicity.

  • Apoptosis Assays :

    • Caspase-3 Activity Assay : Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric or colorimetric assay.

    • Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Morphological Analysis :

    • Neurite Outgrowth Measurement : The length and branching of neurites can be quantified using microscopy and image analysis software. Neuroprotective compounds are expected to preserve or promote neurite outgrowth in the presence of toxins.

Signaling Pathways and Visualization

The neuroprotective effects of A2A receptor antagonists are believed to be mediated through the modulation of intracellular signaling cascades, primarily the cAMP/PKA pathway.

Adenosine A2A Receptor Signaling Pathway

Activation of the adenosine A2A receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). In pathological conditions, overactivation of this pathway can contribute to excitotoxicity and neuroinflammation. This compound, as an antagonist, is expected to block this cascade, thereby reducing cAMP production and its downstream effects.

G This compound's Proposed Neuroprotective Mechanism cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor Activates This compound This compound This compound->A2A_Receptor Blocks Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Neuroinflammation Excitotoxicity PKA->Downstream_Effects Promotes

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound.

G In Vitro Neuroprotection Assay Workflow Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Pre_treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre_treatment Toxin_Induction Induce Neurotoxicity (MPP+ or 6-OHDA) Pre_treatment->Toxin_Induction Incubation Incubate for 24-48 hours Toxin_Induction->Incubation Assessment Assess Neuroprotection Incubation->Assessment Cell_Viability Cell Viability Assays (MTT, LDH) Assessment->Cell_Viability Apoptosis Apoptosis Assays (Caspase-3, Annexin V/PI) Assessment->Apoptosis Morphology Morphological Analysis (Neurite Outgrowth) Assessment->Morphology Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Morphology->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro neuroprotection studies.

By following these protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively validate and characterize the neuroprotective properties of this compound in vitro. This will provide crucial data to support its further development as a potential therapeutic agent for neurodegenerative diseases.

References

Cross-Study Validation of Sipagladenant's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sipagladenant (KW-6356) is a second-generation, non-xanthine adenosine A2A receptor antagonist and inverse agonist developed for the treatment of Parkinson's disease (PD).[1] Designed as a successor to the first-generation agent istradefylline, preclinical studies demonstrated its superior pharmacological profile, including an approximately 100-fold higher affinity for the human A2A receptor and a prolonged receptor residence time.[1][2] This guide provides a comprehensive comparison of this compound with its primary alternative, istradefylline, by synthesizing data from various studies to evaluate its therapeutic effects. The content is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action: The Role of A2A Receptor Antagonism

In Parkinson's disease, the degeneration of dopaminergic neurons in the nigrostriatal pathway leads to motor symptoms. A key area involved is the basal ganglia, where adenosine A2A receptors are highly expressed on neurons of the indirect "No-Go" pathway. These A2A receptors are co-localized with dopamine D2 receptors and exert an opposing effect. While dopamine D2 receptor activation inhibits this pathway to facilitate movement, A2A receptor activation stimulates it, suppressing movement. In PD, the loss of dopamine results in the overactivity of this indirect pathway. A2A receptor antagonists work through a non-dopaminergic mechanism to block this overactivity, thereby improving motor control.

A2A_Signaling_Pathway cluster_Neuron Indirect Pathway Neuron (Striatum) cluster_Pathway Basal Ganglia Circuit A2AR Adenosine A2A Receptor AC Adenylyl Cyclase A2AR->AC + D2R Dopamine D2 Receptor D2R->AC - cAMP ↑ cAMP AC->cAMP Neuron_Output GABAergic Output (Inhibitory) cAMP->Neuron_Output + GPe Globus Pallidus External (GPe) Neuron_Output->GPe - Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine (Depleted in PD) Dopamine->D2R This compound This compound (Antagonist) This compound->A2AR Blocks Thalamus Thalamus GPe->Thalamus - MotorCortex Motor Cortex Thalamus->MotorCortex + Movement Movement MotorCortex->Movement Experimental_Workflow start Compound Library / Virtual Screening binding_assay In Vitro Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (Confirm Antagonism) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. A1, A2B, A3, etc.) functional_assay->selectivity_panel animal_models In Vivo Animal Models of PD (e.g., MPTP, 6-OHDA models) selectivity_panel->animal_models clinical_trials Human Clinical Trials (Phase 1-3) animal_models->clinical_trials end Regulatory Review & Approval clinical_trials->end

References

A Head-to-Head Comparison of Sipagladenant and ZM241385 for A2A Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of a suitable research tool is paramount to the validity and success of their studies. This guide provides a comprehensive comparison of two widely used A2A adenosine receptor antagonists, sipagladenant (KW-6356) and ZM241385, to aid in the selection of the most appropriate compound for specific research needs.

This comparison delves into their binding affinity, selectivity, functional potency, and pharmacokinetic profiles, supported by experimental data. Detailed protocols for key assays are also provided to ensure reproducibility.

At a Glance: Key Differences

FeatureThis compound (KW-6356)ZM241385
Binding Affinity (Human A2A) Very High (pKi = 9.93)[1][2][3]High (Ki = 0.35 - 1.4 nM)[4][5]
Mechanism of Action Insurmountable Antagonist / Inverse AgonistCompetitive Antagonist / Inverse Agonist
Selectivity High selectivity (>100-fold) over A1, A2B, and A3 receptorsHigh selectivity for A2A, but may interact with A1 receptors at higher concentrations
Pharmacokinetics Orally active with a long half-life (22.9 hours)Rapidly eliminated with low oral bioavailability
Primary Use In vivo and in vitro studies requiring sustained A2A blockadePrimarily in vitro studies and as a radioligand for binding assays

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and ZM241385, providing a clear comparison of their in vitro properties.

Table 1: Adenosine Receptor Binding Affinity
CompoundReceptor SubtypeSpeciesKi (nM)pKiReference
This compound (KW-6356) A2AHuman~0.129.93
A1Mouse-7.51
A2BHuman-7.49
ZM241385 A2AHuman1.38.89
A2ARat (Striatum)0.35-
A2ARat (Hippocampus)0.52-
A1Rat800 - 1900-
Table 2: Functional Potency
CompoundAssay TypeCell LineParameterValueReference
This compound (KW-6356) cAMP Accumulation (Antagonist)NamalwapKB10.00
Constitutive Activity (Inverse Agonist)HEK293 (hA2A)pEC508.46
ZM241385 cAMP Accumulation (Antagonist)CHO (hA2A)pKi8.8
[35S]GTPγS binding (Antagonist)CHO (hD2L)IC500.678 nM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist This compound / ZM241385 Antagonist->A2AR Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

A2A receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cells/Membranes (e.g., HEK293-hA2AR) incubation Incubate Cells/Membranes with Radioligand & Test Compound prep_cells->incubation prep_reagents Prepare Reagents (Radioligand, Antagonist, Buffers) prep_reagents->incubation separation Separate Bound & Free Radioligand (Filtration) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement data_processing Calculate Specific Binding measurement->data_processing curve_fitting Generate Competition Curve (e.g., using Prism) data_processing->curve_fitting determine_ki Determine Ki/IC50 curve_fitting->determine_ki

Radioligand binding assay workflow.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This protocol is adapted from methodologies used for characterizing A2A receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or ZM241385) for the A2A adenosine receptor.

Materials:

  • Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]ZM241385.

  • Test compound (this compound or ZM241385).

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Competition Binding: 50 µL of test compound at various concentrations, 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining pKB or pEC50)

This protocol outlines a typical cAMP accumulation assay to assess the functional antagonism or inverse agonism of a test compound.

Objective: To measure the ability of a test compound to inhibit agonist-induced cAMP production (antagonism) or to reduce basal cAMP levels (inverse agonism).

Materials:

  • Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • A2A receptor agonist (e.g., NECA or CGS21680).

  • Test compound (this compound or ZM241385).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the agonist in assay buffer containing a PDE inhibitor.

  • Antagonist Assay:

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of the agonist (typically the EC80) and incubate for a further 15-30 minutes.

  • Inverse Agonist Assay:

    • Incubate the cells with various concentrations of the test compound for 15-30 minutes in the absence of an agonist.

  • cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Antagonist Assay: Plot the cAMP response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The pKB can then be calculated using the Schild equation for competitive antagonists.

    • Inverse Agonist Assay: Plot the cAMP response against the log concentration of the test compound to determine the EC50 for the reduction in basal cAMP levels.

Concluding Remarks

Both this compound and ZM241385 are valuable tools for studying the A2A adenosine receptor. The choice between them will largely depend on the specific experimental context.

  • This compound (KW-6356) , with its high potency, insurmountable antagonism, and favorable pharmacokinetic profile, is an excellent candidate for in vivo studies requiring sustained receptor blockade and for investigating the effects of inverse agonism.

  • ZM241385 remains a gold standard for in vitro characterization of the A2A receptor due to its high affinity and selectivity. Its rapid in vivo clearance, however, may limit its utility in long-term animal studies without continuous administration.

Researchers should carefully consider the specific aims of their study, the required duration of action, and the route of administration when selecting between these two potent A2A antagonists.

References

A Comparative Guide: Inverse Agonists Versus Neutral Antagonists for the A₂A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals targeting the adenosine A₂A receptor (A₂AR), understanding the nuanced differences between inverse agonists and neutral antagonists is critical for therapeutic design. While both ligand types block the effects of agonists, they exhibit distinct pharmacological profiles stemming from their interaction with the receptor's constitutive activity. This guide provides an objective comparison, supported by experimental data, to aid in the selection and development of A₂AR modulators.

Executive Summary

The adenosine A₂A receptor, a Gs-coupled G protein-coupled receptor (GPCR), displays a degree of constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling provides a key point of differentiation for inhibitory ligands:

  • Neutral Antagonists: These ligands bind to the A₂A receptor and block the binding of agonists, thereby preventing agonist-induced signaling. However, they have no effect on the receptor's basal, or constitutive, activity.

  • Inverse Agonists: In addition to blocking agonist binding, these ligands also reduce the constitutive activity of the A₂A receptor, leading to a decrease in basal signaling.

The choice between an inverse agonist and a neutral antagonist can have significant therapeutic implications. For conditions where a complete shutdown of A₂A receptor signaling is desired, an inverse agonist may be preferable. Conversely, if the goal is to solely block the effects of elevated adenosine levels without disturbing the receptor's basal tone, a neutral antagonist would be the more appropriate choice.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of inverse agonists and neutral antagonists at the A₂A receptor can be visualized as follows:

cluster_receptor A₂A Receptor States cluster_ligands Ligand Interactions Inactive Inactive State (R) Active Active State (R*) Inactive->Active Constitutive Activity Active->Inactive Spontaneous Inactivation Agonist Agonist Agonist->Active Stabilizes NeutralAntagonist Neutral Antagonist NeutralAntagonist->Inactive Binds to both R and R* (no preference) InverseAgonist Inverse Agonist InverseAgonist->Inactive Stabilizes

Figure 1: Ligand interaction with A₂A receptor states.

Quantitative Comparison of A₂A Receptor Ligands

The following table summarizes the pharmacological properties of well-characterized A₂A inverse agonists and neutral antagonists. The data is compiled from multiple studies, and experimental conditions may vary.

Ligand ClassCompoundBinding Affinity (Ki, nM)Effect on Basal cAMP LevelsAntagonism of Agonist (e.g., CGS21680)
Inverse Agonist ZM2413850.35 - 1.9[1][2]Decreases[1]Competitive Antagonist[2]
SCH58261~1.3[3]DecreasesCompetitive Antagonist
Neutral Antagonist IstradefyllineHigh AffinityNo significant effectCompetitive Antagonist
CaffeineMicromolar AffinityNo significant effectCompetitive Antagonist

A₂A Receptor Signaling Pathways

The canonical signaling pathway for the A₂A receptor involves the activation of a Gs protein, leading to an increase in intracellular cyclic AMP (camp). However, alternative signaling pathways have also been identified.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Effects CREB->Downstream Regulates Gene Transcription

Figure 2: Canonical A₂A receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A₂A receptor.

Objective: To measure the displacement of a radiolabeled A₂A receptor ligand by a non-labeled test compound (inverse agonist or neutral antagonist).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human A₂A receptor.

  • Radioligand: [³H]-ZM241385 or [³H]-CGS21680.

  • Test compounds (inverse agonist or neutral antagonist) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Start Prepare Reaction (Membranes, Radioligand, Test Compound) Incubate Incubate to Equilibrium Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀, Ki) Count->Analyze

Figure 3: Radioligand binding assay workflow.
cAMP Accumulation Assay

This functional assay measures the effect of test compounds on the intracellular levels of cyclic AMP (cAMP), the primary second messenger of the A₂A receptor.

Objective: To determine if a test compound modulates basal and/or agonist-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing the human A₂A receptor.

  • Cell culture medium.

  • Test compounds (inverse agonist or neutral antagonist).

  • A₂A receptor agonist (e.g., CGS21680).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the HEK293-A₂A cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a PDE inhibitor.

  • For basal activity measurement: Add the test compound (inverse agonist or neutral antagonist) at various concentrations and incubate for a defined period.

  • For antagonist activity measurement: Add the test compound at various concentrations, followed by a fixed concentration of the A₂A agonist (e.g., EC₈₀ of CGS21680), and incubate.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the test compounds on basal and agonist-stimulated cAMP levels. An inverse agonist will decrease basal cAMP, while a neutral antagonist will not. Both will inhibit the agonist-induced increase in cAMP.

Conclusion

The distinction between inverse agonists and neutral antagonists for the A₂A receptor is not merely academic; it has profound implications for drug discovery and development. Inverse agonists offer a mechanism to silence both agonist-induced and constitutive receptor signaling, which may be advantageous in certain pathological states. In contrast, neutral antagonists provide a more targeted approach, blocking only the effects of excess adenosine without perturbing the receptor's basal activity. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of novel A₂A receptor-targeted therapeutics.

References

Sipagladenant: A Deep Dive into its Selectivity Across Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Sipagladenant (KW-6356) across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information presented is supported by experimental data to offer a clear perspective on its performance relative to other adenosine receptor antagonists.

This compound is a potent and highly selective adenosine A2A receptor antagonist/inverse agonist.[1][2] Its high affinity and selectivity are crucial for its therapeutic potential, particularly in conditions where targeted A2A receptor modulation is desired, such as in Parkinson's disease.[1][3][4]

Comparative Selectivity Profile

The selectivity of this compound for the human A2A receptor over other adenosine receptor subtypes is a key characteristic. The following table summarizes the binding affinities (Ki) of this compound and other notable adenosine A2A receptor antagonists.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A2A Selectivity RatioA2B/A2A Selectivity RatioA3/A2A Selectivity RatioReference
This compound (KW-6356) >120.12 >12>12>100>100>100
Istradefylline (KW-6002)3,10022--141--
Preladenant-------
Tozadenant-------
ZM241385-------

Note: A higher selectivity ratio indicates greater selectivity for the A2A receptor.

This compound demonstrates a pKi of 9.93 for the human A2A receptor, translating to a Ki of approximately 0.12 nM. It exhibits over 100-fold selectivity for the A2A receptor compared to the A1, A2B, and A3 subtypes. In functional assays, this compound acts as an inverse agonist at the A2A receptor with a pEC50 of 8.46 and as a potent antagonist with a pKB of 10.00 in cellular cAMP assays.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The selective antagonism of the A2A receptor by this compound is critical for its mechanism of action.

cluster_A1A3 A1/A3 Receptor Signaling cluster_A2A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B This compound This compound This compound->A2A_A2B Antagonist cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing a specific adenosine receptor subtype (e.g., CHO or HEK293 cells) incubate Incubate membranes with a constant concentration of a subtype-selective radioligand (e.g., [3H]CGS21680 for A2A) and varying concentrations of this compound start->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine the IC50 value of this compound measure->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate cluster_comparison Logical Comparison of Selectivity This compound This compound High_Selectivity High A2A Selectivity (>100-fold vs A1, A2B, A3) This compound->High_Selectivity Targeted_Effect Targeted A2A Receptor Modulation High_Selectivity->Targeted_Effect Reduced_Off_Target Reduced Potential for Off-Target Effects Targeted_Effect->Reduced_Off_Target Other_Antagonists Other Adenosine Antagonists (e.g., some xanthine derivatives) Lower_Selectivity Lower A2A Selectivity Other_Antagonists->Lower_Selectivity Broader_Activity Broader Activity across Adenosine Receptor Subtypes Lower_Selectivity->Broader_Activity Increased_Off_Target Increased Potential for Off-Target Effects Broader_Activity->Increased_Off_Target

References

A comparative analysis of Sipagladenant in different experimental models of neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sipagladenant (KW-6356), an orally active and potent adenosine A2A receptor inverse agonist, has emerged as a significant candidate in the therapeutic landscape for neurodegenerative diseases. Its primary mechanism of action, the blockade of the A2A receptor, holds promise for mitigating neuronal damage and dysfunction characteristic of these debilitating conditions. This guide provides a comparative analysis of this compound's performance in various experimental models of neurodegeneration, contextualized with data from other A2A receptor antagonists to offer a broader perspective on this therapeutic strategy.

Mechanism of Action: The Adenosine A2A Receptor in Neurodegeneration

The adenosine A2A receptor is predominantly expressed in the basal ganglia, particularly in the striatum, where it co-localizes with dopamine D2 receptors on striatopallidal neurons.[1] Activation of A2A receptors by endogenous adenosine exerts an inhibitory effect on D2 receptor function, contributing to motor impairment. In neurodegenerative conditions, the expression of A2A receptors can be upregulated in microglia and astrocytes, contributing to neuroinflammation and glutamate excitotoxicity, key pathological features across several neurodegenerative diseases.[2][3][4]

This compound, as an inverse agonist, not only blocks the receptor but also reduces its basal activity, thereby enhancing dopaminergic neurotransmission and exerting neuroprotective effects by dampening neuroinflammatory processes.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Striatopallidal) cluster_2 Microglia / Astrocyte Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2AR_glia A2A Receptor Adenosine->A2AR_glia Activates D2R D2 Receptor A2AR->D2R Inhibits Function AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Motor_Inhibition Motor Inhibition PKA->Motor_Inhibition Leads to Neuroinflammation Neuroinflammation A2AR_glia->Neuroinflammation Promotes This compound This compound This compound->A2AR Blocks This compound->A2AR_glia Blocks

Figure 1: this compound's Mechanism of Action.

Parkinson's Disease (PD)

The primary focus of this compound's preclinical and clinical development has been Parkinson's disease. The therapeutic rationale is to restore the balance of the basal ganglia circuitry disrupted by dopamine depletion.

Experimental Models and Efficacy

Commonly used experimental models for PD include neurotoxin-induced models such as 6-hydroxydopamine (6-OHDA) in rats and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and primates. These models replicate the loss of dopaminergic neurons in the substantia nigra, a hallmark of PD.

CompoundModelKey FindingsReference
This compound (KW-6356) Information on specific quantitative data in preclinical PD models is limited in publicly available literature. A Phase 2B clinical trial was halted.[5]Anti-parkinsonian activity in combination with L-DOPA has been reported.
Istradefylline (KW-6002) 6-OHDA-lesioned ratsDose-dependently increased contralateral rotation induced by apomorphine and levodopa.
MPTP-treated primatesImproved motor deficits.
Preladenant (SCH 420814) MPTP-treated cynomolgus monkeys1 or 3 mg/kg PO improved motor ability without evoking dyskinesia.
Haloperidol-treated Cebus apella monkeys0.3-3.0 mg/kg PO delayed the onset of extrapyramidal symptoms.

Experimental Protocol: 6-OHDA-Induced Rotational Behavior in Rats

  • Animal Model: Adult male Wistar rats are unilaterally lesioned by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons on one side of the brain.

  • Drug Administration: After a recovery period, animals are treated with the test compound (e.g., Istradefylline) and a dopamine agonist (e.g., apomorphine or L-DOPA).

  • Behavioral Assessment: The number of contralateral (away from the lesioned side) rotations is recorded over a specified period. An increase in contralateral rotations indicates a potentiation of the dopamine agonist effect and a potential anti-parkinsonian activity.

A 6-OHDA Lesion in Medial Forebrain Bundle B Dopaminergic Neuron Degeneration A->B C Drug Administration (e.g., Istradefylline + Apomorphine) B->C D Behavioral Testing: Rotational Behavior C->D E Data Analysis: Contralateral Rotations D->E

Figure 2: 6-OHDA Experimental Workflow.

Alzheimer's Disease (AD)

The role of A2A receptor antagonism in Alzheimer's disease is linked to its potential to mitigate neuroinflammation and synaptic dysfunction. A2A receptor expression is upregulated in the brains of AD patients.

Experimental Models and Efficacy

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the APP/PS1 and 5xFAD mice, are widely used. These models develop age-dependent amyloid plaques and cognitive deficits.

CompoundModelKey FindingsReference
This compound (KW-6356) Data not publicly available in specific AD models.
Istradefylline (KW-6002) Aging mice with amyloid pathologyReduced memory deficits.
Caffeine (non-selective A2A antagonist) Transgenic AD modelsImproved memory function.

Experimental Protocol: Morris Water Maze in APP/PS1 Mice

  • Animal Model: Aged APP/PS1 transgenic mice exhibiting cognitive deficits are used.

  • Drug Administration: Mice are treated with the test compound over a specified period.

  • Behavioral Assessment: The Morris water maze test is used to assess spatial learning and memory. The time taken to find a hidden platform (escape latency) and the time spent in the target quadrant during a probe trial are measured.

  • Data Analysis: A reduction in escape latency and an increase in time spent in the target quadrant in the treated group compared to the vehicle group indicate an improvement in cognitive function.

Huntington's Disease (HD)

In Huntington's disease, a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, A2A receptor antagonists are being explored for their potential to modulate striatal dysfunction.

Experimental Models and Efficacy

Transgenic mouse models such as the R6/2 and zQ175, which express a fragment or the full-length human mutant huntingtin protein, respectively, are standard models that recapitulate motor and cognitive symptoms of HD.

CompoundModelKey FindingsReference
This compound (KW-6356) Data not publicly available in specific HD models.
Other A2A Antagonists R6/2 miceLimited preclinical data is available for specific A2A antagonists in HD models.

Amyotrophic Lateral Sclerosis (ALS)

The potential therapeutic benefit of A2A receptor antagonism in ALS is primarily linked to its anti-inflammatory properties, as neuroinflammation is a key component of motor neuron degeneration in this disease.

Experimental Models and Efficacy

The most common animal model for ALS is the SOD1-G93A transgenic mouse, which expresses a mutant human superoxide dismutase 1 gene and develops progressive motor neuron loss and paralysis.

CompoundModelKey FindingsReference
This compound (KW-6356) Data not publicly available in specific ALS models.
Other A2A Antagonists SOD1-G93A miceLimited preclinical data is available for specific A2A antagonists in ALS models.

Comparative Summary and Future Directions

The available evidence strongly supports the therapeutic potential of A2A receptor antagonists in Parkinson's disease, with Istradefylline already approved for clinical use. While the preclinical data for this compound in PD is less accessible, its potent A2A inverse agonist activity suggests a similar or potentially enhanced efficacy profile.

The application of this compound and other A2A antagonists in Alzheimer's, Huntington's, and Amyotrophic Lateral Sclerosis is a promising area of research. The common thread of neuroinflammation and synaptic dysfunction across these diseases provides a strong rationale for investigating this therapeutic class further. However, a significant gap exists in the publicly available preclinical data for this compound in these specific disease models.

Future research should focus on:

  • Direct comparative studies: Head-to-head preclinical trials of this compound against other A2A antagonists like Istradefylline and Preladenant in standardized models of neurodegeneration.

  • Expansion to other models: Evaluating the efficacy of this compound in validated models of Alzheimer's, Huntington's, and ALS to generate quantitative data on its neuroprotective and symptomatic effects.

  • Biomarker analysis: Incorporating translational biomarkers in preclinical studies to better predict clinical efficacy.

The continued exploration of this compound and the broader class of A2A receptor antagonists holds the potential to deliver novel and effective treatments for a range of devastating neurodegenerative diseases.

References

Sipagladenant vs. Caffeine: A Comparative Pharmacological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacological profiles of sipagladenant and the well-known methylxanthine, caffeine. The information is intended to support research and drug development efforts by offering a clear, objective analysis of these two adenosine receptor antagonists.

Overview and Mechanism of Action

This compound (KW-6356) is a potent and highly selective, non-xanthine adenosine A2A receptor antagonist and inverse agonist that was under development for Parkinson's disease.[1][2][3] In contrast, caffeine is a naturally occurring xanthine alkaloid and a non-selective antagonist of adenosine receptors, with its stimulant effects primarily attributed to the blockade of both A1 and A2A receptors in the central nervous system.[4] While both compounds target the adenosine receptor system, their distinct selectivity profiles and modes of action lead to significant differences in their overall pharmacological effects.

Receptor Binding Affinity

The binding affinities of this compound and caffeine for the four subtypes of adenosine receptors are summarized in the table below. This compound demonstrates exceptional selectivity for the A2A receptor, whereas caffeine exhibits a broader, non-selective binding profile.

Compound A1 Receptor Ki (µM) A2A Receptor Ki (µM) A2B Receptor Ki (µM) A3 Receptor Ki (µM) Selectivity for A2A
This compound High Ki (low affinity)~0.0012 (pKi = 9.93)High Ki (low affinity)High Ki (low affinity)High
Caffeine 122.41380Non-selective

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.

Functional Activity: Impact on cAMP Signaling

Both this compound and caffeine function as antagonists at the A2A receptor, which is a Gs-coupled receptor. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As antagonists, both this compound and caffeine block this effect. This compound also exhibits inverse agonist properties, meaning it can reduce the basal activity of the A2A receptor in the absence of an agonist.

The functional potencies of these compounds are typically determined through cAMP accumulation assays.

Compound Functional Assay Potency
This compound Inhibition of agonist-induced cAMP accumulationpKB ≈ 10.00
Inhibition of constitutive A2A receptor activity (inverse agonism)pEC50 ≈ 8.46
Caffeine Inhibition of agonist-induced cAMP accumulationMicromolar range

Note: pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, indicating its potency. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and caffeine differ significantly, particularly in their half-life and metabolic pathways.

Parameter This compound Caffeine
Route of Administration OralOral
Bioavailability Information not readily availableHigh (~100%)
Half-life (t½) ~2-4 hours (for the parent compound)3-5 hours (can vary significantly)
Metabolism Information not readily availablePrimarily by CYP1A2 in the liver
Primary Metabolites Active metabolites have been identifiedParaxanthine, theobromine, theophylline

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the adenosine A2A receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2A).

  • Radioligand: [³H]-ZM241385 or another suitable A2A-selective radioligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM ZM241385).

  • Test compounds (this compound, caffeine) at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs-Coupled GPCRs

This protocol describes a method to assess the functional activity of this compound and caffeine as antagonists at the A2A receptor by measuring their ability to inhibit agonist-induced cAMP production.

Materials:

  • A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2A).

  • A2A receptor agonist (e.g., NECA or CGS 21680).

  • Test compounds (this compound, caffeine) at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing the PDE inhibitor.

  • Pre-incubate the cells with various concentrations of the test compounds (this compound or caffeine) or vehicle for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells by adding the A2A receptor agonist at a concentration that produces a submaximal response (e.g., EC80).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The pKB can be calculated from the IC50 value.

Human Pharmacokinetic Study of an Oral CNS Drug

This protocol provides a general framework for a Phase 1 clinical trial to evaluate the pharmacokinetics of an orally administered central nervous system (CNS) drug like this compound or caffeine in healthy volunteers.

Study Design:

  • A single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

Participants:

  • Healthy adult male and female volunteers.

Procedure:

  • Screening: Potential participants undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Dosing:

    • SAD Cohorts: Participants receive a single oral dose of the investigational drug or placebo. Dosing starts at a low level and is escalated in subsequent cohorts based on safety and tolerability data.

    • MAD Cohorts: Participants receive multiple doses of the investigational drug or placebo over a specified period (e.g., once daily for 7 days).

  • Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for SAD).

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental analysis:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t½ (elimination half-life)

    • CL/F (apparent total clearance)

    • Vd/F (apparent volume of distribution)

  • Safety and Tolerability Assessment: Safety is monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

G cluster_0 Adenosine A2A Receptor Signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Figure 1. Simplified signaling pathway of the adenosine A2A receptor.

G cluster_1 Mechanism of Action: this compound vs. Caffeine This compound This compound A2AR A2A Receptor This compound->A2AR Highly Selective Antagonist/Inverse Agonist Caffeine Caffeine Caffeine->A2AR Non-selective Antagonist A1R A1 Receptor Caffeine->A1R Non-selective Antagonist Other_ARs Other Adenosine Receptors (A2B, A3) Caffeine->Other_ARs Non-selective Antagonist Signaling_Blocked Signaling Blocked A2AR->Signaling_Blocked A1R->Signaling_Blocked Other_ARs->Signaling_Blocked

Figure 2. Comparative mechanism of action at adenosine receptors.

G cluster_2 Experimental Workflow: Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Figure 3. Workflow for a competitive radioligand binding assay.

References

Sipagladenant's Interaction with Neurotransmitter Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and highly selective adenosine A₂A receptor antagonist and inverse agonist that was under development for the treatment of Parkinson's disease. Its primary mechanism of action involves the blockade of adenosine A₂A receptors, which are densely expressed in the basal ganglia, a key area for motor control. This guide provides a comparative analysis of this compound's interaction with other major neurotransmitter systems, supported by available preclinical data. The objective is to offer a clear, data-driven overview for researchers and professionals in the field of drug development.

Introduction

Adenosine A₂A receptor antagonists are a promising class of non-dopaminergic therapies for Parkinson's disease. By blocking the inhibitory effects of adenosine on dopamine D₂ receptor signaling in the striatum, these antagonists can enhance motor function. This compound was designed as a second-generation A₂A antagonist with improved pharmacological properties over its predecessor, istradefylline. A crucial aspect of its preclinical profile is its selectivity and the extent of its interaction with other neurotransmitter systems, which can influence both its efficacy and side-effect profile.

Selectivity Profile of this compound

This compound exhibits high affinity and selectivity for the human adenosine A₂A receptor. In vitro studies have demonstrated its binding affinity and selectivity against other adenosine receptor subtypes and a wider panel of neurotransmitter receptors, transporters, and ion channels.

Table 1: Receptor Binding Affinity of this compound
Receptor/TargetSpeciesAssay TypepKi / % Inhibition @ 10µMReference
Adenosine A₂AHumanRadioligand Binding9.93[1]
Adenosine A₂AMouseRadioligand Binding9.49[1]
Adenosine A₂ARatRadioligand Binding10.0[1]
Adenosine A₂ADogRadioligand Binding9.55[1]
Adenosine A₂AMarmosetRadioligand Binding9.95[1]
Adenosine A₁MouseRadioligand Binding7.51
Adenosine A₂BHumanRadioligand Binding7.49
Dopamine D₅-Radioligand Binding50.1%
Various Receptors, Transporters, Ion Channels-Radioligand Binding<30%

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Interaction with the Dopaminergic System

The primary therapeutic rationale for A₂A antagonists in Parkinson's disease lies in their ability to modulate dopaminergic signaling.

Functional Synergy with Levodopa

Preclinical studies in animal models of Parkinson's disease have shown that this compound can potentiate the effects of levodopa (L-DOPA), the gold standard for treatment. One study reported that oral administration of this compound (1 mg/kg) enhanced the anti-parkinsonian activities of various doses of L-DOPA in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets. This suggests a functional interaction that improves motor symptoms.

Dopamine Release

While this compound shows some affinity for the dopamine D₅ receptor at high concentrations, its direct effect on dopamine release is not extensively documented in publicly available literature. However, the known antagonism of A₂A receptors on striatal neurons that express D₂ receptors suggests an indirect mechanism for modulating dopamine's effects. A₂A receptor activation typically dampens D₂ receptor signaling; therefore, an antagonist like this compound is expected to disinhibit D₂ receptor-mediated pathways, effectively amplifying the dopamine signal.

Interaction with the Glutamatergic System

Adenosine A₂A receptors are also located on presynaptic glutamatergic terminals in the striatum, where they can facilitate glutamate release.

Modulation of Glutamate Release

Interaction with Other Neurotransmitter Systems (Serotonin, Acetylcholine, GABA)

Based on the available selectivity data, this compound demonstrates weak interactions with a broad range of other neurotransmitter receptors at concentrations up to 10 µM. This high selectivity suggests a low potential for direct off-target effects on serotonergic, cholinergic, and GABAergic systems. However, indirect network effects within the complex circuitry of the basal ganglia cannot be entirely ruled out and would require further investigation through in vivo studies.

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membranes with Receptor Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Filtration Separation of Bound/Free Ligand Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Calculation Calculate IC50 and Ki Quantification->Calculation

Workflow for a typical receptor binding assay.
In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine, glutamate) in the brain of a living animal following administration of this compound.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

  • Drug Administration: this compound or a vehicle control is administered systemically (e.g., orally or intraperitoneally).

  • Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry, to quantify the neurotransmitter concentrations.

  • Data Interpretation: Changes in neurotransmitter levels over time are compared between the drug-treated and vehicle-treated groups.

G cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Animal Anesthesia Implantation Stereotaxic Probe Implantation Anesthesia->Implantation Perfusion Probe Perfusion (aCSF) Baseline Baseline Sample Collection Perfusion->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin PostDrug Post-Drug Sample Collection DrugAdmin->PostDrug HPLC HPLC-ED or MS Analysis PostDrug->HPLC Data Data Quantification & Comparison HPLC->Data

Experimental workflow for in vivo microdialysis.

Signaling Pathways

The primary signaling pathway affected by this compound is the adenosine A₂A receptor-mediated pathway, which is closely linked to the dopamine D₂ receptor pathway in striatal medium spiny neurons.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Striatal) Adenosine Adenosine A2A_pre A2A Receptor Adenosine->A2A_pre A2A_post A2A Receptor Adenosine->A2A_post Glutamate_release Glutamate Release A2A_pre->Glutamate_release + Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC - A2A_post->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream This compound This compound This compound->A2A_pre This compound->A2A_post

Interaction of this compound with A2A and D2 receptor pathways.

Discussion and Conclusion

The available data indicate that this compound is a highly selective adenosine A₂A receptor antagonist. Its primary interaction is with the dopaminergic system, where it is expected to disinhibit D₂ receptor signaling, leading to improved motor function. This is supported by preclinical data showing its ability to enhance the efficacy of L-DOPA. Furthermore, its potential to modulate glutamate release by blocking presynaptic A₂A receptors suggests a possible neuroprotective role.

The high selectivity of this compound for the A₂A receptor over other neurotransmitter receptors suggests a favorable side-effect profile, with a low probability of direct off-target effects. However, more extensive in vivo studies, particularly microdialysis experiments measuring the release of a broader range of neurotransmitters, would be necessary to fully characterize its integrated effects on brain neurochemistry.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.